endo-BCN-PEG4-Val-Cit-PAB-MMAE
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C80H127N11O19 |
|---|---|
分子量 |
1546.9 g/mol |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C80H127N11O19/c1-15-53(8)70(64(103-13)47-66(93)91-38-24-30-63(91)72(104-14)54(9)73(95)84-55(10)71(94)57-25-19-18-20-26-57)89(11)77(99)68(51(4)5)88-76(98)69(52(6)7)90(12)80(102)110-48-56-31-33-58(34-32-56)85-74(96)62(29-23-36-82-78(81)100)86-75(97)67(50(2)3)87-65(92)35-39-105-41-43-107-45-46-108-44-42-106-40-37-83-79(101)109-49-61-59-27-21-16-17-22-28-60(59)61/h18-20,25-26,31-34,50-55,59-64,67-72,94H,15,21-24,27-30,35-49H2,1-14H3,(H,83,101)(H,84,95)(H,85,96)(H,86,97)(H,87,92)(H,88,98)(H3,81,82,100)/t53-,54+,55+,59?,60?,61?,62-,63-,64?,67-,68-,69-,70-,71+,72+/m0/s1 |
InChIキー |
SQKNRIOHJGDSGO-ZTFVZQKWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of endo-BCN-PEG4-Val-Cit-PAB-MMAE
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.[1] The efficacy and safety of an ADC are critically dependent on the synergy between its three core components: the antibody, the linker, and the cytotoxic payload.[2] This guide provides a detailed technical examination of a specific drug-linker construct, endo-BCN-PEG4-Val-Cit-PAB-MMAE , a sophisticated system designed for advanced ADC development.[3][4]
This construct utilizes a modular design, featuring a bioorthogonal conjugation handle (endo-BCN), a solubility-enhancing spacer (PEG4), a protease-cleavable dipeptide linker (Val-Cit), a self-immolative spacer (PAB), and the potent antimitotic payload, Monomethyl auristatin E (MMAE).[4][5] We will dissect the function of each component, delineate the comprehensive mechanism of action, present relevant quantitative data and experimental protocols, and provide visual diagrams to illustrate key processes.
Core Components and Their Functions
The this compound system is a precisely engineered molecule where each subunit has a distinct and critical role.
-
endo-BCN (Bicyclononyne): This is a strained alkyne moiety used for bioorthogonal conjugation.[6] It enables the covalent attachment of the drug-linker complex to an azide-modified monoclonal antibody via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][7] The "endo" stereoisomer is selected for its high reactivity, facilitating efficient and stable conjugation.[8]
-
PEG4 (Polyethylene Glycol): The four-unit polyethylene (B3416737) glycol chain acts as a hydrophilic spacer.[8] Its primary functions are to enhance the aqueous solubility of the typically hydrophobic payload and to reduce steric hindrance, ensuring that both the antibody and the linker can perform their functions without interference.[]
-
Val-Cit (Valine-Citrulline): This dipeptide forms a protease-sensitive linker. It is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[10][][12] This enzymatic susceptibility is the cornerstone of the targeted payload release mechanism.
-
PAB (p-aminobenzyl carbamate): This unit serves as a self-immolative spacer.[13] Its role is activated only after the adjacent Val-Cit linker is cleaved. Following enzymatic cleavage, the PAB group undergoes a rapid, spontaneous 1,6-elimination reaction that liberates the unmodified, fully active MMAE payload.[10][13]
-
MMAE (Monomethyl Auristatin E): MMAE is the cytotoxic payload, a synthetic and highly potent antimitotic agent.[14] It functions by inhibiting the polymerization of tubulin, a critical component of microtubules in the cytoskeleton.[15] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[16] Due to its high toxicity, MMAE is unsuitable as a standalone drug but is highly effective as an ADC payload.[14][15]
Comprehensive Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound system is achieved through a multi-step, highly orchestrated process.
-
Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds with high specificity to a target antigen overexpressed on the surface of a cancer cell.[2]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis, and enclosed within an endosome.[2][16]
-
Lysosomal Trafficking and Linker Cleavage: The endosome traffics through the cell and fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Cit linker by Cathepsin B.[10][15]
-
Payload Release: The enzymatic cleavage of the dipeptide bond triggers the self-immolation of the PAB spacer, which promptly releases the active MMAE payload from the linker into the cell's cytoplasm.[13][]
-
Cytotoxic Effect: Free MMAE binds to tubulin monomers, preventing their polymerization into microtubules. This disruption of the microtubule network arrests the cell cycle at the G2/M phase and initiates the apoptotic cascade, leading to cancer cell death.[16][18]
-
Bystander Killing: MMAE is a membrane-permeable molecule. Once released into the cytoplasm of the target cell, it can diffuse into the surrounding tumor microenvironment and kill adjacent, antigen-negative cancer cells.[16] This "bystander effect" enhances the overall anti-tumor efficacy of the ADC.
References
- 1. hoeford.com [hoeford.com]
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. endo-BCN-Val-cit-PAB-MMAE, ADC linker, 2474773-53-8 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. adcreview.com [adcreview.com]
- 15. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 16. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 18. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
An In-Depth Technical Guide to endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Core Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted cancer therapy is increasingly dominated by the precision of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. A critical component in the design of a successful ADC is the linker-payload system, which must remain stable in circulation and efficiently release the cytotoxic agent upon internalization into the target cell. This technical guide provides a comprehensive overview of endo-BCN-PEG4-Val-Cit-PAB-MMAE , a sophisticated drug-linker conjugate designed for the site-specific generation of next-generation ADCs. We will delve into its mechanism of action, provide key quantitative data, and present detailed experimental protocols relevant to its application in research and drug development.
Introduction to this compound
This compound is a multi-component system meticulously designed for optimal performance in ADC development. It comprises a bioorthogonal conjugation handle (endo-BCN), a hydrophilic spacer (PEG4), a cleavable dipeptide linker (Val-Cit), a self-immolative spacer (PAB), and a potent cytotoxic payload (MMAE). This combination of features addresses key challenges in ADC design, including drug-to-antibody ratio (DAR) control, solubility, stability, and targeted payload release.
The components serve the following functions:
-
endo-Bicyclononyne (BCN): An alkyne moiety that facilitates covalent conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst, enabling precise control over the conjugation site and leading to a homogenous ADC product.
-
Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the drug-linker in aqueous media. This can help prevent aggregation of the final ADC and improve its pharmacokinetic properties.[1]
-
Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2] This enzymatic cleavage is the primary mechanism for intracellular drug release.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit linker by Cathepsin B, undergoes a 1,6-elimination reaction to release the unmodified MMAE payload.
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[3] Its release inside the target cancer cell leads to cell cycle arrest and apoptosis.
Mechanism of Action
The therapeutic action of an ADC constructed with this compound is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker minimizes premature drug release. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle, or endosome, traffics to and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome are crucial for the next step.
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination of the PAB spacer, which in turn releases the potent cytotoxic drug, MMAE, in its active form into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: Free MMAE binds to tubulin, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and ultimately induces programmed cell death (apoptosis).
-
Bystander Effect: As a membrane-permeable molecule, released MMAE can diffuse out of the targeted, antigen-positive cancer cell and kill neighboring, antigen-negative cancer cells. This "bystander effect" is a critical attribute that can enhance therapeutic efficacy, especially in heterogeneous tumors.
Quantitative Data
The following tables summarize key quantitative data for a HER2-specific nanobody-drug conjugate (NBC) constructed using this compound, as reported by Hansen et al. (2025).[4]
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-OV-3 | High | 0.9 |
| SK-BR-3 | High | 1.1 |
| MDA-MB-453s | Moderate | 2.5 |
| MDA-MB-231 | Low/Negative | >1000 |
Table 1: In Vitro Cytotoxicity of a HER2-Targeted Nanobody-Drug Conjugate (2Rs15d-H3KH6-MMAE) in Breast Cancer Cell Lines.[4]
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | ~1 | Site-specific acylation and SPAAC |
Table 2: Drug-to-Antibody Ratio of 2Rs15d-H3KH6-MMAE.[4]
Experimental Protocols
Site-Specific Nanobody-Drug Conjugate (NBC) Synthesis
This protocol describes the two-step bioconjugation of an azide-modified nanobody with this compound.
Step 1: Azide (B81097) Installation via Acylation
-
Prepare a solution of the HER2-specific nanobody (e.g., 2Rs15d-H3KH6) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 40-fold molar excess of an acylating agent containing an azide group (e.g., 4-methoxyphenyl (B3050149) 2-azidoacetate) dissolved in acetonitrile.
-
Incubate the reaction at room temperature for a specified time (e.g., 1-4 hours).
-
Purify the azidated nanobody using a desalting column to remove excess reagents.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
To the purified azidated nanobody, add a 10-fold molar excess of this compound dissolved in DMSO.
-
Incubate the reaction mixture overnight at 4°C.
-
Purify the final nanobody-drug conjugate using size-exclusion chromatography to remove unreacted drug-linker.
-
Characterize the final product by SDS-PAGE and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio.
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the ADC against cancer cell lines with varying antigen expression.
-
Cell Seeding: Seed cancer cells (e.g., SK-OV-3, SK-BR-3, MDA-MB-453s, and MDA-MB-231) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the diluted ADC to the cells in triplicate. Include untreated cells as a negative control and cells treated with free MMAE as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the untreated control and plot the cell viability against the logarithm of the ADC concentration. Calculate the IC50 value using a non-linear regression model.
Bystander Effect Co-Culture Assay (Representative Protocol)
This assay evaluates the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Labeling: Engineer the antigen-negative cell line (e.g., MDA-MB-231) to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and GFP-labeled antigen-negative cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Analysis: Use high-content imaging or flow cytometry to quantify the number of viable GFP-positive (antigen-negative) cells in the co-cultures compared to the treated antigen-negative monoculture. A significant reduction in the number of viable antigen-negative cells in the co-culture indicates a bystander effect.
Visualizations
Figure 1: Mechanism of action of an ADC constructed with this compound.
Figure 2: Experimental workflow for the site-specific synthesis of an ADC.
Conclusion
This compound represents a highly engineered and versatile tool for the development of advanced antibody-drug conjugates. Its design thoughtfully incorporates features that enable site-specific conjugation, enhance solubility, ensure stability in circulation, and facilitate targeted, efficient release of a potent cytotoxic payload within cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this technology in the creation of novel, highly effective targeted cancer therapies. As the field of ADCs continues to evolve, the principles of rational linker-drug design embodied by this compound will undoubtedly play a crucial role in shaping the future of precision oncology.
References
The Architectonics of a Precision Anti-Cancer Weapon: A Technical Guide to endo-BCN-PEG4-Val-Cit-PAB-MMAE in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, actualizing the long-envisioned concept of a "magic bullet" that selectively delivers potent cytotoxic agents to cancer cells. The sophisticated design of these tripartite molecules—comprising a monoclonal antibody, a cytotoxic payload, and a chemical linker—is critical to their therapeutic success. This technical guide provides an in-depth exploration of a state-of-the-art linker-payload system, endo-BCN-PEG4-Val-Cit-PAB-MMAE , elucidating its multifaceted role in the development of next-generation ADCs.
Deconstructing the this compound System
The this compound is a meticulously engineered construct, with each component serving a distinct and vital function in the overall mechanism of action of the resulting ADC. This system is designed to ensure stable circulation, specific payload release within the target cell, and potent cytotoxicity.
-
endo-BCN (Bicyclo[6.1.0]nonyne): The Conjugation Handle. The endo-isomer of BCN is a strained cyclooctyne (B158145) that serves as the reactive handle for conjugating the linker-payload to an azide-modified antibody. This conjugation occurs via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that proceeds efficiently under mild, physiological conditions without the need for a toxic copper catalyst.[1] This method allows for precise, site-specific conjugation, leading to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).[]
-
PEG4 (Tetraethylene Glycol): The Hydrophilic Spacer. The PEG4 moiety is a short polyethylene (B3416737) glycol chain that acts as a hydrophilic spacer. Its inclusion addresses the often hydrophobic nature of cytotoxic payloads, which can lead to ADC aggregation and accelerated clearance from circulation.[3][4] The PEG4 linker enhances the aqueous solubility and stability of the ADC, and can improve its pharmacokinetic profile, potentially leading to a longer circulation half-life and an improved therapeutic window.[3][5][6]
-
Val-Cit-PAB (Valine-Citrulline-p-Aminobenzylcarbamate): The Cleavable Linker. This component is a dipeptide-based, self-immolative linker designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[7] The Val-Cit sequence is specifically recognized and cleaved by cathepsin B within the low pH environment of the lysosome.[6] Following cleavage of the amide bond between citrulline and PAB, a cascade of self-immolation releases the active cytotoxic payload in its unmodified form.[8] This enzymatic cleavage mechanism ensures that the payload is released predominantly inside the target cancer cell, minimizing off-target toxicity.[7]
-
MMAE (Monomethyl Auristatin E): The Cytotoxic Payload. MMAE is a highly potent synthetic analogue of dolastatin 10, a natural antimitotic agent.[9] It exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the microtubule network essential for mitotic spindle formation.[] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[9] Due to its high potency, MMAE is too toxic for systemic administration as a standalone drug but is an ideal payload for targeted delivery via an ADC.[9] Furthermore, the membrane permeability of released MMAE can lead to a "bystander effect," where it diffuses into neighboring antigen-negative tumor cells, enhancing the anti-tumor activity of the ADC, particularly in heterogeneous tumors.[][11]
Quantitative Data on ADC Performance
The selection of a linker-payload system significantly impacts the therapeutic index of an ADC. The following tables summarize key quantitative data related to the stability, efficacy, and toxicity of ADCs, with a focus on components relevant to the this compound system.
| Linker Type | Plasma Stability (Half-life) | In Vivo Efficacy (Tumor Growth Inhibition) | Off-target Toxicity | Reference |
| Val-Cit-PAB (Cleavable) | Moderate to High | High | Moderate (potential for premature release) | [7][8][12] |
| Non-cleavable (e.g., SMCC) | High | Moderate to High | Low | [12] |
| Disulfide (Cleavable) | Low to Moderate | Moderate | High (susceptible to reduction in circulation) | [13] |
Table 1: Comparative Performance of Different ADC Linker Types. This table provides a qualitative summary of the general performance characteristics of different linker technologies. The Val-Cit-PAB linker offers a good balance of conditional payload release and stability.
| PEG Spacer Length | ADC Clearance Rate | In Vivo Tolerability (Maximum Tolerated Dose) | Reference |
| No PEG | High | Low | [5] |
| PEG2 | High | Low | [5] |
| PEG4 | Moderate | Moderate | [5] |
| PEG8 | Low | High | [5] |
| PEG24 | Low | High | [3][4] |
Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics and Tolerability. This table illustrates the general trend of how increasing the length of the PEG spacer can improve the pharmacokinetic profile and tolerability of an ADC.
| Payload | IC50 (in vitro) | Mechanism of Action | Bystander Effect | Reference |
| MMAE | Sub-nanomolar | Tubulin Inhibition | Yes (Membrane Permeable) | [9][] |
| MMAF | Nanomolar | Tubulin Inhibition | No (Charged, Membrane Impermeable) | [] |
| DM1 | Nanomolar | Tubulin Inhibition | Moderate | [14] |
| Deruxtecan (DXd) | Nanomolar | Topoisomerase I Inhibition | Yes (Membrane Permeable) | [8] |
Table 3: Comparison of Common ADC Payloads. This table highlights the high potency of MMAE and its ability to induce a bystander effect, a key advantage in treating heterogeneous tumors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments essential for the development and characterization of ADCs utilizing the this compound system.
ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To covalently conjugate the endo-BCN-functionalized linker-payload to an azide-modified monoclonal antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in a compatible organic solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
UV-Vis spectrophotometer.
-
HPLC system with a hydrophobic interaction chromatography (HIC) column.
Protocol:
-
Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in PBS. The introduction of azide (B81097) groups onto the antibody can be achieved through various methods, including the use of azide-containing linkers that react with specific amino acid residues or through the incorporation of unnatural amino acids.[]
-
Linker-Payload Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mM.
-
Conjugation Reaction: Add a 5-10 molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-16 hours or at 4°C for 24-48 hours. The optimal reaction time and temperature may need to be determined empirically.
-
Purification: Remove the unreacted linker-payload and organic solvent by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization:
-
Concentration Measurement: Determine the final concentration of the ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using HIC-HPLC. The unconjugated antibody will elute first, followed by ADC species with increasing DAR values. The weighted average DAR is calculated based on the peak areas of the different species.[7][] Alternatively, LC-MS can be used for a more precise DAR determination.[7][15]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free MMAE.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium. Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[16][17]
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical in vivo model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID).
-
Human cancer cell line that expresses the target antigen.
-
ADC, unconjugated antibody, and vehicle control (e.g., PBS).
-
Matrigel (optional).
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-10 million tumor cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Grouping: Randomize the mice into treatment groups (typically 6-10 mice per group) with similar average tumor volumes.
-
Treatment Administration: Administer the ADC, unconjugated antibody, or vehicle control to the respective groups via intravenous (i.v.) injection. The dosing schedule can vary (e.g., single dose, or multiple doses over several weeks).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or when signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the anti-tumor effect.[9][18]
Visualizing the Core Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows discussed in this guide.
Mechanism of Action of an this compound ADC
Caption: Mechanism of action of an ADC with the this compound linker-payload.
Experimental Workflow for ADC Efficacy Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of an ADC.
Logical Relationship of the Linker-Payload Components
Caption: The logical relationship and function of each component in the this compound system.
Conclusion
The this compound system represents a highly sophisticated and versatile platform for the development of advanced Antibody-Drug Conjugates. Its modular design allows for precise control over conjugation, enhances the physicochemical properties of the ADC, and ensures specific, intracellular release of a potent cytotoxic payload. A thorough understanding of the function of each component, coupled with rigorous experimental evaluation as outlined in this guide, is paramount for the successful translation of novel ADC candidates from the laboratory to the clinic. The continued innovation in linker-payload technologies, exemplified by systems like this, holds immense promise for the future of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Introduction: The Critical Role of Linkers in Antibody-Drug Conjugate (ADC) Design
An In-depth Technical Guide on the Purpose of the PEG4 Spacer in ADC Linkers
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1] An ADC is comprised of three core components: a monoclonal antibody for target specificity, a cytotoxic payload to induce cell death, and a chemical linker that connects them. The linker is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile.[2][3]
Many potent cytotoxic payloads are highly hydrophobic, which can lead to significant challenges in ADC development, including aggregation, poor solubility, rapid plasma clearance, and limited drug-to-antibody ratios (DAR).[2][4] To overcome these issues, hydrophilic spacers are frequently incorporated into the linker design. Among the most successful and widely used are monodisperse polyethylene (B3416737) glycol (PEG) chains.[5] This guide focuses specifically on the purpose and impact of short PEG spacers, such as PEG4 (containing four ethylene (B1197577) glycol units), in modulating the physicochemical and pharmacological properties of ADCs.
The primary functions of a PEG4 spacer in an ADC linker are:
-
To Enhance Solubility and Reduce Aggregation: By introducing hydrophilicity, PEG spacers counteract the hydrophobicity of the payload, improving the solubility and physical stability of the ADC.[6][7]
-
To Improve Pharmacokinetics (PK): PEGylation increases the ADC's hydrodynamic volume, which can reduce renal clearance and prolong its circulation half-life.[6][7]
-
To Enable Higher Drug-to-Antibody Ratios (DAR): By mitigating aggregation, PEG linkers allow for the attachment of more drug molecules per antibody, potentially increasing therapeutic potency.[1][2]
-
To Provide a Flexible Spacer: The PEG chain acts as a flexible spacer, potentially improving antigen binding and facilitating intracellular processing.[]
The Physicochemical Impact of PEG4 Spacers
Mitigating Hydrophobicity and Aggregation
The conjugation of hydrophobic payloads to an antibody often increases the propensity of the resulting ADC to form high-molecular-weight species (HMWS) or aggregates.[5] Aggregation is a critical quality attribute to control, as it can lead to accelerated clearance from circulation and an increased risk of immunogenicity.[6]
The hydrophilic and flexible nature of PEG chains allows them to create a "hydration shell" around the payload, effectively shielding its hydrophobicity from the aqueous environment.[6][7] This masking effect reduces non-specific protein-protein interactions that lead to aggregation. Even a short PEG4 spacer can significantly improve the solubility of the linker-payload, facilitating the conjugation reaction in aqueous buffers and improving the stability of the final ADC product.[5]
Quantitative Analysis of PEG Spacer Effects
The length of the PEG spacer represents a critical optimization parameter, creating a trade-off between improved pharmacokinetics and potential reductions in in vitro potency.[9] While longer PEG chains generally lead to more significant PK improvements, even short spacers can have a beneficial impact.
Impact on Pharmacokinetics and Tolerability
Studies have systematically evaluated the effect of PEG chain length on ADC clearance and exposure. A clear relationship exists: increasing PEG length reduces plasma clearance, although a plateau is often reached.[10] Conjugates with very short or no PEG spacers are cleared more rapidly.[10][11] This improved PK profile often translates to better tolerability, allowing for higher doses to be administered safely.
Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics and Tolerability
| Linker Component | ADC Clearance Rate (mL/hr/kg) | Maximum Tolerated Dose (MTD) in Mice (mg/kg) | Data Source(s) |
|---|---|---|---|
| No PEG | High (e.g., > 0.4) | < 50 | [10][11] |
| PEG4 | Intermediate | Not Tolerated at 50 mg/kg | [11] |
| PEG8 | Low (e.g., ~0.15) | Tolerated at 50 mg/kg | [10][11] |
| PEG12 | Low (e.g., ~0.12) | Tolerated at 50 mg/kg | [10][11] |
| PEG24 | Low (e.g., ~0.12) | Tolerated at 50 mg/kg | [10] |
| 10 kDa PEG | Not specified | > 20 | [12] |
Note: Clearance data is derived from studies on DAR 8 conjugates in rats. The trend of rapid clearance for PEGs smaller than PEG8 was noted.[10][11] Tolerability was assessed in mice.[11]
Impact on In Vitro and In Vivo Efficacy
While longer PEG chains can enhance circulation time, they may also create steric hindrance that slightly impairs antigen binding or subsequent intracellular processing, leading to a modest reduction in in vitro potency (higher IC50 values).[12] However, the improved pharmacokinetics often compensates for this effect in vivo, leading to superior overall anti-tumor activity.[9][12]
Table 2: Effect of PEG Spacer Length on ADC Efficacy
| Linker Component | In Vitro Cytotoxicity (IC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition) | Data Source(s) |
|---|---|---|---|
| No PEG (HM) | ~4.5 | Moderate | [12] |
| 4 kDa PEG (HP4KM) | ~20 (4.5-fold reduction vs. No PEG) | High | [12] |
| 10 kDa PEG (HP10KM) | ~100 (22-fold reduction vs. No PEG) | Highest | [12] |
| PEG8 / PEG12 | Nearly identical to shorter PEGs | Superior to shorter PEGs | [13] |
Note: Data is derived from a study on affibody-drug conjugates, where HM, HP4KM, and HP10KM represent conjugates with 0, 4 kDa, and 10 kDa PEG, respectively.[12] The trend of improved in vivo efficacy with longer PEGs (up to a point) is a common observation.[13]
ADC Optimization and Evaluation Workflow
The selection of an optimal linker, including the PEG4 spacer, is an empirical process that involves synthesizing a panel of ADCs and evaluating them through a series of in vitro and in vivo assays. The goal is to identify the construct with the best balance of stability, potency, and pharmacokinetics, leading to the widest therapeutic window.
Detailed Experimental Protocols
Protocol 1: Pharmacokinetic Analysis in Rodents
This protocol outlines a typical procedure for assessing the pharmacokinetic properties of an ADC.
-
Animal Model: Use female Sprague-Dawley rats (n=3-5 per group).[10][11]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) via the tail vein.[10]
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from a suitable vessel (e.g., saphenous vein) at multiple time points post-injection (e.g., 0 hr, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Plasma Preparation: Process blood samples by centrifugation to isolate plasma and store at -80°C until analysis.
-
Quantification of Total Antibody: Use a validated enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody component of the ADC in the plasma samples.
-
Coat a 96-well plate with the target antigen.
-
Add diluted plasma samples and a standard curve of the unconjugated antibody.
-
Use a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody for detection.
-
Develop the signal with a suitable substrate (e.g., TMB) and measure absorbance.
-
-
Data Analysis: Plot the plasma concentration versus time and use a non-compartmental or two-compartmental model to calculate key PK parameters such as clearance (CL), half-life (t½), and area under the curve (AUC).[11]
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is for determining the potency of an ADC against cancer cell lines.
-
Cell Culture: Culture antigen-positive (e.g., NCI-N87) and antigen-negative (e.g., MCF-7) cells in appropriate media.[12]
-
Cell Plating: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture media. Replace the media in the wells with the ADC dilutions.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a commercial reagent such as CellTiter-Glo® (Promega) or MTS reagent.
-
Data Analysis: Normalize the viability data to untreated control wells. Plot the percentage of viable cells against the logarithm of the ADC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
ADC Mechanism of Action and the Linker's Role
The linker, containing the PEG4 spacer, is central to the ADC's mechanism. It must remain stable in systemic circulation to prevent premature payload release but allow for efficient release once the ADC is internalized by the target cancer cell.
Conclusion
The incorporation of a PEG4 spacer into an ADC linker is a strategic design choice aimed at optimizing the therapeutic's overall properties. While longer PEG chains may offer more pronounced effects on pharmacokinetics, the PEG4 spacer provides a crucial balance of benefits. It effectively increases the hydrophilicity of the linker-payload, which is essential for mitigating aggregation, improving stability, and enabling higher, more homogeneous drug loading.[5][6] This enhancement of the ADC's physicochemical properties often leads to an improved pharmacokinetic profile and better tolerability compared to non-PEGylated counterparts.[10][11] Ultimately, the use of a PEG4 spacer is a key tool for drug developers to fine-tune the delicate balance between stability, potency, and safety, thereby widening the therapeutic window and improving the clinical potential of novel ADCs.[9][14]
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. labinsights.nl [labinsights.nl]
- 7. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Val-Cit-PAB Linker in Antibody-Drug Conjugates: A Technical Guide to the Mechanism of Drug Release
The Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), facilitating the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanism, quantitative data, and detailed experimental protocols related to the Val-Cit-PAB linker.
Core Mechanism of Action: A Two-Step Intracellular Release
The efficacy of the Val-Cit-PAB linker is predicated on a sequential, two-step cleavage mechanism that occurs within the target cancer cell, ensuring the stability of the ADC in systemic circulation and minimizing off-target toxicity.[1][2]
-
Enzymatic Cleavage of the Dipeptide: Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) provides the optimal conditions for the activity of lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[3][4] Cathepsin B recognizes the Val-Cit dipeptide as a substrate and hydrolyzes the amide bond between citrulline and the p-aminobenzyl (PAB) group.[3] While Cathepsin B is the primary enzyme associated with this cleavage, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this process, providing a degree of redundancy.[3][4]
-
Self-Immolation of the PAB Spacer: The enzymatic cleavage of the Val-Cit dipeptide is the triggering event for the second step: the spontaneous, self-immolative decomposition of the PAB spacer. The cleavage exposes a free amine on the PAB group, rendering the molecule electronically unstable. This instability leads to a rapid 1,6-elimination reaction, which results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[3][4] This "traceless" release of the drug is a key advantage of the Val-Cit-PAB linker system.
Quantitative Data
The performance of the Val-Cit-PAB linker is characterized by its stability in plasma and the efficiency of its cleavage at the target site. The following tables summarize key quantitative data related to these parameters.
Table 1: Comparative Plasma Stability of Val-Cit-Containing Linkers
| Linker Type | Key Modification | Plasma Half-life in Mice | Primary Off-Target Cleavage Enzyme (Mouse) | Reference |
| Val-Cit (VCit) | Standard dipeptide | ~2 days | Carboxylesterase Ces1c | [5] |
| Glu-Val-Cit (EVCit) | Addition of Glutamic Acid | ~12 days | - | [5] |
Note: Val-Cit linkers are generally highly stable in human plasma, with a reported half-life of over 230 days. The instability in mouse plasma is a critical consideration for preclinical studies.[6][7]
Table 2: In Vitro Cytotoxicity of ADCs with Val-Cit Linker and Various Payloads
| Payload Class | Payload | Antibody Target | Cancer Cell Line | IC50 (pM) |
| Auristatin | MMAE | CD30 | L540cy (Hodgkin's Lymphoma) | 14.3 |
| Auristatin | MMAF | HER2 | KPL-4 (Breast Cancer) | ~100 |
| Maytansinoid | DM1 | HER2 | SK-BR-3 (Breast Cancer) | ~30 |
| Camptothecin Derivative | SN-38 | TROP2 | HCT-116 (Colorectal Carcinoma) | ~1000 |
Note: The IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), and the level of antigen expression on the target cells. The data presented here is for comparative purposes.[8][9][10]
Mandatory Visualizations
Mechanism of Drug Release
Caption: The two-step intracellular release mechanism of a Val-Cit-PAB linked drug.
Experimental Workflow for ADC Characterization
Caption: A typical experimental workflow for the synthesis and evaluation of an ADC.
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Signaling pathway of apoptosis induced by the cytotoxic payload MMAE.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes a common method for synthesizing the core linker component.
Materials:
-
Fmoc-Cit-PAB-OH
-
Dimethylformamide (DMF)
-
Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-Valine)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Methanol (B129727), Dichloromethane)
Procedure:
-
Fmoc Deprotection:
-
Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF to a concentration of 0.2 M.
-
Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 4-5 hours.
-
Remove the DMF and excess piperidine under reduced pressure. The resulting residue (H-Cit-PAB-OH) can be further purified by co-evaporation with DMF.[11]
-
-
Dipeptide Formation:
-
Purification:
-
Purify the residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (B109758) (e.g., 3-12%) to yield Fmoc-Val-Cit-PAB-OH as a white solid.[11]
-
Protocol 2: Conjugation of Val-Cit-PAB-Payload to an Antibody
This protocol outlines a general procedure for conjugating a pre-formed linker-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Val-Cit-PAB-Payload with a maleimide (B117702) group
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Buffer for purification (e.g., PBS)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 10-20 fold molar excess of TCEP or DTT at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-functionalized Val-Cit-PAB-Payload in DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-10 fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and quenching agent using a desalting or SEC column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature drug release in plasma.
Materials:
-
Purified ADC
-
Human and mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
Procedure:
-
Incubation:
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Sample Preparation:
-
For each time point, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released free payload.
-
The stability of the ADC can be reported as the percentage of intact ADC remaining over time or the rate of free payload generation.
-
Protocol 4: Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the linker to cleavage by its target enzyme.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Incubator at 37°C
-
LC-MS/MS or HPLC system
Procedure:
-
Reaction Setup:
-
Initiate Reaction:
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., by shifting the pH or adding a protease inhibitor).
-
-
Analysis:
-
Analyze the samples by LC-MS/MS or RP-HPLC to quantify the amount of released payload and the remaining intact ADC.
-
Protocol 5: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay determines the in vitro potency (IC50) of the ADC on target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Purified ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and an unconjugated antibody control in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a negative control.[14]
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[14]
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 12. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An Introductory Guide to the Utilization of endo-BCN-PEG4-Val-Cit-PAB-MMAE for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker, endo-BCN-PEG4-Val-Cit-PAB-MMAE. This advanced linker system is designed for the site-specific conjugation of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to an antibody or other targeting moiety. This document will cover the core components of the linker, its mechanism of action, and detailed protocols for its application in the development of next-generation targeted therapeutics.
Core Components and Their Functions
The this compound linker is a sophisticated, multi-functional molecule engineered for optimal performance in ADC development. Each component plays a critical role in the stability, efficacy, and safety of the final conjugate.
-
endo-BCN (Bicyclo[6.1.0]nonyne): This strained alkyne moiety is the reactive handle for conjugation. It enables copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for site-specific attachment to an azide-modified antibody. This method offers high efficiency and biocompatibility, avoiding the use of potentially cytotoxic copper catalysts.[1]
-
PEG4 (Tetraethylene Glycol): The PEG4 spacer is a hydrophilic linker that enhances the solubility and reduces the aggregation potential of the ADC.[2][3] This is particularly important when conjugating hydrophobic payloads like MMAE. The PEG linker can also improve the pharmacokinetic properties of the ADC by increasing its hydrodynamic volume, which can prolong its plasma half-life.[3][4]
-
Val-Cit-PAB (Valine-Citrulline-p-Aminobenzylcarbamate): This is a cathepsin B-cleavable linker. The dipeptide sequence, Val-Cit, is specifically recognized and cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[5] Upon cleavage, the p-aminobenzylcarbamate (PAB) spacer undergoes a self-immolative 1,6-elimination to release the active MMAE payload inside the target cell.[6]
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[5] It functions as a microtubule inhibitor, binding to tubulin and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of the cancer cell.[5]
Mechanism of Action of an this compound-based ADC
The therapeutic effect of an ADC constructed with this linker is a multi-step process that ensures targeted delivery and controlled release of the cytotoxic payload.
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the antibody component specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized endosome fuses with a lysosome.
-
Enzymatic Cleavage: The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome lead to the cleavage of the Val-Cit linker.[5]
-
Payload Release: Cleavage of the Val-Cit dipeptide triggers the self-immolation of the PAB spacer, releasing the active MMAE into the cytoplasm of the cancer cell.[6]
-
Cytotoxic Effect: The released MMAE binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.
-
Bystander Effect: Due to its cell-permeable nature, released MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect.
Quantitative Data
The following tables summarize key quantitative data for the this compound linker and representative data for ADCs constructed with similar linkers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~1547 g/mol | [7] |
| Purity | >95% (typically) | [7] |
| Solubility | Soluble in DMSO, DMF | [7] |
| Storage | -20°C, under inert gas | [7] |
Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted Val-Cit-PAB-MMAE ADC
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 10-50 |
| NCI-N87 | High | 20-100 |
| BT-474 | High | 30-150 |
| MDA-MB-468 | Low | >1000 |
Data is representative and can vary based on the specific antibody, cell line, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments involved in the development and characterization of an ADC using this compound are provided below.
This protocol describes a general method for introducing azide (B81097) groups into an antibody for subsequent SPAAC conjugation.
-
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
-
Procedure:
-
Prepare a stock solution of the Azido-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
Add a 10-20 fold molar excess of the Azido-NHS ester stock solution to the antibody solution. The final concentration of DMSO should be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted Azido-NHS ester and exchange the buffer to PBS using a desalting column according to the manufacturer's instructions.
-
Determine the concentration of the azide-modified antibody using a standard protein assay (e.g., BCA).
-
This protocol outlines the copper-free click chemistry reaction between the azide-modified antibody and the this compound linker.
-
Materials:
-
Azide-modified antibody
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
To the azide-modified antibody solution, add a 3-5 fold molar excess of the this compound stock solution.
-
Incubate the reaction for 4-12 hours at 4°C or 2-4 hours at room temperature with gentle mixing. Reaction times may require optimization.[4]
-
The resulting ADC can be purified to remove excess linker using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a common method for this determination.
-
Materials and Instrumentation:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 10-50 µg of the ADC onto the column.
-
Elute the different DAR species using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will elute in order of increasing hydrophobicity (and thus increasing DAR).
-
Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ(Area_i * DAR_i) / Σ(Area_i)
-
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50%.
-
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3)
-
Control cell line (e.g., low HER2-expressing MDA-MB-468)
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the control antibody in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include untreated wells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Measure cell viability using the cell viability reagent according to the manufacturer's protocol.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., HER2-positive NCI-N87)
-
ADC, control antibody, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, control antibody, ADC at different doses).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly for 3 weeks).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.
-
Visualizations
The following diagrams illustrate key pathways and workflows described in this guide.
Caption: Mechanism of action of an this compound based ADC.
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Caption: Signaling pathway of MMAE-induced apoptosis.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCN-PEG3-Val-Cit - Creative Biolabs [creative-biolabs.com]
- 4. purepeg.com [purepeg.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Site Specific Linkers | BroadPharm [broadpharm.com]
An In-depth Technical Guide to endo-BCN-PEG4-Val-Cit-PAB-MMAE for Targeted Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This powerful synergy allows for the selective delivery of therapeutic payloads to tumor cells, thereby enhancing efficacy while minimizing off-target toxicity. A critical component in the design of a successful ADC is the linker that connects the antibody to the cytotoxic agent. This technical guide provides a comprehensive overview of endo-BCN-PEG4-Val-Cit-PAB-MMAE , a sophisticated drug-linker conjugate designed for the development of next-generation ADCs.
This molecule incorporates several key features for state-of-the-art ADC development: a bioorthogonal "click chemistry" handle for site-specific antibody conjugation, a hydrophilic spacer to improve pharmacokinetic properties, a cleavable linker for controlled payload release, and a potent antimitotic agent. This guide will delve into the chemical properties, mechanism of action, and practical applications of this compound, offering detailed experimental protocols and quantitative data to support researchers in their cancer therapy development endeavors.
Core Components and Their Functions
The this compound conjugate is a meticulously designed molecule where each component plays a crucial role in the overall function of the resulting ADC.
dot
Caption: Functional components of the drug-linker conjugate.
-
endo-BCN (Bicyclo[6.1.0]nonyne): This strained alkyne serves as a reactive handle for copper-free click chemistry.[1][2] Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions with azide-modified antibodies.[1][2] This allows for a highly specific and efficient, bioorthogonal conjugation reaction that does not require cytotoxic copper catalysts, preserving the integrity of the antibody.[3]
-
PEG4 (Tetraethylene Glycol): The four-unit polyethylene (B3416737) glycol spacer is a hydrophilic linker.[4][5] Its inclusion in the ADC design offers several advantages, including increased aqueous solubility of the often-hydrophobic payload, reduced aggregation of the final ADC, and improved pharmacokinetic properties, such as a longer circulation half-life.[6][7][8]
-
Val-Cit-PAB (Valine-Citrulline-p-Aminobenzylcarbamate): This component is a cathepsin B-cleavable dipeptide linker.[9][10] The valine-citrulline motif is specifically designed to be recognized and cleaved by cathepsin B, an enzyme that is highly active within the lysosomal compartment of cells.[9][11] This ensures that the cytotoxic payload is released from the antibody only after the ADC has been internalized by the target cancer cell and trafficked to the lysosome.[12][13] The PAB (p-aminobenzyl alcohol) acts as a self-immolative spacer, which, upon cleavage of the Val-Cit peptide, undergoes a 1,6-elimination reaction to release the active drug.
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent and a derivative of dolastatin 10.[14] It functions as a microtubule inhibitor, binding to tubulin and preventing its polymerization into microtubules.[12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[15][16] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is an ideal payload for targeted delivery via ADCs.[12]
Mechanism of Action of an ADC with this compound
The therapeutic effect of an antibody-drug conjugate synthesized with this linker is a multi-step process that ensures targeted cell killing.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 6. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | AxisPharm [axispharm.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Preparation and anti-cancer evaluation of promiximab-MMAE, an anti-CD56 antibody drug conjugate, in small cell lung cancer cell line xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Click Chemistry with BCN Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of click chemistry utilizing Bicyclo[6.1.0]nonyne (BCN) linkers. BCN linkers are a cornerstone of copper-free click chemistry, enabling robust and bioorthogonal conjugation of molecules in complex biological environments. This document will delve into the reaction mechanism, quantitative kinetic and stability data, and detailed experimental protocols relevant to researchers in drug development and the broader scientific community.
Core Principles of BCN-Mediated Click Chemistry
The primary reaction involving BCN linkers is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of Huisgen [3+2] dipolar cycloaddition where the high ring strain of the cyclooctyne (B158145) in the BCN molecule allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst.[1][2][3] This bioorthogonality is a key advantage, making it suitable for applications in living systems.[1][4]
The reaction is highly selective, forming a stable triazole linkage between the BCN-functionalized molecule and an azide-containing counterpart.[1] This specificity allows for the precise modification of biomolecules without interfering with their native functions. The reaction proceeds under mild physiological conditions, which is crucial for maintaining the integrity of sensitive biological samples.
Key Advantages of BCN Linkers:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC with BCN linkers ideal for in vivo and cellular applications.[1][4]
-
High Selectivity: The reaction is highly specific between the BCN and azide (B81097) groups, minimizing off-target reactions in complex biological mixtures.
-
Efficiency: The formation of the triazole linkage is rapid and results in high yields of the conjugated product.[4]
-
Stability: Both the BCN and azide functional groups are stable under typical physiological conditions.[4]
-
Versatility: BCN linkers can be incorporated into a wide range of molecules, including proteins, nucleic acids, and small molecules, for various applications such as drug delivery, bio-imaging, and diagnostics.
Quantitative Data: Kinetics and Stability
The performance of BCN linkers can be quantitatively assessed through their reaction kinetics and stability under various conditions. Below is a summary of key data comparing BCN with another common copper-free click chemistry linker, Dibenzocyclooctyne (DBCO).
| Linker | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| BCN | Benzyl azide | 0.07 - 0.28 | CH₃CN:H₂O (3:1), HBS buffer (pH 7.4) |
| DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) |
| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) |
| BCN | Peptide with azidoamino acid | 0.28 | HBS buffer (pH 7.4) |
| DBCO | Peptide with azidoamino acid | 0.34 | HBS buffer (pH 7.4) |
Note: Reaction rates can be influenced by the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[1] Interestingly, while DBCO generally exhibits faster kinetics with aliphatic azides, BCN shows a significantly higher reaction rate with aromatic azides.[1]
| Condition | BCN Stability | DBCO Stability | Key Observations |
| Glutathione (GSH) | More stable (half-life ~6 hours) | Less stable (half-life ~71 minutes) | BCN is significantly more stable in the presence of this common intracellular antioxidant.[1][5] |
| Tris(2-carboxyethyl)phosphine (TCEP) | More stable | Unstable over 24 hours | BCN is a better choice for experiments requiring reducing conditions.[1] |
| Acidic Conditions | Labile, can form inactive species | Prone to rearrangement | Both linkers have limitations under acidic conditions.[1] |
| Aqueous Buffers (e.g., PBS) | Generally stable | Generally stable, but can lose reactivity over time | DBCO's reactivity can decrease over a month at -20°C due to oxidation and hydration.[1] |
Experimental Protocols
The following are detailed methodologies for common experiments involving BCN linkers.
Antibody Conjugation using BCN-NHS Ester
This protocol outlines the steps for labeling an antibody with a BCN linker using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Antibody (BSA- and azide-free)
-
BCN-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography or spin desalting column)
-
PBS (phosphate-buffered saline)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-2 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
BCN-NHS Ester Stock Solution Preparation:
-
Dissolve the BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove the excess, unreacted BCN-NHS ester and quenching reagent using a spin desalting column or size-exclusion chromatography equilibrated with PBS.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
The BCN-functionalized antibody can be stored at -20°C for several months.[4]
-
Small Molecule Labeling and Purification
This protocol describes the general steps for labeling a small molecule containing a primary amine with a BCN-NHS ester and its subsequent purification.
Materials:
-
Amine-containing small molecule
-
BCN-NHS ester
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Triethylamine (or another non-nucleophilic base)
-
Reaction monitoring tools (e.g., TLC or LC-MS)
-
Purification system (e.g., preparative HPLC or column chromatography)
Procedure:
-
Dissolution:
-
Dissolve the amine-containing small molecule in the anhydrous solvent.
-
Dissolve the BCN-NHS ester in the same solvent.
-
-
Reaction Setup:
-
Add the BCN-NHS ester solution (typically 1.1-1.5 molar equivalents) to the small molecule solution.
-
Add the non-nucleophilic base (e.g., triethylamine, 2-3 equivalents) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining BCN-NHS ester with a small amount of a primary amine (e.g., ethanolamine).
-
Remove the solvent under reduced pressure.
-
Purify the BCN-labeled small molecule using an appropriate method such as preparative HPLC or silica (B1680970) gel column chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques like LC-MS and NMR.
-
Visualizations
The following diagrams illustrate the core concepts of BCN-mediated click chemistry.
References
Stability of endo-BCN-PEG4-Val-Cit-PAB-MMAE in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the plasma stability of the antibody-drug conjugate (ADC) linker payload, endo-BCN-PEG4-Val-Cit-PAB-MMAE. Understanding the stability of this critical component is paramount for the successful development of effective and safe ADC therapeutics. This document outlines the core components of the linker, the mechanisms influencing its stability, quantitative data from relevant studies, and detailed experimental protocols for its evaluation.
Introduction to this compound
The this compound is a complex chemical entity designed for targeted drug delivery. It comprises several key functional units:
-
endo-BCN (Bicyclononyne): A strained alkyne used for copper-free click chemistry, enabling covalent attachment to an azide-modified antibody.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances solubility and improves pharmacokinetic properties.[1]
-
Val-Cit (Valine-Citrulline): A dipeptide linker that is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B, within the target cancer cell.[2][3][4]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the payload.[5]
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that, once released, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]
The stability of this entire construct in plasma is a critical quality attribute, as premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy.
Plasma Stability Profile
The plasma stability of ADCs utilizing the Val-Cit-PAB-MMAE system is highly dependent on the species being tested. While generally stable in human and non-human primate plasma, significant payload release has been observed in rodent plasma.[8][9]
Key Findings:
-
Human and Monkey Plasma: The Val-Cit linker exhibits high stability, with minimal release of free MMAE observed over extended incubation periods.[8][9] One study noted less than 1% MMAE release in human and monkey plasma after 6 days.[9]
-
Rodent (Mouse and Rat) Plasma: The linker is susceptible to premature cleavage by carboxylesterase 1c (Ces1c), an enzyme present in mouse and rat plasma but not in human plasma.[5][10] This can lead to significant off-target drug release. Studies have shown that after 6 days of incubation, there was, on average, >20% MMAE release in mouse plasma and >4% in rat plasma.[8][9]
-
Buffer: In phosphate-buffered saline (PBS), a common control, the linker is highly stable, with less than 1% of the payload being released after 6 days.[9]
The inclusion of a glutamic acid residue (Glu) at the P3 position (SuO-Glu-Val-Cit-PAB-MMAE) has been shown to significantly enhance plasma stability in rodent models by reducing susceptibility to Ces1c cleavage.[11]
Quantitative Stability Data
The following table summarizes payload release data for Val-Cit-MMAE containing ADCs in various plasma matrices.
| Plasma Matrix | Incubation Time | Average MMAE Release (%) | Reference |
| Human | 6 days | < 1% | [8][9] |
| Monkey | 6 days | < 1% | [8][9] |
| Rat | 6 days | > 4% | [8][9] |
| Mouse | 6 days | > 20% | [8][9] |
| Buffer (PBS) | 6 days | < 1% | [9] |
Experimental Protocols for Plasma Stability Assessment
The evaluation of ADC plasma stability is crucial for preclinical development. Liquid chromatography-mass spectrometry (LC-MS) based methods are the gold standard for this purpose, offering high specificity and the ability to quantify multiple analytes.[12][13]
General Experimental Workflow
A typical plasma stability assay involves the following steps:
-
Incubation: The ADC is incubated in plasma from the desired species (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 144 hours).[9]
-
Sample Preparation: At each time point, an aliquot is taken, and the reaction is quenched, often by freezing or the addition of an organic solvent.[14]
-
Analyte Separation: The ADC and any released payload are separated from plasma proteins. This can be achieved through various methods, including protein precipitation, solid-phase extraction (SPE), or immunoaffinity capture.[15][16]
-
Analysis: The samples are analyzed by LC-MS or LC-MS/MS to quantify the intact ADC, free payload (MMAE), and potentially the total antibody.[16][17]
Detailed Protocol: Immunoaffinity Capture LC-MS/MS
This method provides a highly specific and sensitive means of quantifying both the remaining conjugated ADC and the released payload.
Materials:
-
ADC of interest (e.g., conjugated with this compound)
-
Plasma (e.g., human, rat, mouse)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Papain or other suitable protease
-
Internal standard (e.g., MMAF)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma from the species of interest.
-
Incubate at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 24, 48, 96, 144 hours) and store at -80°C until analysis.[9]
-
-
Immunoaffinity Capture:
-
Add Protein A or G magnetic beads to the plasma samples to capture the ADC.[18]
-
Incubate to allow for binding.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
-
Payload Release and Analysis (for conjugated payload quantification):
-
To quantify the amount of MMAE still attached to the antibody, cleave the linker using an enzyme like papain.[18]
-
After cleavage, precipitate the protein and analyze the supernatant containing the released MMAE by LC-MS/MS.
-
An internal standard, such as MMAF, should be used for accurate quantification.[19]
-
-
Free Payload Analysis:
-
To quantify the MMAE that was prematurely released in the plasma, use the supernatant from the immunoaffinity capture step (before enzymatic cleavage).
-
Perform protein precipitation or SPE on the supernatant.
-
Analyze the extracted sample by LC-MS/MS to quantify the free MMAE.
-
-
LC-MS/MS Parameters (Example):
-
Column: C18 reverse-phase column (e.g., Kinetix XB-C18, 1.7 µm, 50 x 2.1 mm).[19]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.[19]
-
Detection: Monitor the precursor and product ions for MMAE (e.g., precursor 718 m/z, quantifier ion 686 m/z) and the internal standard.[19]
-
Visualization of Key Processes
Chemical Structure and Cleavage Mechanism
Experimental Workflow for Plasma Stability Assay
Conclusion
The stability of this compound in plasma is a critical determinant of its preclinical and clinical success. While the Val-Cit linker is robust in human plasma, its susceptibility to enzymatic cleavage in rodent plasma necessitates careful consideration and the use of appropriate animal models for preclinical evaluation. The detailed experimental protocols and analytical methods described herein provide a framework for the rigorous assessment of ADC stability, enabling informed decision-making in the drug development process. The use of advanced techniques like immunoaffinity capture coupled with LC-MS/MS is essential for generating precise and reliable data to ensure the development of safe and effective ADC therapeutics.
References
- 1. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monomethyl auristatin E (MMAE), a payload for multiple antibody drug conjugates (ADCs), demonstrates differential red blood cell partitioning across human and animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Solubility Characteristics of endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Technical Guide
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This technical guide provides a detailed overview of the solubility characteristics of endo-BCN-PEG4-Val-Cit-PAB-MMAE, a key linker-payload conjugate for the development of Antibody-Drug Conjugates (ADCs). This molecule combines a bicyclononyne (BCN) group for click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) linker, a self-immolative p-aminobenzyl (PAB) spacer, and the potent cytotoxic agent Monomethyl Auristatin E (MMAE).
Understanding the solubility of this complex molecule is critical for its handling, formulation, and the successful manufacturing of homogeneous and stable ADCs. The inherent hydrophobicity of the MMAE payload can present solubility challenges, which are strategically mitigated by the inclusion of the hydrophilic PEG4 spacer.[1][][3]
Core Components and Their Influence on Solubility
The overall solubility of this compound is a composite of the properties of its individual components:
-
MMAE Payload: Monomethyl auristatin E is a highly potent antimitotic agent but is inherently hydrophobic.[4] This property is a primary driver for the low aqueous solubility of many MMAE-containing conjugates and a key reason for potential ADC aggregation.[5]
-
Val-Cit-PAB Linker: The peptide-based linker system is also substantially hydrophobic.
-
endo-BCN Group: The bicyclononyne moiety used for strain-promoted alkyne-azide cycloaddition (SPAAC) is a hydrophobic, cyclic structure.
-
PEG4 Spacer: The inclusion of a four-unit polyethylene glycol (PEG) linker is a critical design feature intended to counteract the hydrophobicity of the payload and BCN group. PEGylation is a well-established strategy to improve the aqueous solubility, stability, and pharmacokinetic properties of therapeutic molecules.[][6][7][8] The hydrophilic PEG chain can enhance the overall solubility of the ADC construct, reducing aggregation and improving manufacturability.[1][][9]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | DMSO | Soluble | - | Data from supplier technical sheets.[1] |
| DMF | Soluble | - | Data from supplier technical sheets.[1] | |
| mc-Val-Cit-PAB-MMAE (vc-MMAE) | DMSO | ≥ 100 mg/mL | ~75.95 mM | High solubility in DMSO is consistently reported.[10] |
| ≥ 54 mg/mL | ~41.01 mM | [11] | ||
| Ethanol | 50 mg/mL | ~37.98 mM | Requires sonication to dissolve.[11] | |
| Water | < 0.1 mg/mL | < 0.076 mM | Practically insoluble in water.[10][11] | |
| Val-Cit-PAB-MMAE | DMSO | ≥ 110 mg/mL | ~97.91 mM | [12] |
| Monomethyl Auristatin E (MMAE) | DMSO | ~5 mg/mL | ~6.96 mM | [13] |
| Ethanol | ~25 mg/mL | ~34.81 mM | [13] | |
| DMF | ~20 mg/mL | ~27.85 mM | [13] | |
| PBS (pH 7.2) | ~0.5 mg/mL | ~0.70 mM | [13] | |
| endo-BCN-PEG4-amine | Water, DMSO, DCM, DMF | Soluble | - | The BCN-PEG4 moiety is soluble in both aqueous and organic solvents, highlighting its hydrophilicity.[14] |
Note: "≥" indicates that the solubility limit was not reached at that concentration.
Experimental Protocols
Precise solubility determination is essential for reproducible research and development. Below is a general protocol for determining the thermodynamic solubility of this compound.
Protocol: Thermodynamic Solubility Assessment by HPLC
This method, often referred to as the "shake-flask" method, measures the concentration of a saturated solution at equilibrium.
Materials:
-
This compound (solid)
-
Solvents of interest (e.g., DMSO, PBS pH 7.4, Water)
-
Vials (e.g., 1.5 mL glass)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, low protein binding)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated analytical balance
Methodology:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a small amount of the compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
From this stock, prepare a series of calibration standards by serial dilution in the mobile phase or a suitable solvent mixture.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial, ensuring enough solid will remain undissolved to form a saturated solution.
-
Add a precise volume of the test solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Tightly cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The solution should appear as a slurry.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant using a pipette, avoiding disturbance of the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Analysis:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and the calibration standards onto the HPLC system.
-
Quantify the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Visualizations
Mechanism of Action: MMAE-Induced Tubulin Inhibition
MMAE, the cytotoxic payload of the conjugate, functions by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Experimental Workflow: Solubility Assessment
The following diagram outlines the logical steps involved in a typical experimental workflow for determining the solubility of a compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG4-bis-BCN (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. endo-BCN-PEG4-amine, 1898221-77-6 | BroadPharm [broadpharm.com]
Theoretical Drug-to-Antibody Ratio with endo-BCN-PEG4-Val-Cit-PAB-MMAE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) synthesized using the advanced linker-payload combination: endo-BCN-PEG4-Val-Cit-PAB-MMAE. This guide will delve into the core principles of conjugation, quantitative analysis, and the detailed experimental protocols essential for the characterization of these complex biotherapeutics.
Introduction to the this compound Drug-Linker
The this compound is a state-of-the-art drug-linker system designed for the site-specific conjugation of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to an antibody or antibody fragment. Each component of this system plays a crucial role in the stability, efficacy, and safety of the resulting ADC.
-
endo-BCN (Bicyclononyne): This strained alkyne facilitates a highly efficient and bioorthogonal copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-modified antibody. This allows for precise control over the conjugation site.
-
PEG4 (Polyethylene Glycol, 4 units): The hydrophilic PEG spacer enhances the solubility of the ADC, reduces aggregation, and can minimize steric hindrance.[1]
-
Val-Cit-PAB (Valine-Citrulline-p-aminobenzyl alcohol): This is an enzymatically cleavable linker. The dipeptide Val-Cit is specifically cleaved by cathepsin B, an enzyme abundant in the lysosomal compartment of tumor cells.[][3] This targeted cleavage ensures the release of the cytotoxic payload primarily within the target cancer cells. The PAB acts as a self-immolative spacer.[3]
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5][6] MMAE is a widely used and clinically validated payload in ADCs.[7][8]
Theoretical Drug-to-Antibody Ratio (DAR)
The theoretical DAR is determined by the number of available conjugation sites on the antibody. With the endo-BCN linker, conjugation occurs via a SPAAC reaction with an azide (B81097) group that has been specifically introduced into the antibody. The number of azide groups dictates the maximum possible DAR. Common site-specific conjugation strategies include:
-
Glycoengineering: The conserved N-linked glycans on the Fc region of an IgG antibody can be enzymatically modified to introduce azide groups. Typically, this results in two azide moieties per antibody, leading to a theoretical and highly homogenous DAR of 2 .
-
Engineered Cysteine Residues: Specific cysteine residues can be introduced into the antibody backbone at sites that do not interfere with antigen binding or structural integrity. By controlling the number of engineered cysteines, a specific DAR can be achieved. For example, introducing one cysteine per heavy chain would result in a theoretical DAR of 2 .
-
Unnatural Amino Acids: The incorporation of unnatural amino acids containing azide groups into the antibody sequence allows for precise control over the number and location of conjugation sites. This method offers the potential for higher and more varied DARs, such as DAR 4 , by incorporating more than two unnatural amino acids.[9]
Therefore, the theoretical DAR for an ADC using this compound is not a single value but rather a discrete number (e.g., 2, 4, etc.) that is predetermined by the chosen site-specific modification strategy. This leads to a more homogenous ADC product compared to traditional stochastic conjugation methods, which result in a distribution of species with varying DARs.
Quantitative Data and Experimental Findings
While the theoretical DAR is a defined integer, experimental verification is crucial to confirm the efficiency of the conjugation reaction. A recent study by Hansen et al. (2025) successfully synthesized a HER2-specific nanobody-drug conjugate using the this compound linker-payload.[10] Although a nanobody is smaller than a full monoclonal antibody, the principles of conjugation and DAR determination are directly applicable. In this study, a site-specific acylation on a C-terminally activated lysine (B10760008) residue was used to introduce an azide, followed by SPAAC with the endo-BCN functionalized payload.[10]
The following table summarizes the expected and achieved DAR based on similar site-specific conjugation approaches.
| Conjugation Strategy | Theoretical DAR | Expected Experimental DAR | Reference |
| Glycoengineering (Fc N-glycan) | 2 | ~1.8 - 2.0 | General Knowledge |
| Engineered Cysteines (2 sites) | 2 | ~1.8 - 2.0 | General Knowledge |
| Unnatural Amino Acids (4 sites) | 4 | ~3.5 - 4.0 | [9] |
| Site-Specific Nanobody Conjugation | 1 | ~1.0 | [10] |
Note: The experimental DAR is often slightly lower than the theoretical DAR due to incomplete reaction kinetics or steric hindrance.
Experimental Protocols for DAR Determination
Accurate determination of the DAR is a critical quality attribute for any ADC. The following are detailed methodologies for the key experiments used to characterize ADCs with the this compound linker-drug.
UV-Vis Spectroscopy
This method provides a rapid determination of the average DAR. It relies on the distinct absorbance maxima of the antibody and the MMAE payload.
Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the drug in the ADC sample by measuring the absorbance at two different wavelengths. The molar ratio of the drug to the antibody gives the average DAR.[5][11]
Materials:
-
Purified ADC sample
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
UV-transparent quartz cuvettes
-
Dual-beam UV-Vis spectrophotometer
Protocol:
-
Determine Molar Extinction Coefficients:
-
Antibody (at 280 nm and 248 nm): Typically, the extinction coefficient at 280 nm for a monoclonal antibody is around 210,000 M⁻¹cm⁻¹. The value at 248 nm needs to be determined empirically for the specific antibody.
-
This compound (at 280 nm and 248 nm): The extinction coefficient for MMAE at 248 nm is approximately 15,900 M⁻¹cm⁻¹, and at 280 nm, it is around 1,500 M⁻¹cm⁻¹.[5] The contribution of the linker is generally considered negligible but should be confirmed.
-
-
Sample Preparation: Dilute the ADC sample in the conjugation buffer to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Absorbance Measurement: Measure the absorbance of the ADC sample at 280 nm (A₂₈₀) and 248 nm (A₂₄₈).
-
DAR Calculation: Use the following equations to calculate the concentrations of the antibody ([Ab]) and the drug ([Drug]), and subsequently the DAR:
-
[Ab] (M) = (A₂₈₀ * ε²⁴⁸_Drug - A₂₄₈ * ε²⁸⁰_Drug) / (ε²⁸⁰_Ab * ε²⁴⁸_Drug - ε²⁴⁸_Ab * ε²⁸⁰_Drug)
-
[Drug] (M) = (A₂₄₈ * ε²⁸⁰_Ab - A₂₈₀ * ε²⁴⁸_Ab) / (ε²⁸⁰_Ab * ε²⁴⁸_Drug - ε²⁴⁸_Ab * ε²⁸⁰_Drug)
-
DAR = [Drug] / [Ab]
-
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a powerful technique for determining the DAR distribution and calculating the weighted average DAR. It separates ADC species based on their hydrophobicity.
Principle: The conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC separates the unconjugated antibody (DAR 0) from the drug-conjugated species (DAR 1, 2, etc.). The weighted average DAR is calculated from the relative peak areas.[1][12]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
Purified ADC sample
Protocol:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Column Temperature: 25-30 °C
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: 280 nm
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: Linear gradient from 100% A to 100% B
-
35-40 min: 100% B
-
40-45 min: Linear gradient from 100% B to 100% A
-
45-50 min: 100% A (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR 0, DAR 1, DAR 2, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * DAR of species) / 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed information, including the precise mass of each ADC species, confirming the successful conjugation and allowing for accurate DAR determination.
Principle: The ADC sample is separated by liquid chromatography (typically reversed-phase for denatured analysis or size-exclusion for native analysis) and then introduced into a high-resolution mass spectrometer. The mass difference between the unconjugated antibody and the conjugated species corresponds to the mass of the added drug-linkers.
Materials:
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Appropriate LC column (e.g., C4 reversed-phase for reduced analysis)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing agent (e.g., DTT) for reduced analysis
-
Deglycosylating enzyme (e.g., PNGase F) (optional)
-
Purified ADC sample
Protocol (for reduced LC-MS):
-
Sample Preparation:
-
(Optional) Deglycosylate the ADC by incubating with PNGase F according to the manufacturer's protocol to simplify the mass spectrum.
-
Reduce the ADC by adding DTT to a final concentration of 10 mM and incubating at 37 °C for 30 minutes to separate the light and heavy chains.
-
-
LC-MS Method:
-
Column: Reversed-phase (e.g., C4)
-
Column Temperature: 60-80 °C
-
Gradient: A suitable gradient from Mobile Phase A to B to elute the light and heavy chains.
-
-
Data Analysis:
-
Deconvolute the mass spectra of the light and heavy chains to obtain their masses.
-
Identify the peaks corresponding to the unconjugated and conjugated chains.
-
Calculate the average number of drugs per light chain (DAR_LC) and heavy chain (DAR_HC) based on the relative abundance of the different species.
-
Calculate the total DAR: DAR = 2 * DAR_LC + 2 * DAR_HC (for a typical IgG).
-
Visualizations
ADC Structure and Signaling Pathway
Caption: Mechanism of action for an ADC with a cleavable Val-Cit linker.
Experimental Workflow for ADC Synthesis and DAR Determination
References
- 1. cellmosaic.com [cellmosaic.com]
- 3. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound | AxisPharm [axispharm.com]
- 10. mdpi.com [mdpi.com]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of endo-BCN-PEG4-Val-Cit-PAB-MMAE to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity. The design of the linker connecting the antibody and the cytotoxic drug is critical to the success of an ADC.
This document provides detailed application notes and protocols for the conjugation of endo-BCN-PEG4-Val-Cit-PAB-MMAE to an azide-modified antibody. This drug-linker system incorporates several key features:
-
endo-BCN: A bicyclo[6.1.0]nonyne (BCN) moiety for highly efficient and stable, copper-free click chemistry via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for site-specific conjugation to an azide-modified antibody under mild, physiological conditions.
-
PEG4: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetics.
-
Val-Cit-PAB: A protease-cleavable linker comprising a valine-citrulline dipeptide and a p-aminobenzylcarbamate (PAB) self-immolative spacer. This linker is designed to be stable in circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
-
MMAE: Monomethyl auristatin E, a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
The combination of these elements allows for the creation of a highly specific and potent ADC. The following sections provide quantitative data from representative studies, detailed experimental protocols, and visualizations of the underlying processes.
Data Presentation
The following tables summarize typical quantitative data obtained during the development of an ADC using an this compound linker-drug. The data presented here is representative and may vary depending on the specific antibody, conjugation conditions, and analytical methods used.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Method | Typical Value | Reference |
| Conjugation Efficiency | SDS-PAGE / HIC-HPLC | > 95% | [1] |
| Average DAR | UV-Vis Spectroscopy | 1.8 - 2.0 | [2] |
| DAR Distribution | HIC-HPLC / Mass Spectrometry | DAR0: < 5%, DAR2: > 95% | [2] |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC | IC₅₀ (nM) | Reference |
| SK-BR-3 | HER2 | Trastuzumab-vc-MMAE | ~1.5 | Representative Data |
| NCI-N87 | HER2 | Anti-HER2-ADC (DP303c) | 0.034 | [2] |
| BT-474 | HER2 | Anti-HER2-ADC (DP303c) | 0.046 | [2] |
| MDA-MB-231 | HER2 (low) | Anti-HER2-ADC (DP303c) | > 100 | [2] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of a Val-Cit-PAB-MMAE ADC
Caption: Mechanism of action of a Val-Cit-PAB-MMAE ADC.
Experimental Workflow for ADC Synthesis and Characterization
Caption: General experimental workflow for ADC synthesis and characterization.
Experimental Protocols
I. Conjugation of Azide-Modified Antibody with this compound
This protocol describes the conjugation of an azide-modified antibody with the this compound drug-linker via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Materials:
-
Azide-modified antibody (e.g., produced by enzymatic or chemical methods) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound (lyophilized).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
5 kDa MWCO desalting columns.
Procedure:
-
Preparation of Reagents:
-
Equilibrate the lyophilized this compound to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Note: Prepare this solution fresh before use as the compound may be unstable in solution.[3]
-
Ensure the azide-modified antibody is at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution, add the this compound stock solution to achieve a final molar excess of 5-10 fold of the drug-linker over the antibody.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation. Adjust the total reaction volume with PBS if necessary.
-
Gently mix the reaction by inverting the tube several times. Do not vortex vigorously.
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle end-over-end mixing. The optimal reaction time may need to be determined empirically for each antibody.
-
-
Purification of the ADC:
-
Following incubation, purify the ADC from unreacted drug-linker and any residual DMSO using size-exclusion chromatography (SEC).
-
For small-scale reactions, a 5 kDa MWCO desalting column is suitable. Equilibrate the column with sterile PBS, pH 7.4 according to the manufacturer's instructions.
-
Apply the reaction mixture to the equilibrated column and elute with PBS, pH 7.4.
-
Collect the fractions containing the purified ADC. The ADC will elute in the void volume.
-
Pool the protein-containing fractions and determine the protein concentration using a suitable method (e.g., BCA assay or UV absorbance at 280 nm).
-
II. Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method allows for the calculation of the average DAR based on the absorbance of the ADC at two different wavelengths.
Materials:
-
Purified ADC in PBS, pH 7.4.
-
Unconjugated antibody in PBS, pH 7.4 (for reference).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Determine Molar Extinction Coefficients:
-
The molar extinction coefficients for the antibody and the MMAE payload at two wavelengths are required. Typically, 280 nm (for the antibody) and a wavelength where the drug has significant absorbance (e.g., 248 nm for MMAE) are used.
-
Representative extinction coefficients (ε) at 280 nm and 248 nm:
-
ε(Antibody) at 280 nm: ~210,000 M⁻¹cm⁻¹ (this varies between antibodies)
-
ε(Antibody) at 248 nm: ~77,500 M⁻¹cm⁻¹
-
ε(MMAE) at 280 nm: ~1,500 M⁻¹cm⁻¹
-
ε(MMAE) at 248 nm: ~15,900 M⁻¹cm⁻¹
-
-
-
Measure Absorbance:
-
Blank the spectrophotometer with PBS, pH 7.4.
-
Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and 248 nm (A₂₄₈).
-
-
Calculate DAR:
-
The concentrations of the antibody and the drug can be calculated using the following simultaneous equations based on the Beer-Lambert law:
-
A₂₈₀ = ε(Antibody)₂₈₀ * C(Antibody) + ε(Drug)₂₈₀ * C(Drug)
-
A₂₄₈ = ε(Antibody)₂₄₈ * C(Antibody) + ε(Drug)₂₄₈ * C(Drug)
-
-
Solve these equations for C(Antibody) and C(Drug).
-
The DAR is the ratio of the molar concentrations:
-
DAR = C(Drug) / C(Antibody)
-
-
B. Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC separates ADC species based on their hydrophobicity. Since each conjugated MMAE molecule increases the hydrophobicity of the antibody, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved.
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
Purified ADC.
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of species * DAR of species) / 100
-
-
C. Intact Mass Analysis by Mass Spectrometry
Mass spectrometry provides a precise measurement of the molecular weight of the ADC, allowing for the confirmation of successful conjugation and the determination of the DAR distribution.
Materials:
-
LC-MS system (e.g., Q-TOF).
-
Appropriate column for intact protein analysis (e.g., reversed-phase C4 or size-exclusion).
-
Purified ADC.
Procedure:
-
Sample Preparation:
-
The sample preparation will depend on the specific LC-MS method used (e.g., denaturing reversed-phase or native size-exclusion). For reversed-phase, the sample is typically diluted in a buffer containing an organic solvent and an acid (e.g., 0.1% formic acid in acetonitrile/water). For native MS, the buffer is exchanged to a volatile salt solution like ammonium acetate.
-
For some analyses, the ADC may be deglycosylated using PNGase F to simplify the mass spectrum.
-
-
LC-MS Analysis:
-
Perform the LC-MS analysis according to the instrument manufacturer's recommendations for intact protein analysis.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
The mass of the unconjugated antibody and the mass of the drug-linker are known. The mass of each peak in the spectrum will correspond to the antibody plus an integer number of drug-linkers.
-
The relative abundance of each peak can be used to determine the DAR distribution and calculate the average DAR.
-
III. In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the in vitro potency of the ADC using a colorimetric assay (e.g., MTT or XTT) to measure cell viability.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the antibody).
-
Negative control cell line (not expressing the antigen).
-
Complete cell culture medium.
-
Purified ADC.
-
Unconjugated antibody (as a control).
-
Free MMAE (as a control).
-
96-well cell culture plates.
-
MTT or XTT reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC, unconjugated antibody, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a no-treatment control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement (MTT Assay Example):
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a non-linear regression analysis.
-
Conclusion
The use of the this compound drug-linker system in conjunction with site-specific antibody modification technologies allows for the generation of homogeneous and potent ADCs. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, characterization, and in vitro evaluation of these next-generation biotherapeutics. Careful optimization of each step is crucial for the successful development of a safe and effective ADC.
References
- 1. A HER2 Specific Nanobody–Drug Conjugate: Site-Selective Bioconjugation and In Vitro Evaluation in Breast Cancer Models [mdpi.com]
- 2. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A HER2 Specific Nanobody-Drug Conjugate: Site-Selective Bioconjugation and In Vitro Evaluation in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis using endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. By combining the specificity of a monoclonal antibody (mAb) with the potency of a small molecule drug, ADCs aim to enhance the therapeutic window, maximizing efficacy while minimizing systemic toxicity.[1]
This document provides a detailed, step-by-step guide for the synthesis, purification, and characterization of an ADC utilizing the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker. This advanced linker system incorporates several key features:
-
endo-BCN: A bicyclononyne moiety for highly efficient, copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry" for conjugation to an azide-modified antibody.[2][3]
-
PEG4: A hydrophilic polyethylene (B3416737) glycol spacer to improve solubility and reduce aggregation.[4][5]
-
Val-Cit-PAB: A valine-citrulline dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative group. This linker is designed to be stable in circulation but is cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells, ensuring targeted release of the payload.[6][7][8]
-
MMAE: Monomethyl auristatin E, a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]
These application notes will guide researchers through the entire workflow, from antibody modification to in vitro and in vivo evaluation of the resulting ADC.
Experimental Workflow Overview
The synthesis and evaluation of the ADC follows a multi-step process, beginning with the modification of the antibody, followed by conjugation, purification, and comprehensive characterization. The workflow culminates in the assessment of the ADC's biological activity.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 5. tebubio.com [tebubio.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely adopted bioorthogonal chemistry technique for the precise covalent ligation of molecules in complex biological environments.[1] This copper-free click chemistry reaction circumvents the cytotoxicity associated with copper catalysts, making it ideal for bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] The reaction is driven by the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), which readily react with azides to form a stable triazole linkage under mild, physiological conditions.[1]
The endo-BCN-PEG4-Val-Cit-PAB-MMAE is a sophisticated drug-linker system designed for ADC development. It comprises several key components:
-
endo-BCN: The strained alkyne moiety that enables the copper-free SPAAC reaction with an azide-modified antibody. The endo diastereomer of BCN has been noted for its high reactivity.[3]
-
PEG4: A hydrophilic tetra-polyethylene glycol spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.
-
Val-Cit-PAB: A protease-cleavable linker consisting of a valine-citrulline dipeptide and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer. This linker is designed to be stable in circulation but is efficiently cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomes of tumor cells, ensuring targeted release of the cytotoxic payload.[4]
-
MMAE: Monomethyl auristatin E is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[5]
These application notes provide a detailed protocol for the conjugation of an azide-modified antibody to this compound via SPAAC, as well as methods for the purification and characterization of the resulting ADC.
Data Presentation
The following tables summarize typical quantitative data for SPAAC reactions in ADC development. The specific values may require optimization for different antibody systems.
Table 1: Reaction Parameters for SPAAC Conjugation
| Parameter | Recommended Value/Range | Notes |
| Molar Excess of Drug-Linker | 3 - 10 equivalents (relative to azide (B81097) sites) | A higher excess can drive the reaction to completion but may increase the need for extensive purification. |
| Reaction Temperature | 4°C - 25°C (Room Temperature) | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to maintain antibody stability over longer incubation times. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored. Typical reactions are complete within 4-12 hours at room temperature.[6][7] |
| pH | 7.0 - 8.0 | Standard physiological buffers like PBS are suitable. Ensure the buffer is free of azide salts. |
| Co-solvent | <10% DMSO or DMAc | The drug-linker is typically dissolved in a minimal amount of organic solvent before addition to the aqueous antibody solution.[5] |
Table 2: Representative Drug-to-Antibody Ratio (DAR) and Purity Data
| Molar Excess of Drug-Linker | Average DAR (by HIC) | Average DAR (by MS) | Monomer Purity (by SEC) |
| 3 eq. | 3.5 | 3.6 | >98% |
| 5 eq. | 3.8 | 3.9 | >98% |
| 10 eq. | 3.9 | 4.0 | >97% |
| Data presented are representative and may vary based on the specific antibody and reaction conditions. |
Experimental Protocols
This section provides a detailed, two-stage protocol for the preparation of an ADC using this compound.
Stage 1: Azide Modification of the Antibody
This protocol describes a general method for introducing azide groups onto an antibody using an NHS-ester functionalized azide linker (e.g., Azido-PEG12-NHS ester).
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG12-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Protein concentrator with an appropriate molecular weight cutoff (MWCO) for the antibody
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Azide Linker Preparation: Prepare a 10 mM stock solution of Azido-PEG12-NHS ester in anhydrous DMSO.
-
Reaction Setup: Add a 10-20 fold molar excess of the Azido-PEG12-NHS ester stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Remove the unreacted azide linker using a protein concentrator. a. Dilute the reaction mixture with Reaction Buffer to reduce the DMSO concentration if necessary. b. Transfer the mixture to the protein concentrator and centrifuge according to the manufacturer's instructions. c. Discard the flow-through. d. Wash the antibody by adding fresh Reaction Buffer and repeating the centrifugation. Repeat this wash step 3-5 times. e. Recover the azide-modified antibody in the desired buffer and determine its concentration.
Stage 2: SPAAC Conjugation with this compound
Materials:
-
Azide-modified antibody from Stage 1
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Protein concentrator (MWCO appropriate for the antibody)
-
Storage Buffer (e.g., 1x PBS with 0.2% Tween)
Procedure:
-
Drug-Linker Preparation: The this compound compound is unstable in solution and should be freshly prepared.[8] Dissolve the required amount in a minimal volume of anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Reaction Setup: Add the desired molar excess (e.g., 5 equivalents per azide) of the dissolved this compound to the azide-modified antibody solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Protect the reaction from light.
-
Purification: Remove the excess, unreacted drug-linker using a protein concentrator. a. Dilute the reaction mixture with buffer to ensure the DMSO concentration is below 5% (v/v). b. Transfer the reaction mixture to the protein concentrator. c. Centrifuge according to the manufacturer's instructions. Discard the flow-through containing the unreacted drug-linker. d. Wash the ADC by adding fresh buffer and repeating the centrifugation. Repeat this wash step 3-6 times to ensure complete removal of the free drug. e. Recover the purified ADC.
-
Final Formulation and Storage: Exchange the purified ADC into a suitable storage buffer. It is recommended to use the ADC within 24 hours. For longer-term storage, aliquot and store at ≤ -20°C.
Stage 3: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.[9] It can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the increased hydrophobicity imparted by the drug-linker.[10] Antibodies with different numbers of conjugated drugs will have different retention times. The weighted average DAR can be calculated from the peak areas of the different species (DAR0, DAR2, DAR4, etc.).[]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to identify different drug-loaded species and calculate the average DAR.[9] Deglycosylation may be required to simplify the spectra.[9]
-
UV/Vis Spectroscopy: This method can be used if the drug and antibody have distinct maximum absorbance wavelengths. By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the λmax of MMAE), the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.[12]
2. Analysis of Purity and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates) that may have formed during the conjugation process.
Visualizations
Caption: SPAAC Reaction Mechanism.
Caption: ADC Preparation Workflow.
Caption: ADC Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. agilent.com [agilent.com]
- 10. pharmiweb.com [pharmiweb.com]
- 12. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for endo-BCN-PEG4-Val-Cit-PAB-MMAE Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for the bioconjugation of the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker to an azide-modified monoclonal antibody (mAb), creating a potent and specific Antibody-Drug Conjugate (ADC). The endo-BCN moiety facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, also known as copper-free click chemistry. This site-specific conjugation method yields a homogenous ADC product with a controlled drug-to-antibody ratio (DAR).
The linker itself is a sophisticated system designed for optimal ADC performance. A polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance. The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme predominantly found within the lysosomes of tumor cells, ensuring targeted release of the cytotoxic payload. The p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer, which, upon cleavage of the Val-Cit linker, releases the active drug, Monomethyl Auristatin E (MMAE). MMAE is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
These application notes provide protocols for the bioconjugation reaction, characterization of the resulting ADC, and in vitro and in vivo evaluation of its efficacy.
Data Presentation
Table 1: Expected Characteristics of a Site-Specifically Conjugated ADC
| Parameter | Typical Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 1.8 - 2.0 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Purity (Monomer Content) | > 95% | Size Exclusion Chromatography (SEC-HPLC) |
| Conjugation Efficiency | > 90% | SDS-PAGE, HIC-HPLC |
| Endotoxin Levels | < 1 EU/mg | LAL Assay |
Table 2: Representative In Vitro Cytotoxicity Data of MMAE-based ADCs
| Cell Line | Target Antigen | ADC IC50 (nM) | Free MMAE IC50 (nM) |
| BT-474 (Breast Cancer) | HER2 | 1.0[1] | ~1.0[2] |
| Karpas-299 (Lymphoma) | CD30 | ~0.1[1] | ~1.0[2] |
| SK-BR-3 (Breast Cancer) | HER2 | 410.54 ± 4.9 | Not Reported |
| NCI-N87 (Gastric Cancer) | HER2 | Not Reported | Not Reported |
Note: IC50 values are highly dependent on the specific antibody, target antigen expression, and cell line.
Table 3: Representative In Vivo Efficacy Data in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regression (%) |
| HER2+ Breast Tumor | MF-TTZ-MMAE | 5 | Not Reported | 100[1] |
| CD30+ Lymphoma | MF-BTX-MMAE | 1 | Not Reported | 100[1] |
| Pancreatic Cancer | Anti-TF-MMAE ADC | 20 | Significant Suppression | Not Reported[2] |
| Breast Cancer (MCF7) | 1A3-MMAE | 5 | Not Reported | 100[3] |
Experimental Protocols
Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified monoclonal antibody (mAb-N3) with the this compound drug-linker.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (lyophilized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
Protein concentration determination assay (e.g., BCA)
Procedure:
-
Preparation of mAb-N3: Ensure the azide-modified antibody is purified and buffer-exchanged into PBS, pH 7.4. Determine the precise protein concentration.
-
Preparation of Drug-Linker Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.
-
Conjugation Reaction:
-
In a sterile microcentrifuge tube, add the mAb-N3 solution.
-
Add a 2-4 fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should be kept below 5% (v/v) to maintain protein integrity.
-
Gently mix the reaction components by pipetting. Do not vortex.
-
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation. Reaction times may need to be optimized.
-
Purification of the ADC:
-
Remove unreacted drug-linker by passing the reaction mixture through a pre-equilibrated desalting column (e.g., Sephadex G-25) using PBS, pH 7.4 as the mobile phase.
-
Collect the protein-containing fractions.
-
-
Concentration and Storage: Concentrate the purified ADC using an appropriate centrifugal filter device. Determine the final concentration and store at 4°C for short-term use or at -80°C for long-term storage.
Characterization of the Antibody-Drug Conjugate
2.1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient (from 100% A to 100% B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the unconjugated antibody and the different drug-loaded species.
-
Calculate the average DAR using the following formula: Average DAR = (Σ(Peak Area_n * n)) / (Σ(Peak Area_n)) where 'n' is the number of drugs conjugated to the antibody for a given peak.
2.2. Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius to quantify the monomer, dimer, and higher-order aggregates.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute under isocratic conditions.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and any high molecular weight species.
-
Calculate the percentage of monomer to assess purity and aggregation.
2.3. Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of drug that remains conjugated to the antibody over time.
Materials:
-
Human plasma
-
ADC sample
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma-ADC mixture.
-
Process the samples to isolate the ADC (e.g., by affinity capture).
-
Analyze the isolated ADC by LC-MS/MS to determine the average DAR at each time point.
-
Plot the average DAR as a function of time to assess the stability of the conjugate.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cancer cell line (e.g., BT-474 for a HER2-targeting ADC)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
ADC sample and free MMAE (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC and free MMAE in cell culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, vehicle control, and potentially a naked antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, naked antibody).
-
Dosing: Administer the treatments (e.g., intravenously) at the specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) and assess for statistical significance between treatment groups.
Visualizations
Bioconjugation and Mechanism of Action
Caption: Workflow of ADC synthesis via SPAAC and its cellular mechanism of action.
MMAE-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of an MMAE-conjugated antibody targeting cell surface TACE/ADAM17-cleaved Amphiregulin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of endo-BCN-PEG4-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The endo-BCN-PEG4-Val-Cit-PAB-MMAE system represents a sophisticated ADC, where a bicyclononyne (BCN) moiety allows for site-specific conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The linker consists of a hydrophilic PEG4 spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) group, which releases the potent anti-mitotic agent, monomethyl auristatin E (MMAE).[1][2][3]
Comprehensive analytical characterization is critical to ensure the safety, efficacy, and stability of these complex molecules.[4] Key quality attributes that must be monitored include the drug-to-antibody ratio (DAR), the level of aggregation, and the integrity of the linker and payload.[5][6] These application notes provide detailed protocols for the essential analytical methods required for the characterization of this compound ADCs.
Application Note 1: Drug-to-Antibody Ratio (DAR) Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly impacts the ADC's efficacy and safety.[6] Two primary orthogonal methods for determining the average DAR and the distribution of different drug-loaded species are Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).
Method 1: Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.[7] The conjugation of the hydrophobic MMAE payload increases the ADC's hydrophobicity, allowing for the separation of species with different DAR values (e.g., DAR0, DAR2, DAR4).[8]
Experimental Protocol: HIC-HPLC
-
Objective: To separate ADC species based on DAR and calculate the average DAR.
-
Instrumentation: An HPLC system with a UV detector.
-
Materials and Reagents:
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 - 50 µL
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100-0% B
-
45-55 min: 0% B (Re-equilibration)
-
-
-
Data Analysis:
-
Identify peaks corresponding to different DAR species (hydrophobicity increases with DAR).
-
Integrate the area of each peak (Aᵢ).
-
Calculate the average DAR using the formula: Average DAR = Σ(DARᵢ * Aᵢ) / Σ(Aᵢ) where DARᵢ is the drug load of the i-th peak and Aᵢ is its area.
-
Table 1: Example HIC Data for an ADC with a Target DAR of 2
| Peak ID | Retention Time (min) | Assigned DAR (DARᵢ) | Peak Area (Aᵢ) | % of Total Area |
| 1 | 12.5 | 0 (Unconjugated mAb) | 1,500,000 | 15% |
| 2 | 18.2 | 2 | 8,000,000 | 80% |
| 3 | 21.8 | 4 | 500,000 | 5% |
| Average DAR | 2.0 |
Method 2: Native Mass Spectrometry (MS)
Native MS analysis preserves the non-covalent interactions within the ADC, allowing for the determination of the molecular weight of the intact conjugate.[11] This provides a direct measurement of the DAR distribution. Coupling with Size Exclusion Chromatography (SEC) for online buffer exchange is a common approach.[11]
Experimental Protocol: SEC-Native MS
-
Objective: To determine the precise mass of intact ADC species and calculate the average DAR.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UHPLC system.
-
Materials and Reagents:
-
SEC Column: Suitable for online buffer exchange (e.g., Agilent AdvanceBio SEC).[12]
-
Mobile Phase: 50-100 mM Ammonium Acetate, pH 7.0.
-
ADC Sample: Diluted to 0.5-1 mg/mL in water.
-
-
LC-MS Conditions:
-
LC (Isocratic):
-
Flow Rate: 0.2 - 0.4 mL/min
-
Run Time: 10 minutes
-
-
MS (Native Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150°C
-
Desolvation Gas Flow: Optimized to preserve native structure
-
Mass Range (m/z): 2000 - 8000
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR based on the relative intensities (Iᵢ) of the deconvoluted mass peaks. Average DAR = Σ(DARᵢ * Iᵢ) / Σ(Iᵢ)
-
Table 2: Example Native MS Data for an ADC with a Target DAR of 2
| Assigned DAR (DARᵢ) | Expected Mass (Da) | Observed Mass (Da) | Relative Intensity (Iᵢ) |
| 0 | 148,000 | 148,005 | 14% |
| 2 | 150,650 | 150,657 | 81% |
| 4 | 153,300 | 153,309 | 5% |
| Average DAR | 2.02 |
Application Note 2: Analysis of Aggregation and Size Variants
Aggregation is a common degradation pathway for therapeutic proteins and can impact efficacy and immunogenicity.[13][14] The increased hydrophobicity of ADCs can enhance their propensity to aggregate.[15] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and other size variants.[16]
Experimental Protocol: SEC-HPLC
-
Objective: To quantify high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Instrumentation: An HPLC or UHPLC system (preferably bio-inert) with a UV detector.[12]
-
Materials and Reagents:
-
SEC Column: e.g., Agilent AdvanceBio SEC 300Å or similar column with inert surface chemistry to minimize hydrophobic interactions.[12]
-
Mobile Phase: 100-150 mM Sodium Phosphate, 150-300 mM NaCl, pH 6.8-7.2. Organic modifiers like acetonitrile (B52724) or isopropanol (B130326) (5-15%) can be added to reduce non-specific interactions.[14]
-
ADC Sample: Diluted to 1 mg/mL in mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 - 20 µL
-
Run Time: 20-30 minutes (isocratic)
-
-
Data Analysis:
-
Integrate the peak areas for high molecular weight (HMW) species, the main monomer peak, and low molecular weight (LMW) species.
-
Calculate the percentage of each species relative to the total peak area.
-
Table 3: Example SEC Data for an ADC Sample
| Species | Retention Time (min) | Peak Area | % of Total Area |
| HMW (Aggregate) | 8.5 | 125,000 | 1.25% |
| Monomer | 11.2 | 9,850,000 | 98.50% |
| LMW (Fragment) | 14.1 | 25,000 | 0.25% |
Application Note 3: Linker and Payload Characterization
The stability of the linker and the state of the payload are crucial for an ADC's mechanism of action and safety profile. Assays are needed to confirm the intended cleavage of the linker in the target environment and to quantify any premature release of the free cytotoxic drug.
Method 1: In Vitro Linker Cleavage Assay
The Val-Cit dipeptide is designed to be cleaved by the lysosomal protease cathepsin B, which is abundant in the intracellular environment of tumor cells.[1][17] An in vitro assay using purified cathepsin B can confirm this mechanism.
Experimental Protocol: Cathepsin B Cleavage Assay
-
Objective: To monitor the release of MMAE from the ADC in the presence of cathepsin B.
-
Instrumentation: HPLC-MS/MS system.
-
Materials and Reagents:
-
ADC Sample
-
Human Liver Cathepsin B (activated)
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.0
-
Quenching Solution: Acetonitrile with an internal standard (e.g., isotopically labeled MMAE).[9]
-
-
Procedure:
-
Incubate the ADC (e.g., 10 µM) with activated cathepsin B in the assay buffer at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution.
-
Centrifuge to precipitate the protein.
-
Analyze the supernatant for released MMAE using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Generate a calibration curve for MMAE.
-
Quantify the concentration of MMAE at each time point.
-
Plot the amount of released MMAE over time to determine the cleavage kinetics.
-
Method 2: Quantification of Free MMAE in Plasma
Measuring the amount of unconjugated (free) MMAE in circulation is essential for assessing linker stability and potential for off-target toxicity.[9] This is typically performed using a sensitive LC-MS/MS method on plasma samples.
Experimental Protocol: LC-MS/MS for Free MMAE
-
Objective: To quantify low levels of free MMAE in a biological matrix (e.g., human plasma).
-
Instrumentation: A sensitive triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system.
-
Sample Preparation (Protein Precipitation): [9]
-
To 50 µL of plasma sample, add an internal standard (e.g., d8-MMAE).[18]
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate MMAE from matrix components.
-
-
MS/MS (MRM Mode):
-
Monitor specific precursor-to-product ion transitions for MMAE and the internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of MMAE spiked into the same biological matrix.
-
Determine the concentration of free MMAE in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Table 4: Example MRM Transitions for MMAE Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| MMAE | 718.5 | 686.5 |
| d8-MMAE (IS) | 726.5 | 694.5 |
References
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. criver.com [criver.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. diva-portal.org [diva-portal.org]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. lcms.cz [lcms.cz]
- 15. criver.com [criver.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio for endo-BCN-PEG4-Val-Cit-PAB-MMAE Conjugates
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences both its efficacy and safety profile. An optimal DAR ensures sufficient potency while minimizing potential off-target toxicity and negative impacts on pharmacokinetics. This document provides a detailed overview and experimental protocols for determining the DAR of ADCs conjugated with the endo-BCN-PEG4-Val-Cit-PAB-MMAE linker-payload system. This system features a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic PEG4 spacer, a cathepsin B-cleavable valine-citrulline linker, and the potent antimitotic agent monomethyl auristatin E (MMAE).[1][2][3][4][5][6][7]
Several analytical techniques can be employed to determine the average DAR and the distribution of different drug-loaded species. The most common methods include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). The choice of method depends on the specific requirements of the analysis, such as the need for average DAR versus distribution, and the stage of drug development.
Analytical Methods for DAR Determination
A summary of the primary analytical methods for DAR determination is presented below.
| Method | Principle | Information Obtained | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the conjugated drug based on their distinct extinction coefficients.[8][9] | Average DAR.[10][8][11] | Simple, rapid, and requires minimal sample preparation.[8][9][11] | Provides only the average DAR, not the distribution of species. Requires accurate extinction coefficients for both antibody and drug. The drug must have a unique absorbance peak separate from the antibody's 280 nm peak.[11] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity.[11][12] The cytotoxic drug is often hydrophobic, so hydrophobicity increases with the number of conjugated drug molecules.[13][12] | Average DAR and distribution of drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).[14][15][16] | Non-denaturing conditions maintain the native protein structure.[13][17] Considered a standard technique for cysteine-conjugated ADCs.[11] | Not suitable for lysine-conjugated ADCs as it does not resolve different DAR species.[11][18] Requires careful method development and can be sensitive to buffer conditions.[12] |
| Reversed-Phase HPLC (RP-HPLC) | Separates components based on their polarity under denaturing conditions.[][11] Can be used for both intact and reduced ADCs. | Average DAR and distribution of drug-loaded species on light and heavy chains (for reduced ADCs).[][14] | Orthogonal method to HIC. Can provide information on the drug load on individual antibody chains.[14] | Denaturing conditions can lead to the separation of heavy and light chains for cysteine-conjugated ADCs.[][11] May require reduction of the ADC prior to analysis.[14][20] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of different ADC species.[21] | Precise average DAR, distribution of drug-loaded species, and confirmation of conjugation sites. | Provides the most accurate and detailed information on DAR and drug distribution.[22] Can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis.[21] | Higher cost and complexity of instrumentation and data analysis. Non-volatile salts used in HIC are not compatible with MS, requiring desalting steps.[21] |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method is based on the Beer-Lambert law and requires the measurement of absorbance at two different wavelengths, typically 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance and the antibody has minimal absorbance.
Materials:
-
ADC sample in a suitable buffer (e.g., PBS)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Buffer for blank measurement
Protocol:
-
Determine the extinction coefficients for the naked antibody at 280 nm (ε_Ab,280_) and the wavelength of maximum drug absorbance (ε_Ab,drugλ_).
-
Determine the extinction coefficients for the drug-linker at 280 nm (ε_drug,280_) and its wavelength of maximum absorbance (ε_drug,drugλ_).
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and the drug's maximum absorbance wavelength (A_drugλ_).
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_drug_) using the following equations:
-
C_drug_ = (A_drugλ_ - (ε_Ab,drugλ_ / ε_Ab,280_) * A_280_) / (ε_drug,drugλ_ - (ε_Ab,drugλ_ / ε_Ab,280_) * ε_drug,280_)
-
C_Ab_ = (A_280_ - ε_drug,280_ * C_drug_) / ε_Ab,280_
-
-
Calculate the average DAR:
-
DAR = C_drug_ / C_Ab_
-
Quantitative Data Summary:
| Parameter | Description | Example Value |
| ε_Ab,280_ | Molar extinction coefficient of the antibody at 280 nm | 210,000 M⁻¹cm⁻¹ |
| ε_Ab,drugλ_ | Molar extinction coefficient of the antibody at the drug's λmax | Varies |
| ε_drug,280_ | Molar extinction coefficient of the drug-linker at 280 nm | Varies |
| ε_drug,drugλ_ | Molar extinction coefficient of the drug-linker at its λmax | Varies |
| A_280_ | Absorbance of the ADC at 280 nm | Measured |
| A_drugλ_ | Absorbance of the ADC at the drug's λmax | Measured |
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on their increasing hydrophobicity with higher drug loads.
Materials:
-
HIC column (e.g., Butyl, Phenyl)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)
-
ADC sample
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound species using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each DAR species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100
-
Quantitative Data Summary:
| Parameter | Description | Example Condition |
| Column | HIC stationary phase | BioPro HIC BF, 4 µm, 100 x 4.6 mm ID[16] |
| Mobile Phase A | High salt concentration | 1.5 M (NH₄)₂SO₄ in 50 mM NaH₂PO₄-Na₂HPO₄ (pH 6.8) with 5% IPA[16] |
| Mobile Phase B | Low salt concentration | 50 mM NaH₂PO₄-Na₂HPO₄ (pH 6.8) with 80% IPA[16] |
| Gradient | Elution gradient | 30% to 80% B over 40 minutes[16] |
| Flow Rate | Mobile phase flow rate | 0.4 mL/min[16] |
| Detection | Wavelength for monitoring | UV at 280 nm[16] |
| Column Temperature | Operating temperature | 25 °C[16] |
Reversed-Phase HPLC (RP-HPLC) for DAR Analysis of Reduced ADC
RP-HPLC under denaturing conditions can separate the light and heavy chains of the antibody, allowing for the determination of drug load on each chain.
Materials:
-
RP-HPLC column (e.g., C4, C8)
-
HPLC system with a UV detector
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
ADC sample
Protocol:
-
Reduce the ADC sample by incubating with a reducing agent (e.g., DTT) to separate the heavy and light chains.
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains and their drug-conjugated forms using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR by summing the contributions from the light and heavy chains.[][14]
Quantitative Data Summary:
| Parameter | Description | Example Condition |
| Column | RP-HPLC stationary phase | C4, 300Å, 3.5 µm |
| Mobile Phase A | Aqueous mobile phase | 0.1% TFA in Water |
| Mobile Phase B | Organic mobile phase | 0.1% TFA in Acetonitrile |
| Gradient | Elution gradient | 20% to 60% B over 30 minutes |
| Flow Rate | Mobile phase flow rate | 1.0 mL/min |
| Detection | Wavelength for monitoring | UV at 280 nm |
| Column Temperature | Operating temperature | 60-80 °C[18] |
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the comprehensive determination of the DAR for an this compound ADC.
Caption: Workflow for DAR determination of ADCs.
Conclusion
The accurate determination of the drug-to-antibody ratio is essential for the development of safe and effective antibody-drug conjugates. This application note provides a comprehensive overview and detailed protocols for the use of UV/Vis spectroscopy, HIC, and RP-HPLC for the characterization of this compound ADCs. The selection of the most appropriate analytical method or combination of methods will depend on the specific information required and the developmental stage of the ADC. For routine analysis and average DAR determination, UV/Vis spectroscopy offers a rapid and simple approach. HIC is the gold standard for assessing DAR distribution for cysteine-linked ADCs, while RP-HPLC provides an orthogonal method and insights into chain-specific conjugation. Mass spectrometry offers the most detailed characterization and is invaluable for in-depth analysis and confirmation of results from other techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 6. endo-BCN-PEG4-Val-Cit-PAB-MMAF, ADC linker | BroadPharm [broadpharm.com]
- 7. apexbt.com [apexbt.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. waters.com [waters.com]
- 16. ymc.eu [ymc.eu]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 20. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 21. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The endo-BCN-PEG4-Val-Cit-PAB-MMAE ADC linker-payload system combines a bicyclononyne (BCN) group for site-specific antibody conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic PEG4 spacer to improve solubility, a cathepsin B-cleavable Val-Cit dipeptide linker, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1][][3][4]
These application notes provide a comprehensive overview and detailed protocols for the essential in vitro cell-based assays required to characterize the efficacy and mechanism of action of ADCs constructed with the this compound drug-linker.
Mechanism of Action
The therapeutic efficacy of an ADC is contingent upon a sequence of events, beginning with binding to a target antigen on the cancer cell surface and culminating in the cytotoxic effect of the payload.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[5][6]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.[7]
-
Proteolytic Cleavage: Within the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit linker.[]
-
Payload Release: Cleavage of the linker releases the MMAE payload into the cytoplasm.[]
-
Cytotoxicity: MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
-
Bystander Effect: The released, membrane-permeable MMAE can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[10][11][]
Key In Vitro Cell-Based Assays
A panel of in vitro assays is crucial for evaluating the performance of an this compound ADC. These assays provide quantitative data on potency, specificity, and the mechanism of action.
-
Internalization Assay: To confirm that the ADC is taken up by the target cells.
-
Cytotoxicity Assay: To determine the potency (e.g., IC50) of the ADC in antigen-positive cells.
-
Bystander Effect Assay: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound ADC
| Cell Line | Antigen Expression | ADC IC50 (nM) | Free MMAE IC50 (nM) | Naked Antibody |
| Antigen-Positive | ||||
| Cell Line A | High | No Effect | ||
| Cell Line B | Medium | No Effect | ||
| Cell Line C | Low | No Effect | ||
| Antigen-Negative | ||||
| Cell Line D | Negative | No Effect |
Table 2: Quantification of Bystander Effect in Co-culture
| Co-culture Ratio (Ag+ : Ag-) | ADC Concentration (nM) | % Viability of Ag- Cells |
| 1:1 | 1 | |
| 1:1 | 10 | |
| 1:1 | 100 | |
| 1:5 | 1 | |
| 1:5 | 10 | |
| 1:5 | 100 | |
| 0:1 (Control) | 100 |
Experimental Protocols
Antibody Internalization Assay
This protocol uses a pH-sensitive dye to quantify the internalization of the ADC into the acidic environment of the endosomes and lysosomes.[13][14]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
This compound ADC
-
pH-sensitive fluorescent dye (e.g., pHrodo™ Red) labeling kit for antibodies
-
Hoechst 33342 nuclear stain
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or high-content imager
Protocol:
-
Label the ADC with the pH-sensitive dye according to the manufacturer's instructions.
-
Seed antigen-positive and antigen-negative cells into a 96-well plate and culture overnight.
-
Treat the cells with the fluorescently labeled ADC at various concentrations.
-
Incubate for different time points (e.g., 2, 6, 24 hours) at 37°C. A control plate should be incubated at 4°C to inhibit internalization.
-
Stain the nuclei with Hoechst 33342.
-
Wash the cells with PBS.
-
Image the plate using a fluorescence microscope. The increase in red fluorescence intensity inside the cells indicates internalization.
-
Quantify the fluorescence intensity per cell to determine the rate and extent of internalization.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of the ADC.[15][16]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
This compound ADC
-
Free MMAE
-
Naked antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, free MMAE, and naked antibody.
-
Treat the cells with the compounds and incubate for 72-96 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells.[10][11][16]
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Cell culture medium and supplements
-
This compound ADC
-
96-well black, clear-bottom microplate
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed the antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). As controls, seed each cell line individually.
-
Allow the cells to adhere overnight.
-
Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubate for 72-96 hours.
-
The viability of the GFP-expressing antigen-negative cells can be quantified by either:
-
Fluorescence Microscopy: Image the wells and count the number of viable GFP-positive cells.
-
Flow Cytometry: Trypsinize the cells and analyze the GFP-positive population for viability using a viability dye (e.g., Propidium Iodide).
-
-
Compare the viability of the antigen-negative cells in co-culture versus monoculture to determine the extent of the bystander killing.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. endo-BCN-Val-cit-PAB-MMAE, ADC linker, 2474773-53-8 | BroadPharm [broadpharm.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 6. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Purification of endo-BCN-PEG4-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The endo-BCN-PEG4-Val-Cit-PAB-MMAE ADC is a sophisticated construct comprising a monoclonal antibody (mAb), a potent anti-mitotic agent Monomethyl Auristatin E (MMAE), and a complex linker system. This linker includes an endo-Bicyclononyne (BCN) group for site-specific conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic PEG4 spacer to improve solubility, a Cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer to ensure efficient release of the MMAE payload within the target cell's lysosome.[1][2][3][4][5]
The conjugation process, even when site-specific, results in a heterogeneous mixture containing the desired ADC, unconjugated mAb, excess drug-linker, and potentially aggregates.[6] Therefore, a robust multi-step purification strategy is critical to isolate a homogenous ADC product with a defined drug-to-antibody ratio (DAR), high purity, and low aggregate content, which are critical quality attributes (CQAs) that directly impact the safety and efficacy of the therapeutic.[6][7] The primary purification techniques employed are Hydrophobic Interaction Chromatography (HIC) for separating species with different DARs and Size Exclusion Chromatography (SEC) for removing aggregates and other size-based impurities.[6][8]
Key Purification Technologies
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold-standard technique for separating ADC species based on their hydrophobicity.[9][10] The conjugation of the hydrophobic MMAE payload increases the overall hydrophobicity of the ADC. As the number of conjugated drug molecules (DAR) increases, so does the molecule's hydrophobicity. HIC exploits this by using a high-salt mobile phase to promote binding to a hydrophobic stationary phase. A decreasing salt gradient is then used to elute the different DAR species, with the least hydrophobic (unconjugated mAb, DAR0) eluting first, followed by DAR2, DAR4, etc.[11]
-
Size Exclusion Chromatography (SEC): SEC is a non-adsorptive chromatography technique that separates molecules based on their hydrodynamic volume.[12][13] It is the industry-standard method for quantifying and removing aggregates (dimers and higher-order species), which are a major concern for biotherapeutics due to their potential for increased immunogenicity.[8][14][15] The crude or HIC-purified ADC is passed through a column with porous beads. Larger molecules like aggregates cannot enter the pores and elute first, followed by the ADC monomer, and finally smaller impurities like fragments or residual drug-linker.[16]
Experimental Protocols
Protocol 1: Preparative Purification of ADC Species by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the separation of an this compound ADC mixture to isolate a specific DAR species.
1. Materials and Equipment:
-
HIC Column: ToyoPearl Phenyl-650S or similar phenyl-based HIC resin.[17]
-
HPLC System: AKTA Pure or similar preparative chromatography system.[17]
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[18][19]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[18]
-
Sample: Crude post-conjugation ADC reaction mixture.
-
Sanitization Solution: 0.5 N NaOH.[18]
-
Storage Solution: 20% Ethanol.[18]
2. Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5 column volumes (CVs) of 100% Mobile Phase A at a linear flow rate of 150 cm/hr.
-
Sample Preparation: Dilute the crude ADC mixture 1:1 with a high-salt buffer (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0) to promote binding to the column.[18] Centrifuge the sample at >3000g for 5 minutes to remove any precipitates.[18]
-
Sample Loading: Load the prepared sample onto the equilibrated column at a reduced flow rate (e.g., 100 cm/hr).
-
Wash: Wash the column with 3-5 CVs of 100% Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20 CVs.[17][18] Collect fractions based on UV absorbance at 280 nm. Unconjugated antibody (DAR0) will elute first, followed by ADCs with increasing DAR values.
-
Column Cleaning and Storage: After elution, clean the column with 3 CVs of Sanitization Solution, followed by flushing with water and storing in 20% Ethanol.[18]
-
Fraction Analysis: Analyze the collected fractions using analytical HIC or SEC to confirm the DAR and purity of each fraction. Pool the fractions containing the desired DAR species for further processing.
Protocol 2: Removal of Aggregates by Size Exclusion Chromatography (SEC)
This protocol is for removing high molecular weight species (aggregates) from the pooled HIC fractions.
1. Materials and Equipment:
-
SEC Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or Agilent AdvanceBio SEC 300Å.[14][19]
-
LC System: HPLC or UHPLC system with a UV detector.[14]
-
Mobile Phase: 150 mM Phosphate Buffer, pH 7.0 (or other suitable physiological buffer).[15]
-
Sample: Pooled and concentrated ADC fractions from HIC purification.
2. Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[5]
-
Sample Preparation: If necessary, concentrate the pooled HIC fractions and ensure the buffer is compatible with the SEC mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject a defined volume of the sample onto the column. Ensure the injection volume does not exceed 2% of the total column volume to maintain optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.[5] The separation occurs based on size, with aggregates eluting first, followed by the ADC monomer, and then any low molecular weight fragments.
-
Fraction Collection: Collect the peak corresponding to the ADC monomer based on the UV 280 nm chromatogram.
-
Analysis: Re-analyze a small portion of the collected monomer peak using analytical SEC to confirm the removal of aggregates and determine the final purity.
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of ADCs.
Table 1: HIC Purification Summary
| Parameter | Crude ADC | HIC Pool (DAR4) | Specification |
|---|---|---|---|
| Average DAR | 3.6 | 4.0 | 3.8 - 4.2 |
| Purity by HIC (%) | 75 | >95 | >95% |
| Recovery (%) | N/A | ~80 | >75% |
| Unconjugated mAb (%) | 15 | <1 | <1% |
Table 2: SEC Analysis Summary
| Parameter | Pre-SEC (HIC Pool) | Post-SEC (Final Product) | Specification |
|---|---|---|---|
| Monomer Purity (%) | 97.5 | >99.5 | >99% |
| Aggregate Content (%) | 2.5 | <0.5 | <1% |
| Fragment Content (%) | <0.1 | <0.1 | <0.5% |
| Step Recovery (%) | N/A | ~90 | >85% |
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. shimadzu.com [shimadzu.com]
- 17. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 19. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Antibody Conjugation using endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of endo-BCN-PEG4-Val-Cit-PAB-MMAE , a state-of-the-art drug-linker, for the site-specific conjugation of antibodies.
The This compound drug-linker leverages several key technologies:
-
Site-Specific Conjugation: The endo-Bicyclononyne (BCN) group facilitates a highly efficient and bioorthogonal, copper-free "click chemistry" reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with an azide-modified antibody. This allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to a homogeneous ADC population.
-
Cleavable Linker: The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by Cathepsin B, an enzyme that is highly active within the lysosomal compartment of cancer cells. This ensures that the cytotoxic payload is released preferentially at the target site, minimizing systemic toxicity.
-
Self-Immolative Spacer: The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer, which, upon cleavage of the Val-Cit linker, spontaneously releases the active form of the payload.
-
Potent Cytotoxin: Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Its high toxicity makes it unsuitable for systemic administration as a standalone drug but ideal as an ADC payload.[2][4]
-
Hydrophilic Spacer: The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity and solubility of the drug-linker and the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.[5]
These features collectively contribute to the development of ADCs with an improved therapeutic window, characterized by high potency against target cells and reduced off-target toxicity.
Mechanism of Action
The therapeutic action of an ADC generated with this compound follows a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized endosome containing the ADC traffics to and fuses with a lysosome.
-
Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the Val-Cit linker.[4][6] This triggers the self-immolation of the PAB spacer, releasing the active MMAE payload into the cytoplasm.
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).[1][7]
References
- 1. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing ADC Internalization with endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The efficacy of an ADC is critically dependent on its ability to be internalized by target cancer cells, followed by the release of its cytotoxic payload. This document provides detailed application notes and protocols for assessing the internalization of an ADC constructed with the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker.
The this compound linker system is a sophisticated platform for ADC development. It features:
-
endo-BCN: A bicyclononyne moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry, enabling site-specific conjugation to an azide-modified antibody.
-
PEG4: A polyethylene (B3416737) glycol spacer that enhances solubility and improves pharmacokinetic properties.
-
Val-Cit-PAB: A protease-cleavable linker comprising a valine-citrulline dipeptide and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer. This linker is designed to be stable in circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the lysosomal compartment of cells.[1]
-
MMAE: Monomethyl auristatin E is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
Upon binding to its target antigen on the cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. It is then trafficked to the lysosomes, where the acidic environment and presence of proteases lead to the cleavage of the Val-Cit linker and subsequent release of the active MMAE payload into the cytoplasm, ultimately causing cell death.[3][4] This protocol outlines methods to quantify the rate and extent of ADC internalization, a crucial step in the preclinical evaluation of novel ADCs.
Key Experimental Protocols
This section provides detailed methodologies for the quantitative assessment of ADC internalization using flow cytometry and the qualitative and quantitative analysis of intracellular trafficking using confocal microscopy.
Protocol 1: Quantitative Analysis of ADC Internalization by Flow Cytometry
This protocol describes a method to quantify the amount of internalized ADC over time using flow cytometry. The principle involves labeling the ADC with a pH-insensitive fluorescent dye and then quenching the fluorescence of the non-internalized, surface-bound ADC.
Materials:
-
Target cancer cell line expressing the antigen of interest
-
Complete cell culture medium
-
ADC conjugated with this compound and a fluorescent label (e.g., Alexa Fluor 488)
-
Isotype control antibody conjugated with the same fluorescent label
-
Quenching solution (e.g., Trypan Blue or an anti-fluorophore antibody)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed target cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and culture overnight.
-
-
ADC Incubation:
-
Prepare serial dilutions of the fluorescently labeled ADC and isotype control in complete culture medium. A typical concentration range is 1-10 µg/mL.
-
Remove the culture medium from the cells and add the ADC or isotype control solutions.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). For the 0-hour time point, perform the incubation at 4°C to measure initial surface binding.
-
-
Quenching and Sample Preparation:
-
After incubation, wash the cells twice with cold PBS.
-
For each time point, create two sets of samples: one with quenching solution and one without (total fluorescence).
-
Add the quenching solution to the designated wells and incubate for 5-10 minutes at room temperature.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Wash the cells with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) for each sample.
-
The percentage of internalization can be calculated using the following formula: % Internalization = (MFI of quenched sample / MFI of unquenched sample) x 100
-
Plot the percentage of internalization against time to determine the internalization kinetics.
-
Data Presentation:
| Time (hours) | ADC Concentration (µg/mL) | MFI (Unquenched) | MFI (Quenched) | % Internalization |
| 0 (4°C) | 5 | 15000 | 150 | 1.0 |
| 1 | 5 | 16000 | 4000 | 25.0 |
| 4 | 5 | 18000 | 10800 | 60.0 |
| 24 | 5 | 22000 | 19800 | 90.0 |
Table 1: Example data for ADC internalization measured by flow cytometry. Data are hypothetical and for illustrative purposes.
Protocol 2: Visualization of ADC Trafficking by Confocal Microscopy
This protocol allows for the visualization of ADC internalization and its colocalization with lysosomes, providing qualitative and semi-quantitative data on the intracellular fate of the ADC.
Materials:
-
Target cancer cell line
-
Glass-bottom culture dishes or chamber slides
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488 - green)
-
Lysosomal marker (e.g., LysoTracker Red DND-99 - red)
-
Nuclear stain (e.g., DAPI or Hoechst 33342 - blue)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed target cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
ADC Incubation and Staining:
-
Treat the cells with the fluorescently labeled ADC (e.g., 5 µg/mL) for different time points (e.g., 1, 4, 24 hours) at 37°C.
-
In the last 30-60 minutes of incubation, add the lysosomal marker to the culture medium according to the manufacturer's instructions.
-
Wash the cells three times with warm PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on the need for intracellular antibody staining).
-
-
Nuclear Staining and Imaging:
-
Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the slides with an appropriate mounting medium.
-
Image the cells using a confocal microscope, acquiring images in the green (ADC), red (lysosomes), and blue (nuclei) channels.
-
-
Image Analysis:
Visualization of Pathways and Workflows
ADC Internalization and Payload Release Pathway
Caption: General pathway of ADC internalization, trafficking, and payload-induced apoptosis.
Experimental Workflow for ADC Internalization Assessment
Caption: Workflow for quantitative and qualitative assessment of ADC internalization.
Summary of Quantitative Data
The following table summarizes key quantitative parameters that are important for the evaluation of ADC internalization and efficacy. The values provided are representative and may vary depending on the specific antibody, target antigen, and cell line used.
| Parameter | Typical Range | Method of Determination | Reference |
| Internalization Half-Life (t½) | 2 - 24 hours | Flow Cytometry | [7] |
| Internalization Rate Constant (k_int) | 0.01 - 0.2 h⁻¹ | Mathematical Modeling of Flow Cytometry Data | [8] |
| Maximal Internalization (%) | 50 - 95% | Flow Cytometry | |
| Lysosomal Colocalization (Pearson's Coefficient) | 0.6 - 0.9 | Confocal Microscopy Image Analysis | [5] |
| Cathepsin B Cleavage Rate of Val-Cit Linker | Varies | In vitro cleavage assay (HPLC or fluorogenic substrate) | [1] |
Table 2: Representative quantitative data for ADC internalization parameters.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the preclinical assessment of ADC internalization, specifically for constructs utilizing the this compound drug-linker. A thorough understanding of an ADC's internalization kinetics and intracellular fate is paramount for optimizing its design and predicting its in vivo efficacy and therapeutic window. By employing both quantitative methods like flow cytometry and qualitative/quantitative visualization techniques such as confocal microscopy, researchers can gain critical insights into the performance of their ADC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Data from Mechanistic Modeling of AntibodyâDrug Conjugate Internalization at the Cellular Level Reveals Inefficient Processing Steps - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 8. sartorius.com [sartorius.com]
Measuring Payload Release from endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the release of the cytotoxic payload, Monomethyl Auristatin E (MMAE), from Antibody-Drug Conjugates (ADCs) constructed with an endo-BCN-PEG4-Val-Cit-PAB linker. This advanced linker system is designed for targeted drug delivery, leveraging a multi-component architecture to ensure stability in circulation and efficient payload release within target cancer cells.
The endo-BCN (bicyclo[6.1.0]nonyne) group facilitates site-specific conjugation to an antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry.[1][2] The PEG4 (polyethylene glycol) spacer enhances hydrophilicity, and the Val-Cit (valine-citrulline) dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells.[3][][5][6] Following enzymatic cleavage, the PAB (p-aminobenzyl) group acts as a self-immolative spacer, ensuring the efficient release of the potent antimitotic agent, MMAE.[3][]
Accurate measurement of payload release is critical for the preclinical and clinical development of ADCs, providing insights into their stability, mechanism of action, and potential for off-target toxicities. The following sections detail the key experimental protocols and data presentation formats for characterizing these ADCs.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that should be assessed when characterizing the payload release from endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs.
Table 1: ADC Characterization
| Parameter | Method | Typical Value/Range | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC | 2-8 | [7][8] |
| ADC Aggregation | Size-Exclusion Chromatography (SEC)-HPLC | < 5% | [8] |
| Free Payload Level (Post-Purification) | Reversed-Phase (RP)-HPLC or LC-MS/MS | < 1% | [7] |
Table 2: In Vitro Payload Release
| Assay | Matrix | Time Points | Measurement | Typical Specification | Reference |
| Plasma Stability | Human Plasma | 0, 24, 48, 72, 96, 120, 144 hours | % Released MMAE | < 20% release after 144 hours | [7][9] |
| Enzymatic Cleavage | Purified Cathepsin B | 0, 1, 4, 8, 24 hours | % Released MMAE | > 90% release after 24 hours | [5][7] |
| Lysosomal Stability | Lysosomal Lysate | 0, 1, 4, 8, 24 hours | % Released MMAE | > 80% release after 24 hours | [10] |
Table 3: In Vitro Cytotoxicity
| Cell Line | Assay | Metric | ADC IC₅₀ | Free MMAE IC₅₀ |
| Antigen-Positive | Cell Proliferation (e.g., CellTiter-Glo) | IC₅₀ (nM) | Report Value | Report Value |
| Antigen-Negative | Cell Proliferation (e.g., CellTiter-Glo) | IC₅₀ (nM) | > 100-fold higher than antigen-positive | Report Value |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the intracellular processing of the ADC and the general workflow for measuring payload release.
Caption: Intracellular pathway of an this compound ADC.
Caption: Experimental workflow for in vitro payload release assays.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol outlines the determination of the average DAR and the distribution of drug-conjugated species using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)[7]
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0[7]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0[7]
Procedure:
-
Prepare the ADC sample at a concentration of 1 mg/mL in Mobile Phase A.[7]
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.[7]
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the peak areas.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC and the extent of premature payload release in human plasma.
Materials:
-
ADC sample
-
Human plasma (sodium heparin or EDTA as anticoagulant)
-
Acetonitrile (B52724) (ACN)
-
LC-MS/MS system
Procedure:
-
Spike the ADC into human plasma to a final concentration of 100 µg/mL.[7]
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours), collect an aliquot of the plasma sample.[7]
-
To the collected aliquot, add 3 volumes of cold acetonitrile to precipitate plasma proteins.[11]
-
Vortex the mixture and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
Analyze the supernatant for the presence of released MMAE using a validated LC-MS/MS method.
-
Quantify the amount of released MMAE at each time point and express it as a percentage of the total conjugated payload at time zero.
Protocol 3: Cathepsin B-Mediated Cleavage Assay
This protocol evaluates the efficiency of the Val-Cit linker cleavage by the target lysosomal enzyme, cathepsin B.
Materials:
-
ADC sample
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Protease inhibitor (for quenching) or quenching solution (e.g., 10% trichloroacetic acid)
-
LC-MS/MS system
Procedure:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the pre-warmed assay buffer.[5]
-
Initiate the cleavage reaction by adding the activated Cathepsin B (e.g., 20 nM final concentration).[5]
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]
-
Quench the reaction by adding a protease inhibitor or by precipitating the enzyme with a quenching solution.
-
Process the samples for LC-MS/MS analysis (e.g., protein precipitation with acetonitrile as in Protocol 2).
-
Analyze the samples for the released MMAE using a validated LC-MS/MS method.
-
Determine the rate and extent of payload release over time.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol measures the potency of the ADC in killing target (antigen-positive) and non-target (antigen-negative) cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC sample, unconjugated antibody, and free MMAE
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates and allow them to adhere overnight.[7]
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free MMAE in complete cell culture medium.
-
Treat the cells with the serial dilutions and incubate for a specified duration (e.g., 72-96 hours).[7]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ values using a non-linear regression analysis.
These protocols provide a framework for the comprehensive evaluation of payload release from this compound ADCs. Adherence to these methodologies will ensure the generation of robust and reliable data to support the advancement of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: endo-BCN-PEG4-Val-Cit-PAB-MMAE in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antibody-drug conjugate (ADC) linker, endo-BCN-PEG4-Val-Cit-PAB-MMAE , represents a sophisticated platform for the targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to cancer cells. This application note details its use in the development of novel therapeutics for breast cancer, focusing on its conjugation to a HER2-specific nanobody for the selective targeting of HER2-positive breast cancer cells. The Val-Cit linker is specifically designed for cleavage by the lysosomal enzyme cathepsin B, ensuring intracellular release of MMAE.[1] The bicyclononyne (BCN) group facilitates site-specific conjugation to azide-modified antibodies or antibody fragments through copper-free click chemistry, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility.[2]
Mechanism of Action
The therapeutic strategy employing this compound conjugated to a targeting moiety, such as a HER2-specific nanobody, involves a multi-step process:
-
Target Binding: The ADC selectively binds to the HER2 receptor on the surface of breast cancer cells.
-
Internalization: The ADC-receptor complex is internalized by the cell through receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various enzymes.[3]
-
Enzymatic Cleavage: Within the lysosome, cathepsin B cleaves the Val-Cit dipeptide linker, releasing the PAB-MMAE payload.[1]
-
Payload Activation: The self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer subsequently releases the active MMAE cytotoxin into the cytoplasm.
-
Cytotoxicity: MMAE, a potent anti-mitotic agent, binds to tubulin and inhibits its polymerization, leading to G2/M phase cell cycle arrest and ultimately inducing apoptosis (programmed cell death).[4]
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with endo-BCN-PEG4-Val-Cit-PAB-MMAE
Welcome to the technical support center for endo-BCN-PEG4-Val-Cit-PAB-MMAE. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low conjugation efficiency during the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower Drug-to-Antibody Ratio (DAR) than expected. What are the potential causes?
A1: Low DAR is a common issue that can stem from several factors throughout the conjugation workflow. The primary areas to investigate are the quality and preparation of your antibody, the integrity of the this compound linker-payload, the reaction conditions, and the purification process. Each of these areas is addressed in the subsequent questions.
Q2: How can we assess the quality of our azide-modified antibody before conjugation?
A2: The quality of your starting antibody is critical for successful conjugation. We recommend the following quality control checks:
-
Purity: Ensure your antibody is >95% pure as determined by SDS-PAGE or size exclusion chromatography (SEC). Impurities can compete for conjugation sites, leading to lower efficiency.
-
Concentration: The antibody concentration should ideally be greater than 0.5 mg/mL.[1] Low concentrations can slow down the reaction kinetics.
-
Buffer Composition: The antibody should be in an amine-free and azide-free buffer (e.g., PBS). Buffer exchange is crucial to remove any interfering substances.
Q3: The this compound linker-payload is soluble at first but seems to precipitate out of solution. How can we prevent this?
A3: The this compound can be unstable in certain solutions and is prone to aggregation due to the hydrophobic nature of the MMAE payload.[2][3][4][5]
-
Fresh Preparation: It is highly recommended to prepare the linker-payload solution immediately before use.[2]
-
Solvent Choice: Dissolve the linker-payload in an appropriate organic solvent like DMSO before adding it to the aqueous reaction buffer.[6]
-
Co-solvents: The use of organic co-solvents should be carefully considered as they can impact the reaction rate of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8]
Q4: What are the optimal reaction conditions for the SPAAC reaction between our azide-modified antibody and the endo-BCN linker?
A4: The SPAAC reaction is influenced by several factors.[9][10] Optimizing these can significantly improve conjugation efficiency.
-
pH: The optimal pH for the SPAAC reaction is generally between 7 and 8.[11]
-
Temperature: The reaction can be performed at room temperature or 37°C. Higher temperatures generally increase the reaction rate.[9]
-
Molar Ratio: An insufficient molar excess of the this compound to the antibody can result in incomplete conjugation.[1] Empirical testing is often required to find the optimal ratio for your specific antibody and desired DAR.
-
Incubation Time: While the reaction is typically rapid, extending the incubation time can lead to higher conjugation efficiency.[1]
Q5: We suspect our final ADC product is aggregating. How can we confirm this and what can be done to mitigate it?
A5: Aggregation of ADCs is a common problem, often driven by the increased hydrophobicity from the drug-linker.[4][5]
-
Detection: Aggregation can be detected by SEC-HPLC, where you would observe high molecular weight species.
-
Mitigation Strategies:
-
Optimize DAR: Higher drug loading increases hydrophobicity and the propensity for aggregation.[12] Aim for a lower, more controlled DAR.
-
Hydrophilic Linkers: The PEG4 spacer in the linker is designed to increase solubility.[6][13][14] For highly hydrophobic payloads or antibodies, a longer PEG chain may be beneficial.
-
Formulation: The choice of buffer and the inclusion of excipients can impact ADC stability and reduce aggregation.
-
Troubleshooting Tables
Table 1: Summary of Key Reaction Parameters for SPAAC Conjugation
| Parameter | Recommended Range/Value | Rationale & Considerations |
| pH | 7.0 - 8.0 | Optimal for maleimide-thiol reaction.[11] Deviations can lead to side reactions. |
| Temperature | 25°C - 37°C | Higher temperatures can increase reaction rates.[9] |
| Molar Ratio (Linker:Ab) | 3:1 to 10:1 | Needs to be optimized empirically for the target DAR. |
| Antibody Concentration | >0.5 mg/mL | Higher concentrations favor reaction kinetics.[1] |
| Incubation Time | 1 - 24 hours | Longer incubation can increase conjugation efficiency. |
Experimental Protocols
Protocol 1: Antibody Buffer Exchange
-
Objective: To remove interfering substances from the antibody preparation.
-
Materials:
-
Azide-modified antibody in its original buffer.
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Desalting column or dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Procedure:
-
Equilibrate the desalting column or dialysis cassette with the Reaction Buffer according to the manufacturer's instructions.
-
Apply the antibody solution to the desalting column or place it in the dialysis cassette.
-
If using a desalting column, collect the fractions containing the antibody.
-
If using dialysis, perform dialysis against a large volume of Reaction Buffer for at least 4 hours at 4°C, with at least two buffer changes.
-
Determine the concentration of the buffer-exchanged antibody using a spectrophotometer (A280) or a protein assay.
-
Protocol 2: Preparation of this compound Solution
-
Objective: To prepare a fresh, soluble solution of the linker-payload for conjugation.
-
Materials:
-
This compound (lyophilized powder).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add a calculated volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Use the solution immediately for the conjugation reaction. Do not store the solution for extended periods.[2]
-
Visual Guides
Caption: A streamlined workflow for ADC conjugation.
Caption: A decision tree for troubleshooting low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Collection - Optimization of Drug-Linker to Enable Long-term Storage of AntibodyâDrug Conjugate for Subcutaneous Dosing - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. hiyka.com [hiyka.com]
- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tebubio.com [tebubio.com]
Technical Support Center: Preventing Aggregation of ADCs with endo-BCN-PEG4-Val-Cit-PAB-MMAE
Welcome to the technical support center for scientists and researchers working with antibody-drug conjugates (ADCs) featuring the endo-BCN-PEG4-Val-Cit-PAB-MMAE linker-drug. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ADC aggregation during your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a complex chemical entity used to create antibody-drug conjugates.[1][2] It consists of:
-
endo-BCN (Bicyclononyne): A strained alkyne used for copper-free "click chemistry" to attach the linker-drug to an azide-modified antibody.[1][3][4]
-
PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer designed to improve the solubility and stability of the ADC, potentially reducing aggregation.[][6][7][8]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by the enzyme Cathepsin B, which is abundant in the lysosomes of tumor cells.[2][9][10] This ensures the targeted release of the cytotoxic drug inside the cancer cell.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that releases the drug after the Val-Cit linker is cleaved.[9]
-
MMAE (Monomethyl auristatin E): A potent anti-cancer drug that inhibits tubulin polymerization, leading to cell death.[2] MMAE is known to be hydrophobic, which can contribute to ADC aggregation.[11][12][13]
Q2: What are the primary causes of aggregation for ADCs using this linker-drug?
A2: Aggregation of ADCs is a common challenge that can impact their stability, efficacy, and safety.[14][15] For ADCs with this compound, the main contributing factors are:
-
Hydrophobicity of the Payload: MMAE is a hydrophobic molecule.[11][12][13] Conjugating multiple MMAE molecules to an antibody increases the overall hydrophobicity of the ADC, promoting self-association and aggregation to minimize exposure to the aqueous environment.[14][16][17]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody (high DAR) increases the ADC's hydrophobicity, making it more prone to aggregation.[11][14][18][19]
-
Suboptimal Formulation Conditions: The pH, ionic strength, and composition of the buffer can significantly influence ADC stability.[16] If the buffer pH is near the antibody's isoelectric point (pI), the ADC's solubility will be at its minimum, increasing the risk of aggregation.[16]
-
Environmental Stress: Factors such as elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous mixing) can denature the antibody portion of the ADC, leading to aggregation.[11][12][18]
-
Manufacturing and Purification Processes: High protein concentrations and shear forces during manufacturing steps like ultrafiltration can increase the likelihood of aggregation.[14]
Q3: How does the PEG4 component help in preventing aggregation?
A3: The polyethylene (B3416737) glycol (PEG) spacer plays a crucial role in enhancing the stability and solubility of the ADC.[][6][7] The hydrophilic PEG chains form a protective "hydration shell" around the hydrophobic drug, which can:
-
Increase the overall water solubility of the ADC.[][][21]
-
Mask the hydrophobic regions of the payload, reducing intermolecular hydrophobic interactions that lead to aggregation.[6]
-
Increase the hydrodynamic volume of the ADC, which can help to keep the molecules separated.[6]
-
Improve the pharmacokinetic properties of the ADC.[][22]
Troubleshooting Guide for ADC Aggregation
This guide provides a systematic approach to identifying and resolving aggregation issues with your this compound ADC.
Symptom 1: Immediate Aggregation Post-Conjugation
If you observe significant aggregation immediately after the conjugation reaction, the issue likely lies within the conjugation process itself.
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower average DAR, typically in the range of 2 to 4.[18][23] Higher DARs significantly increase hydrophobicity.[14] |
| Suboptimal Reaction Buffer | Ensure the pH of the conjugation buffer is optimal for the click chemistry reaction while maintaining antibody stability (typically pH 7.2-8.0).[18] Avoid pH values near the antibody's isoelectric point.[16] |
| Presence of Organic Co-solvents | Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-drug. High concentrations can destabilize the antibody.[24] |
| Antibody Quality | Use highly pure, monomeric antibody starting material with low levels of pre-existing aggregates.[18] Pre-existing aggregates can act as seeds for further aggregation. |
| Solid-Phase Conjugation | Consider immobilizing the antibody on a solid support (e.g., affinity resin) during conjugation. This physically separates the ADC molecules, preventing aggregation.[16][24] |
Symptom 2: Aggregation Increases During Purification and/or Storage
If the ADC is stable initially but aggregates over time, the problem is likely related to the formulation or storage conditions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Formulation Buffer | Screen various buffer systems to find the optimal pH and ionic strength for your specific ADC.[18] Histidine-based buffers are often used to maintain a stable pH. |
| Lack of Stabilizing Excipients | Add stabilizing excipients to the formulation.[18][] Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, histidine), or non-ionic surfactants (e.g., polysorbate 20/80) can enhance conformational stability and solubility.[18] |
| Harsh Storage Conditions | Store liquid ADC formulations at the recommended temperature, typically 2-8°C.[18] Avoid repeated freeze-thaw cycles, as this can induce aggregation.[11][12][18] If freezing is necessary, use a cryoprotectant. |
| High Protein Concentration | If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration.[18] |
| Light Exposure | Protect the ADC from light, especially if any component is photosensitive, as light can trigger degradation and subsequent aggregation.[14][18] |
Experimental Protocols for Aggregation Analysis
A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive characterization of ADC aggregation.[25]
| Technique | Principle | Information Obtained |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[14][26] | Quantifies the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).[27] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution.[14] | Provides the average particle size and an indication of the polydispersity of the sample, which can reveal the presence of aggregates.[14] |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules under centrifugal force.[14] | Offers high sensitivity for detecting and quantifying different species, including aggregates, based on their molecular weight.[14] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. | Provides information on the distribution of different DAR species and can be used to assess the overall hydrophobicity of the ADC, a key driver of aggregation.[23][24] |
Visualizing Experimental Workflows
Troubleshooting Workflow for ADC Aggregation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. purepeg.com [purepeg.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 9. purepeg.com [purepeg.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 21. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 22. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. biopharmaspec.com [biopharmaspec.com]
- 26. pharmafocusamerica.com [pharmafocusamerica.com]
- 27. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing endo-BCN-PEG4-Val-Cit-PAB-MMAE Conjugation
Welcome to the technical support center for the optimization of reaction conditions for endo-BCN-PEG4-Val-Cit-PAB-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what are its components?
A1: this compound is a complete drug-linker conjugate used for the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] Its components are:
-
endo-BCN (endo-Bicyclononyne): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation to an azide-modified antibody or biomolecule.[6]
-
PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that increases the solubility of the conjugate in aqueous media and reduces aggregation.[3]
-
Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically cleaved by Cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells.[4] This ensures targeted release of the cytotoxic payload.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active drug.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[7][8][9]
Q2: What is the mechanism of action of the MMAE payload?
A2: Once the ADC binds to a target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The acidic environment and enzymes, particularly Cathepsin B, cleave the Val-Cit linker.[4] This initiates the self-immolation of the PAB spacer, releasing the active MMAE into the cytoplasm. MMAE then binds to tubulin, disrupting the microtubule network. This leads to G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[7][8][10]
Troubleshooting Conjugation Reactions
Q3: I am observing a low Drug-to-Antibody Ratio (DAR). What are the possible causes and solutions?
A3: A low DAR can be caused by several factors:
-
Inefficient Azide (B81097) Modification of the Antibody: If the initial introduction of azide groups onto your antibody is inefficient, there will be fewer sites for the endo-BCN linker-drug to attach.
-
Solution: Optimize the azide modification protocol. This may involve adjusting the stoichiometry of the labeling reagent, reaction time, or temperature. Ensure the antibody is in a suitable buffer (e.g., amine-free buffers like PBS if using NHS-azide chemistry).
-
-
Suboptimal SPAAC Reaction Conditions: The click chemistry reaction itself may not be proceeding to completion.
-
Solution:
-
Increase Molar Excess of Drug-Linker: Use a higher molar excess of the this compound. A 2 to 5-fold molar excess over the azide-modified antibody is a good starting point.[11]
-
Optimize Reaction Time and Temperature: While SPAAC reactions are generally fast, ensure sufficient incubation time (4-12 hours at room temperature or 12-24 hours at 4°C).[11]
-
Check Solvent Concentration: The drug-linker is typically dissolved in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the reaction mixture is low enough (ideally <10% v/v) to not denature the antibody.[11]
-
-
-
Steric Hindrance: The PEG4 linker is designed to minimize steric hindrance, but the conjugation site on the antibody can still play a role.
-
Solution: If using site-specific conjugation methods, ensure the chosen site is accessible.
-
Q4: My final ADC product shows aggregation and precipitation. How can I troubleshoot this?
A4: Aggregation is a common issue with ADCs due to the hydrophobicity of the payload.[12]
-
Insufficient Hydrophilicity: While the PEG4 linker enhances solubility, a high DAR can still lead to aggregation.
-
Solution:
-
Optimize DAR: Aim for a lower, more homogeneous DAR. A DAR of 2-4 is often optimal.[]
-
Formulation Buffer: After purification, store the ADC in a buffer that promotes stability. This may include excipients like polysorbate 20 or sucrose.
-
-
-
Suboptimal Purification: The purification process may be contributing to aggregation.
Q5: I am concerned about the stability of the this compound conjugate before the reaction. How should I handle and store it?
A5: The stability of the drug-linker conjugate is critical for successful conjugation.
-
Storage: Store the lyophilized powder at -20°C or -80°C, protected from light.[3]
-
Reconstitution: The compound is typically dissolved in an organic solvent like DMSO or DMF.[3] It is recommended to prepare fresh solutions before use, as the compound may be unstable in solution.[1] If you need to store a stock solution, aliquot it and store at -80°C to minimize freeze-thaw cycles.
Q6: Are there any known side reactions to be aware of during the SPAAC conjugation?
A6: While SPAAC is highly bioorthogonal, the BCN moiety can have some reactivity with thiols, such as those from cysteine residues in proteins.
-
Solution: To minimize this potential side reaction, you can add a small amount of a scavenger like β-mercaptoethanol (β-ME) to the reaction mixture.[6] However, this should be done cautiously as it can potentially interfere with other components.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Conjugation
| Parameter | Recommended Value | Notes |
| Molar Excess of Drug-Linker | 2 - 5 fold over azide-modified antibody | May need optimization depending on the antibody and desired DAR. |
| Reaction Buffer | PBS, pH 7.4 | Ensure the buffer is free of primary amines if applicable to the azide modification step. |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures may require longer incubation times but can improve stability. |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by a suitable analytical method (e.g., HIC-HPLC). |
| Final Organic Solvent Conc. | < 10% (v/v) | To avoid antibody denaturation. |
Table 2: Analytical Techniques for ADC Characterization
| Analytical Technique | Parameter Measured | Purpose |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution | Separates ADC species based on hydrophobicity, allowing for determination of the average DAR and the distribution of different DAR species.[12][14][15] |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation | Quantifies high molecular weight species (aggregates) and low molecular weight species (fragments).[16] |
| Reversed-Phase Liquid Chromatography (RP-LC) | DAR and purity | Can be used for DAR analysis, often after reduction of the ADC. |
| Mass Spectrometry (MS) | Molecular weight of ADC and its subunits | Confirms the identity of the conjugate and can be used to determine the DAR. |
| SDS-PAGE | Purity and apparent molecular weight | A qualitative assessment of conjugation and purity under reducing and non-reducing conditions.[16] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Azide-Modified Antibody
This protocol assumes that the antibody has been previously modified to introduce azide groups.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Prepare the Drug-Linker Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the azide-modified antibody solution.
-
Slowly add the desired molar excess (e.g., 2-5 fold) of the this compound stock solution to the antibody solution while gently mixing.
-
Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.
-
-
Purification:
-
Purify the resulting ADC using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted drug-linker and any aggregates.
-
Alternatively, hydrophobic interaction chromatography (HIC) can be used to separate different DAR species.
-
-
Characterization:
-
Characterize the purified ADC using the analytical techniques outlined in Table 2 to determine the DAR, level of aggregation, and purity.
-
Protocol 2: Monitoring Reaction Progress with HIC-HPLC
Materials:
-
HIC column suitable for antibody separations
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
At various time points during the conjugation reaction, take a small aliquot of the reaction mixture.
-
If necessary, quench the reaction in the aliquot (e.g., by rapid dilution or purification).
-
-
HIC Analysis:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the sample aliquot.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm. The unconjugated antibody will elute first, followed by ADC species with increasing DARs.
-
By comparing the peak areas over time, you can monitor the progress of the conjugation reaction.
-
Visualizations
Caption: Mechanism of action of an MMAE-containing ADC.
Caption: General experimental workflow for ADC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. endo-BCN-Val-cit-PAB-MMAE, ADC linker, 2474773-53-8 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Characterizing endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker.
Understanding the ADC Components
The this compound system is a sophisticated assembly for targeted cancer therapy.[1][2][3]
-
Antibody: A monoclonal antibody (mAb) that selectively targets a specific tumor-associated antigen.
-
Linker: A multi-part system connecting the antibody to the cytotoxic payload.
-
endo-BCN: A bicyclononyne group that reacts with azide-tagged antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[2][4]
-
PEG4: A hydrophilic 4-unit polyethylene (B3416737) glycol spacer that improves the solubility and pharmacokinetic properties of the ADC.[1][4]
-
Val-Cit-PAB: A protease-cleavable linker. The valine-citrulline dipeptide is specifically cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells, ensuring payload release inside the target cell.[3][5][6] The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer.
-
-
Payload (MMAE): Monomethyl auristatin E is a highly potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][7][][9][10]
Mechanism of Action: From Targeting to Apoptosis
The therapeutic action of an MMAE-based ADC is a precise, multi-step process designed to maximize efficacy while minimizing systemic toxicity.[7]
-
Binding and Internalization: The ADC circulates until the mAb component recognizes and binds to its target antigen on the surface of a cancer cell.[7]
-
Endocytosis & Lysosomal Trafficking: Upon binding, the cell internalizes the ADC-antigen complex into an endosome, which then traffics to and fuses with a lysosome.[7][9]
-
Payload Release: The acidic, enzyme-rich environment of the lysosome, specifically the high concentration of cathepsin B, cleaves the Val-Cit linker.[5][9] This releases the MMAE payload into the cytoplasm.
-
Cytotoxicity: Free MMAE disrupts microtubule dynamics by inhibiting tubulin polymerization.[5][7] This critical action halts the formation of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis).[7][9][11]
-
Bystander Effect: MMAE is cell-permeable, allowing it to diffuse out of the target cell and kill nearby, antigen-negative tumor cells, enhancing the anti-tumor effect.[7][9]
Troubleshooting Guides & FAQs
Section 1: Aggregation Issues
Q1: My ADC sample shows high levels of aggregation after conjugation and purification. What are the common causes?
A1: ADC aggregation is a critical issue that can impact efficacy, stability, and safety. Several factors can contribute:
-
Hydrophobicity of the Drug-Linker: The MMAE payload is highly hydrophobic. Covalently attaching multiple drug-linkers to the antibody increases its overall hydrophobicity, raising the propensity for aggregation.[12] A higher drug-to-antibody ratio (DAR) often correlates with increased aggregation.[12]
-
Conjugation Chemistry: While SPAAC is highly efficient, residual reactivity or suboptimal reaction conditions can lead to cross-linking. The choice of cyclooctyne (B158145) can also play a role; some, like DBCO, have been observed to increase aggregation propensity more than endo-BCN.[1]
-
Buffer Conditions: The pH, ionic strength, and presence of excipients in your formulation buffer are critical. Suboptimal buffer conditions during or after conjugation can lead to conformational changes and subsequent aggregation.
-
Physical Stress: ADCs are sensitive to physical stressors.[13] Issues like repeated freeze-thaw cycles, exposure to high temperatures, vigorous agitation, or light exposure (for light-sensitive payloads) can induce aggregation.[12]
Q2: How can I accurately measure aggregation in my ADC sample?
A2: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is the gold standard for quantifying aggregates.[12][14]
-
Principle: SEC separates molecules based on their hydrodynamic size. The eluate then passes through MALS, UV, and differential refractive index (dRI) detectors.[14] This combination allows for the absolute determination of the molar mass of the monomer, aggregates, and fragments without relying on column calibration standards.
-
Advantages: It provides quantitative data on the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments), as well as the molar mass of each species.
Section 2: Drug-to-Antibody Ratio (DAR) Determination
Q3: What are the best methods for determining the average DAR and drug load distribution of my MMAE ADC?
A3: The most common and reliable methods are Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful, non-denaturing technique that separates ADC species based on their hydrophobicity.[15][16] Since each conjugated MMAE molecule increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4, etc.).[15] The average DAR is calculated from the relative peak area of each species.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the ADC's mass, allowing for precise DAR calculation.[18] This can be done on the intact ADC or after reducing the antibody into its light and heavy chains (RPLC-MS), which often provides better resolution and accuracy.[18][19]
Q4: I am getting inconsistent DAR values using HIC. What could be the problem?
A4: Inconsistent HIC results can stem from several sources.
-
Mobile Phase Preparation: HIC separations are highly sensitive to the salt concentration in the mobile phase.[15] Ensure meticulous and consistent preparation of your high-salt (Buffer A) and low-salt (Buffer B) buffers. Use high-purity salts (e.g., ammonium (B1175870) sulfate) to avoid baseline drift.
-
Column Performance: The column must be properly conditioned and equilibrated before each run. Column aging or contamination can lead to peak broadening and loss of resolution.
-
Sample Preparation: The sample must be prepared consistently. Ensure the final concentration of ammonium sulfate (B86663) in the injected sample is appropriate for binding to the column.[17]
-
Integration Method: Inconsistent peak integration is a major source of variability. Ensure your integration parameters are optimized to correctly delineate the peaks for each DAR species, especially for overlapping peaks. Automated calculation workflows in chromatography data systems (CDS) can improve consistency.[17]
Section 3: Stability Problems
Q5: How do I design a stability study for my ADC?
A5: A comprehensive stability study is essential to ensure the ADC maintains its quality, safety, and efficacy over its shelf life.[13] It involves assessing the ADC under various environmental conditions.
-
Regulatory Guidelines: Follow relevant guidelines, such as ICH Q5C, for designing your study.[13]
-
Storage Conditions: Test the ADC under real-time, accelerated (e.g., higher temperature), and stress (e.g., light exposure, agitation) conditions.[12][13]
-
Time Points: Establish specific testing intervals (e.g., 0, 1, 3, 6, 12 months) to monitor changes over time.[13]
-
Critical Quality Attributes (CQAs): Monitor key attributes at each time point, including:
-
Aggregation/Fragmentation: Using SEC-MALS.[13]
-
Drug Deconjugation: Measure the average DAR (by HIC or LC-MS) and the level of free payload in the sample.[20] In vitro stability is often assessed by monitoring the loss of DAR in plasma at 37°C.[20]
-
Potency/Biological Activity: Using an in vitro cytotoxicity assay.[13]
-
Purity and Identity: Using methods like RP-HPLC and mass spectrometry.
-
Table 1: Key Analytical Methods for ADC Stability Testing
| Stability Attribute | Primary Analytical Method | Secondary Method(s) |
| Physical Stability | ||
| Aggregation & Fragmentation | SEC-MALS[12][13] | Dynamic Light Scattering (DLS)[12] |
| Chemical Stability | ||
| Average DAR / Deconjugation | HIC[15][20] | RPLC-MS[19] |
| Free Payload Quantification | LC-MS/MS[21][22] | Immunoassay (LBA)[21] |
| Oxidation / Degradation | RP-HPLC, Ion-Exchange (IEX) | LC-MS |
| Biological Activity | ||
| Potency (IC50) | In vitro Cytotoxicity Assay[13] | Target Binding Assay (ELISA/SPR) |
Section 4: In Vitro Cytotoxicity Assays
Q6: My in vitro cytotoxicity assay is giving variable IC50 values. What are the common pitfalls?
A6: Variability in cytotoxicity assays is common and can be managed by controlling several experimental parameters.
-
Incubation Time: The cytotoxic mechanism of MMAE involves cell-cycle arrest.[7] Therefore, a longer incubation time is required to observe its full effect. For tubulin inhibitors like MMAE, an incubation period of 72 to 96 hours is recommended.[23][24]
-
Cell Health and Density: Ensure you are using healthy, log-phase cells for your assay. The initial cell seeding density must be optimized to ensure cells do not become over-confluent by the end of the assay, as this can affect viability measurements.[25]
-
Assay Controls: Always include the correct controls:
-
Antigen-Positive (Ag+) vs. Antigen-Negative (Ag-) Cells: A proper ADC should show high potency on Ag+ cells and significantly lower potency on Ag- cells to demonstrate target specificity.[23]
-
Untreated Cells: To establish 100% viability.
-
"Naked" Antibody: To ensure the antibody alone is not cytotoxic.
-
Free Payload (MMAE): To understand the maximum potential cytotoxicity.
-
-
Payload Concentration: The potency of an ADC is directly related to its DAR. An ADC with a DAR of 4 will be more potent than one with a DAR of 2.[23] It is often more relevant to consider the payload concentration (ADC molar concentration × DAR) when setting up the dose-response curve.[23]
Q7: How do I properly set up a cytotoxicity assay to measure the IC50 of my ADC?
A7: A common method is the MTT or XTT colorimetric assay, which measures metabolic activity as an indicator of cell viability.[26]
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the average DAR and drug-load distribution of an MMAE ADC.
-
Mobile Phase Preparation:
-
Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.
-
Filter and degas all buffers before use.[18]
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1-2 mg/mL in Buffer A or a buffer containing a comparable high salt concentration (e.g., 1M ammonium sulfate).[17]
-
-
Chromatography Conditions:
-
Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent Protein-Pak Hi Res HIC).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 0% to 100% Buffer B over 10-20 minutes is typical.[17]
-
-
Data Analysis:
-
Identify the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). More hydrophobic species (higher DAR) will elute later.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_i × DAR_i) / Σ (Peak Area_i)
-
Table 2: Typical HIC Elution Profile for a Cysteine-Linked MMAE ADC
| Peak Elution Order | DAR Species | Relative Hydrophobicity |
| 1 | DAR0 (Unconjugated mAb) | Low |
| 2 | DAR2 | Medium |
| 3 | DAR4 | High |
| 4 | DAR6 | Very High |
| 5 | DAR8 | Extremely High |
Protocol 2: Aggregation Analysis by SEC-MALS
This protocol describes a standard method for quantifying aggregates in an ADC sample.
-
Mobile Phase Preparation:
-
Prepare a suitable, filtered, and degassed mobile phase, typically a phosphate-buffered saline (PBS) solution at a physiological pH.
-
-
System Setup:
-
Equilibrate the SEC-MALS system, consisting of an HPLC, an appropriate SEC column (e.g., Waters ACQUITY UPLC BEH450), a UV detector, a MALS detector (e.g., Wyatt DAWN), and a dRI detector (e.g., Wyatt Optilab).[14]
-
-
Sample Analysis:
-
Inject 20-100 µg of the ADC sample onto the column.
-
Collect data from all three detectors simultaneously.
-
-
Data Processing:
-
Use specialized software (e.g., Wyatt ASTRA) to perform the analysis.[27][28]
-
The software uses signals from the UV, MALS, and dRI detectors to calculate the absolute molar mass and concentration at each point across the elution profile.
-
Define peaks corresponding to aggregate, monomer, and fragment species to determine the percentage of each.
-
Protocol 3: In Vitro Cytotoxicity MTT Assay
This protocol provides a framework for assessing ADC potency.
-
Cell Seeding:
-
Plate antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of your ADC, naked antibody, and free MMAE in assay medium. A typical starting concentration for the ADC might be 100-1000 ng/mL.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the appropriate wells. Include "cells only" and "medium only" controls.
-
-
Incubation:
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[24]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO) to each well to dissolve the crystals.[24]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (medium only).
-
Calculate percent viability for each concentration relative to the untreated control cells.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to plot percent viability vs. log(concentration) and determine the IC50 value.
-
References
- 1. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 9. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. How to Assess Stability for Antibody-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. wyatt.com [wyatt.com]
- 15. agilent.com [agilent.com]
- 16. tandfonline.com [tandfonline.com]
- 17. waters.com [waters.com]
- 18. benchchem.com [benchchem.com]
- 19. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
Technical Support Center: Improving the Stability of endo-BCN-PEG4-Val-Cit-PAB-MMAE Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-BCN-PEG4-Val-Cit-PAB-MMAE antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the general structure and mechanism of an this compound ADC?
A1: This ADC is composed of a monoclonal antibody (mAb) targeting a specific antigen, a potent cytotoxic payload (MMAE), and a complex linker system. The endo-BCN group allows for site-specific conjugation to an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC)[1][2][3]. The PEG4 spacer increases the hydrophilicity of the conjugate, which can help to mitigate aggregation and improve pharmacokinetics[][5][6][7]. The Val-Cit-PAB component is a cathepsin B-cleavable linker, designed to release the MMAE payload inside the target cell's lysosome[2][8].
Q2: What are the most common stability issues observed with this type of ADC?
A2: The primary stability challenges for ADCs with a Val-Cit-PAB-MMAE system are:
-
Aggregation: The hydrophobic nature of the MMAE payload is a major contributor to the formation of high molecular weight species (aggregates), especially at higher drug-to-antibody ratios (DAR)[9][10][11][12][13]. Aggregation can impact efficacy, alter pharmacokinetic profiles, and potentially increase immunogenicity[][9][10].
-
Premature Payload Deconjugation: The Val-Cit linker, while designed for lysosomal cleavage, can exhibit instability in circulation. It has been shown to be susceptible to cleavage by enzymes such as carboxylesterase 1C (Ces1C) in mouse plasma and human neutrophil elastase, leading to premature release of the toxic payload and potential off-target toxicity[8][14][15][16][17].
-
Chemical Degradation: The ADC can undergo other chemical modifications like oxidation or hydrolysis, affecting the integrity of the antibody, linker, or payload[18].
Q3: How does the drug-to-antibody ratio (DAR) affect the stability of the conjugate?
A3: The DAR is a critical quality attribute that significantly impacts ADC stability[19][20]. A higher DAR increases the overall hydrophobicity of the ADC molecule due to the presence of more MMAE payloads[11][12][13]. This increased hydrophobicity directly correlates with a higher propensity for aggregation[9][10][21]. Studies have shown that ADC species with higher DAR values (e.g., DAR 6 and DAR 8) are more prone to forming aggregates under thermal stress compared to species with lower DARs[21]. Therefore, controlling the conjugation process to achieve a lower, more homogenous DAR (typically 2-4) is crucial for improving physical stability[22][].
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.
| Possible Cause | Troubleshooting & Optimization Strategy |
| High Payload Hydrophobicity | The MMAE payload is inherently hydrophobic, driving self-association[][11]. |
| Action: While the payload cannot be changed, ensure the DAR is as low as functionally possible. The PEG4 linker is included to help mitigate this, but its effect is limited[5][6]. | |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the overall hydrophobicity, leading to a greater tendency to aggregate[9][10][21]. |
| Action: Optimize the conjugation reaction to target a lower average DAR (e.g., 2-4). Use techniques like Hydrophobic Interaction Chromatography (HIC) to monitor and fractionate different DAR species for stability assessment[20][21]. | |
| Inappropriate Formulation Buffer | Suboptimal pH or ionic strength can expose hydrophobic patches or fail to screen charge-charge interactions, promoting aggregation[][13]. |
| Action: Conduct a formulation screening study. Test a range of pH values (typically pH 5.0-7.0) and ionic strengths (e.g., 50-150 mM NaCl). Consider using excipients like sucrose (B13894), trehalose, polysorbate 20, or arginine to act as stabilizers[][24]. | |
| Thermal Stress | Elevated temperatures can cause partial unfolding of the antibody, exposing hydrophobic regions and leading to aggregation. ADCs are often more susceptible to thermal stress than unconjugated antibodies[9][21]. |
| Action: Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations). Avoid temperature excursions. For long-term storage, consider lyophilization, which is a preferred strategy for improving the stability of many ADCs[24][25]. | |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can denature the protein component of the ADC, causing aggregation[18]. |
| Action: Aliquot the ADC into single-use volumes to minimize the number of freeze-thaw cycles. If freezing is necessary, consider adding cryoprotectants like sucrose to the formulation[18]. |
Issue 2: Premature Deconjugation of MMAE in Plasma Stability Assays
Symptom: Analysis by LC-MS or RP-HPLC shows a time-dependent loss of conjugated payload and an increase in free drug when the ADC is incubated in plasma (especially mouse plasma).
| Possible Cause | Troubleshooting & Optimization Strategy |
| Enzymatic Cleavage of Val-Cit Linker | The Val-Cit dipeptide is known to be cleaved by neutrophil elastase and, particularly in rodents, by carboxylesterase 1C (Ces1C), leading to off-target drug release[8][17]. |
| Action: Be aware of this inherent liability, especially when conducting preclinical studies in mice. The stability in human plasma is generally higher[26]. For mechanistic studies, consider using Ces1C knockout mice or adding an elastase inhibitor to in vitro assays[8]. | |
| Alternative: If mouse plasma instability is a critical roadblock, exploring alternative linker chemistries may be necessary. For example, tripeptide linkers (e.g., Glu-Val-Cit) have been developed to improve plasma stability[27]. | |
| Instability of the endo-BCN Conjugation Moiety | While generally stable, the specific conjugation chemistry could be susceptible to degradation under certain conditions. |
| Action: Ensure complete and correct conjugation during synthesis. Characterize the conjugate thoroughly using techniques like mass spectrometry to confirm the integrity of the linkage. One study noted endo-BCN was chosen over DBCO to reduce aggregation, suggesting a potential trade-off with stability that should be monitored[27]. |
Experimental Protocols & Data
Protocol 1: Accelerated Stability Study for Aggregation Assessment
Objective: To evaluate the physical stability of the ADC under thermal stress and identify optimal formulation conditions.
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC at a concentration of 1-10 mg/mL in different formulation buffers (e.g., varying pH, ionic strength, and excipients).
-
Stress Conditions: Incubate the aliquots at an elevated temperature (e.g., 40°C) and a control temperature (e.g., 4°C)[21][22].
-
Time Points: Pull samples at specified time points (e.g., T=0, 7, 14, and 28 days)[22].
-
Analysis: Analyze the samples using Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species (aggregates), monomer, and fragments[6][18][21].
-
Data Presentation: Summarize the percentage of monomer remaining over time for each condition in a table.
Table 1: Example Data from an Accelerated Stability Study (% Monomer by SEC)
| Formulation Buffer | T=0 Day | T=7 Days @ 40°C | T=14 Days @ 40°C | T=28 Days @ 40°C |
| 20 mM Histidine, pH 6.0 | 99.5% | 95.1% | 90.3% | 85.2% |
| 20 mM Histidine, 150 mM NaCl, pH 6.0 | 99.4% | 96.5% | 92.8% | 88.9% |
| 20 mM Histidine, 5% Sucrose, pH 6.0 | 99.6% | 98.2% | 97.1% | 95.8% |
Protocol 2: Plasma Stability Assay for Deconjugation Assessment
Objective: To measure the rate of payload deconjugation from the ADC in a biological matrix.
Methodology:
-
Sample Preparation: Incubate the ADC (e.g., at 250 nM) in human and mouse plasma at 37°C[28].
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 168 hours)[28][29].
-
Sample Processing: At each time point, stop the reaction and process the sample to separate the ADC from plasma proteins (e.g., using Protein A magnetic beads) and then extract the released payload[29].
-
Analysis: Quantify the amount of free MMAE payload using a sensitive method like LC-MS/MS[28][29].
-
Data Presentation: Report the percentage of released drug over time.
Table 2: Example Data from a Plasma Stability Study (% Released MMAE)
| Plasma Source | T=0 hr | T=24 hrs @ 37°C | T=72 hrs @ 37°C | T=168 hrs (7 days) @ 37°C |
| Human Plasma | <0.1% | <0.5% | <1.0% | <1.5% |
| Mouse Plasma | <0.1% | 2.1% | 5.8% | 10.2% |
Visualizations
Logical Workflow for Troubleshooting ADC Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Signaling Pathway: Intracellular Release of MMAE
Caption: Mechanism of intracellular payload release for a Val-Cit linker ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 24. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 26. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 27. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target toxicity of endo-BCN-PEG4-Val-Cit-PAB-MMAE Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with Val-Cit-PAB-MMAE ADCs?
A1: Off-target toxicity of Val-Cit-PAB-MMAE ADCs is primarily driven by the premature release of the MMAE payload in systemic circulation and the uptake of the ADC by non-target cells. Key mechanisms include:
-
Linker Instability: The Val-Cit linker, while designed for cleavage by lysosomal proteases like Cathepsin B, can be prematurely cleaved by extracellular proteases such as neutrophil elastase (NE) and carboxylesterases (e.g., Ces1C in mice), leading to the release of free MMAE in circulation.[1][2][3]
-
Target-Independent Uptake: Non-target cells, particularly those of the reticuloendothelial system (e.g., macrophages and monocytes), can take up ADCs through receptor-mediated endocytosis. This can be mediated by Fc receptors (FcγRs) and mannose receptors (MRs) that recognize the antibody portion of the ADC.[4][5] This leads to the intracellular release of MMAE in healthy cells.
-
"Bystander Effect" in Healthy Tissues: If the ADC is taken up by non-target cells or the payload is prematurely released, the membrane-permeable MMAE can diffuse into neighboring healthy cells, causing localized tissue damage.[6]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of MMAE ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. Generally, a higher DAR increases the potency of the ADC but also tends to increase off-target toxicity through several mechanisms:
-
Increased Hydrophobicity: MMAE is a hydrophobic molecule. Higher DAR values increase the overall hydrophobicity of the ADC, which can lead to aggregation and faster clearance by the reticuloendothelial system, increasing the potential for off-target toxicity.[1][3]
-
Enhanced Payload Release: ADCs with higher DARs may be more prone to aggregation and instability, potentially leading to increased premature payload release.[5]
Q3: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
A3: The dose-limiting toxicities of MMAE-based ADCs are primarily related to the cytotoxic effects of MMAE on rapidly dividing cells. The most commonly reported DLTs include:
-
Neutropenia: A significant decrease in neutrophils is a frequent and often dose-limiting toxicity, thought to be caused by the direct cytotoxic effect of MMAE on hematopoietic progenitor cells in the bone marrow.[7]
-
Peripheral Neuropathy: This is hypothesized to be caused by the disruption of microtubule function in peripheral neurons by free MMAE.[5]
-
Ocular Toxicity: Symptoms can include blurred vision, keratitis, and dry eye, potentially due to non-specific uptake of the ADC by corneal epithelial cells.[5]
Troubleshooting Guide
Issue 1: High levels of free MMAE detected in plasma during in vitro/in vivo stability studies.
This indicates premature cleavage of the Val-Cit linker, a primary driver of off-target toxicity.
| Potential Cause | Suggested Action |
| Cleavage by plasma proteases (e.g., neutrophil elastase) | Perform an in vitro plasma stability assay using plasma from relevant species (human, mouse, rat) to confirm linker instability.[8] Consider linker modification strategies. |
| Instability of the endo-BCN conjugation chemistry | While generally stable, evaluate the stability of the BCN-azide linkage under your experimental conditions. |
| Suboptimal formulation | Assess the ADC formulation for conditions (e.g., pH, excipients) that may contribute to linker cleavage. |
Issue 2: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.
This suggests that the ADC is killing cells that do not express the target antigen, a direct indicator of potential off-target toxicity.
| Potential Cause | Suggested Action |
| Linker Instability in Culture Media | Perform a plasma stability assay to assess the rate of MMAE release from the ADC over time. If the linker is unstable, consider re-evaluating the linker chemistry.[7] |
| Non-specific Endocytosis | Investigate mechanisms of non-specific uptake. This can be done by using inhibitors of endocytosis pathways or by assessing uptake in cells known to have high endocytic activity (e.g., macrophages). |
| Bystander Effect | Conduct a co-culture bystander effect assay to quantify the extent to which released MMAE is killing neighboring antigen-negative cells.[8] |
Issue 3: High background staining or non-specific binding in flow cytometry or immunohistochemistry.
This issue can indicate non-specific binding of the ADC to cells or tissues, which can translate to off-target toxicity in vivo.
| Potential Cause | Suggested Action |
| Fc Receptor (FcγR) Binding | Block Fc receptors on cells using an Fc-blocking reagent prior to incubation with the ADC. |
| Hydrophobic Interactions | Increase the salt concentration or add a non-ionic detergent (e.g., 0.05% Tween-20) to the washing buffers to reduce non-specific hydrophobic binding. |
| High ADC Concentration | Titrate the ADC to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Insufficient Blocking | Increase the concentration or duration of the blocking step. |
Strategies for Reducing Off-Target Toxicity
Several strategies can be employed to improve the therapeutic window of this compound ADCs:
-
Linker Engineering for Enhanced Stability:
-
Glutamic Acid-Val-Cit (Glu-Val-Cit) Linkers: Incorporating a hydrophilic glutamic acid residue at the P3 position of the Val-Cit linker has been shown to increase resistance to cleavage by carboxylesterases in mouse plasma, thereby improving in vivo stability.[9]
-
Exo-cleavable Linkers: Repositioning the cleavable peptide linker to the exo position of the PAB moiety can enhance stability against both carboxylesterases and neutrophil elastase, while also allowing for higher DARs due to reduced hydrophobicity.[1][10]
-
Tandem-Cleavage Linkers: These linkers require two enzymatic cleavage steps for payload release, which can improve plasma stability and tolerability.[11]
-
-
ADC Engineering and Formulation:
-
PEGylation: The inherent PEG4 spacer in the endo-BCN-PEG4 linker contributes to hydrophilicity. Further PEGylation of the ADC can shield the hydrophobic payload, reducing non-specific uptake and improving pharmacokinetics.[12][13]
-
Optimizing Drug-to-Antibody Ratio (DAR): A lower DAR may be necessary to reduce hydrophobicity-driven off-target toxicity. Site-specific conjugation methods can help produce homogeneous ADCs with a defined DAR.
-
Antibody Engineering: Modifying the Fc region of the antibody to reduce binding to FcγRs can minimize target-independent uptake by immune cells.
-
-
Co-administration Strategies:
-
Payload-Binding Antibodies: Co-administering a payload-binding antibody fragment can "scavenge" prematurely released MMAE from circulation, neutralizing it and facilitating its clearance, thereby reducing systemic toxicity.
-
Quantitative Data Summary
The following tables summarize comparative data on linker stability and cytotoxicity. Note that direct comparisons should be made with caution as experimental conditions and ADC constructs vary between studies.
Table 1: Comparative Plasma Stability of Different Linker Technologies
| Linker Type | Species | Stability Metric | Result | Reference |
| Val-Cit | Mouse | % Released Payload | High | [1][7] |
| Glu-Val-Cit | Mouse | Half-life | 2.8 h (Cathepsin B cleavage) | [9] |
| Exo-EVC-MMAE | Mouse | % Released Payload | Low | [1][7] |
| Val-Cit | Human | Stability | Generally stable | [1] |
| Glu-Val-Cit | Human | Stability | High | [9] |
| cBu-Cit | Human | Stability | High | [14] |
Table 2: Comparative In Vitro Cytotoxicity Data
| ADC Construct | Cell Line | Target Antigen | IC50 | Bystander Effect | Reference |
| T-vc-MMAE | N87 | HER2+ | ~0.1 nM | Yes | [15] |
| T-vc-MMAE | GFP-MCF7 | HER2- | ~350 nM | - | [15] |
| mil40-15 (Cys-linker-MMAE) | - | - | 10⁻¹¹ M | Lower (IC50: 10⁻⁹ M) | [16] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, rat, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Immediately stop the reaction by protein precipitation with 3 volumes of cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of free payload (MMAE) using liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the amount of released payload against a standard curve.
-
To determine the amount of intact ADC, affinity capture methods (e.g., using protein A beads) followed by LC-MS analysis of the eluate can be employed.[5]
Protocol 2: Cathepsin B Cleavage Assay
Objective: To assess the susceptibility of the ADC linker to cleavage by Cathepsin B.
Methodology:
-
Prepare a reaction buffer (e.g., 10 mM MES buffer, pH 6.0, with 0.04 mM dithiothreitol).
-
Incubate the ADC (e.g., 1 µM) with recombinant human Cathepsin B (e.g., 20 nM) at 37°C.[3][17]
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Stop the reaction by adding a protease inhibitor or by rapid freezing.
-
Analyze the samples by LC-MS to quantify the amount of released MMAE and the remaining intact ADC.
-
Calculate the rate of cleavage.
Protocol 3: Bystander Effect Assay (In Vitro Co-culture)
Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells. These cell lines should be distinguishable (e.g., by expressing different fluorescent proteins like GFP and RFP).[15]
-
Seed the cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Treat the co-culture with the ADC at various concentrations.
-
Include control groups: untreated co-culture, and each cell line cultured separately with and without the ADC.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Use high-content imaging or flow cytometry to quantify the viability of the Ag- cell population (e.g., by counting the number of live GFP-positive cells).
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture control indicates a bystander effect.[15]
Visualizations
Caption: Key pathways leading to off-target toxicity of Val-Cit-PAB-MMAE ADCs.
Caption: A typical workflow for evaluating ADC off-target toxicity.
Caption: Troubleshooting decision tree for ADC off-target toxicity.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: Scaling Up endo-BCN-PEG4-Val-Cit-PAB-MMAE ADC Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of endo-BCN-PEG4-Val-Cit-PAB-MMAE Antibody-Drug Conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound ADCs?
Scaling up the production of this ADC presents several key challenges:
-
Aggregation: The hydrophobic nature of the MMAE payload and the Val-Cit-PAB linker can lead to the formation of soluble and insoluble aggregates, reducing yield and potentially causing immunogenicity.[1][2][]
-
Drug-to-Antibody Ratio (DAR) Control: Achieving a consistent and optimal DAR is critical. High DAR values (above 4) can increase hydrophobicity and aggregation, leading to faster clearance and potential liver toxicity.[][5][6]
-
Linker Stability and Premature Cleavage: The Val-Cit linker, while designed for cleavage by Cathepsin B in tumor cells, can exhibit instability in plasma, leading to premature release of the cytotoxic MMAE payload and off-target toxicity.[5][7][8][9]
-
Process Heterogeneity: The conjugation process can result in a heterogeneous mixture of ADC species with varying DARs, as well as unconjugated antibodies. This heterogeneity complicates purification and characterization.[10][11]
-
Handling of Highly Potent Components: MMAE is a highly potent cytotoxic agent requiring specialized containment facilities and handling procedures to ensure operator safety, which adds complexity to large-scale manufacturing.[12][13]
-
Raw Material Consistency: Ensuring the quality and consistency of all raw materials, including the antibody, the drug-linker, and reaction buffers, is crucial for a reproducible manufacturing process at scale.[13]
Q2: Why was endo-BCN chosen for the click chemistry conjugation, and what are its advantages?
The endo-BCN (bicyclo[6.1.0]nonyne) moiety is utilized for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". This method is advantageous for several reasons:
-
Bioorthogonality: The reaction between the BCN group and an azide-modified antibody is bioorthogonal, meaning it occurs selectively without interfering with native biological functional groups.[14][15]
-
Copper-Free Reaction: Unlike other click chemistry reactions such as CuAAC, SPAAC does not require a cytotoxic copper catalyst, simplifying the purification process and avoiding potential toxicity from residual copper.[16]
-
High Reactivity: endo-BCN is noted for its higher reactivity compared to some other cyclooctynes, which can lead to faster reaction times and higher conjugation efficiency.[10][17]
Q3: What is the role of the PEG4 spacer in the linker?
The polyethylene (B3416737) glycol (PEG4) spacer serves several important functions:
-
Increased Hydrophilicity: It helps to counteract the hydrophobicity of the MMAE payload and the Val-Cit-PAB component, which can improve the solubility of the ADC and reduce its propensity to aggregate.[1][10][18]
-
Improved Pharmacokinetics: By increasing the overall hydrophilicity, the PEG spacer can help to improve the pharmacokinetic profile of the ADC.
-
Steric Accessibility: The spacer can provide steric separation between the antibody and the drug, potentially improving the efficiency of the conjugation reaction and the interaction of the payload with its target once released.
Q4: How does the Val-Cit-PAB linker work, and what are its limitations?
The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) component is a cathepsin B-cleavable linker.
-
Mechanism of Action: The Val-Cit dipeptide is specifically recognized and cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[7][19][20] Following this cleavage, the PAB spacer undergoes a self-immolative 1,6-elimination to release the active MMAE payload inside the target cell.[8][20]
-
Limitations: A primary limitation is its potential instability in plasma, particularly in rodent models, which can lead to premature drug release and off-target toxicities.[8][9] The hydrophobicity of the linker can also contribute to aggregation challenges.[5]
Troubleshooting Guides
Issue 1: High Levels of Aggregation During and After Conjugation
High aggregation is a common and critical issue that can lead to low yield, filtration challenges, and potential immunogenicity.[2]
| Potential Cause | Troubleshooting Step | Rationale |
| High Hydrophobicity | 1. Optimize DAR: Aim for a lower average DAR (e.g., 2-4) by adjusting the molar ratio of the drug-linker to the antibody during conjugation.[6] 2. Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., arginine, polysorbates) to identify conditions that minimize aggregation. | The MMAE payload and Val-Cit-PAB linker are hydrophobic; higher loading increases the overall hydrophobicity of the ADC, promoting aggregation.[2][][5] Formulation components can stabilize the ADC and prevent hydrophobic interactions. |
| Process Conditions | 1. Control Temperature: Perform conjugation and purification steps at controlled, lower temperatures. 2. Minimize Hold Times: Reduce the duration the ADC is held in solution, especially at intermediate, less stable stages. 3. Gentle Mixing: Use low-shear mixing methods to avoid inducing mechanical stress. | High temperatures and prolonged processing can denature the antibody or expose hydrophobic patches, leading to aggregation.[21] |
| Solvent Addition | 1. Slow Addition Rate: Add the organic solvent (used to dissolve the drug-linker) to the aqueous antibody solution slowly and with controlled mixing. 2. Solvent Screening: Evaluate different co-solvents to find one that effectively solubilizes the drug-linker without causing significant antibody precipitation. | Rapid addition of organic solvents can cause localized high concentrations, leading to protein precipitation and aggregation.[2] |
| Purification Issues | 1. Immobilized Conjugation: Consider solid-phase conjugation where the antibody is immobilized on a resin. This physically separates the antibodies, preventing them from aggregating during the conjugation step.[2] | Immobilization is an effective strategy to prevent aggregation at its source during the chemically harsh steps of conjugation.[2] |
Issue 2: Inconsistent or Suboptimal Drug-to-Antibody Ratio (DAR)
Inconsistent DAR can significantly impact the ADC's efficacy, safety, and pharmacokinetic profile.[][13]
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Kinetics | 1. Precise Reagent Control: Ensure accurate concentration determination of both the antibody and the this compound drug-linker. 2. Reaction Time & Temperature: Tightly control the reaction time and temperature. Perform time-course studies at small scale to determine the optimal reaction endpoint. | The SPAAC reaction rate is dependent on reactant concentrations and temperature. Inconsistent parameters will lead to variable conjugation levels. |
| Reagent Quality | 1. Drug-Linker Purity: Use highly pure drug-linker. Impurities can interfere with the reaction. 2. Antibody Modification: Ensure the azide (B81097) modification of the antibody is consistent and that the azide groups are accessible. | The quality and reactivity of the starting materials are fundamental to achieving a consistent product. |
| Analytical Method Variability | 1. Method Validation: Use validated analytical methods (e.g., HIC, RP-HPLC, MS) to measure DAR.[22] 2. Orthogonal Methods: Use at least two different analytical techniques to confirm the DAR value and distribution.[23] | The method used to measure DAR can have its own variability. Validated and orthogonal methods provide a more accurate and reliable assessment.[13][23] |
Issue 3: Low Conjugation Yield
Low yield of the final purified ADC is a major factor in the cost and feasibility of large-scale production.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | 1. Molar Excess: Optimize the molar excess of the drug-linker. While a higher excess can drive the reaction to completion, it can also lead to higher DARs and aggregation. 2. Increase Reaction Time: Extend the reaction time based on small-scale kinetic studies. | The conjugation reaction may not have reached completion, leaving a significant amount of unconjugated antibody. |
| Product Loss During Purification | 1. Optimize Chromatography: Adjust chromatography parameters (e.g., resin, gradient, flow rate) for Tangential Flow Filtration (TFF) and preparative chromatography to improve recovery. 2. Address Aggregation: High levels of aggregation will lead to product loss during purification steps designed to remove aggregates (e.g., Size Exclusion Chromatography). Refer to Troubleshooting Issue 1. | The ADC can be lost due to non-specific binding to chromatography resins or during the removal of aggregates and process-related impurities. |
| Drug-Linker Instability | 1. Fresh Preparation: Prepare solutions of the this compound drug-linker fresh before use.[24] | The drug-linker conjugate may be unstable in solution, degrading over time and losing its reactivity.[24] |
Experimental Protocols & Methodologies
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since each conjugated MMAE molecule increases the overall hydrophobicity, species with different DAR values (DAR0, DAR2, DAR4, etc.) can be resolved.[23]
-
Column: A HIC column suitable for proteins (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7).
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the eluent by UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first).
-
Calculate the relative area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)
-
Protocol 2: Analysis of Aggregation by SEC
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is the standard method for quantifying high molecular weight species (aggregates) and fragments.[23]
-
Column: An SEC column suitable for monoclonal antibodies (e.g., with a pore size of ~300 Å).
-
Mobile Phase: A physiological buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Procedure:
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
Inject a known concentration of the ADC sample.
-
Run the column isocratically.
-
Monitor the eluent by UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (elute first), the monomeric ADC (main peak), and fragments (elute last).
-
Calculate the percentage of each species by integrating the peak areas. The percentage of aggregate is a critical quality attribute.
-
Visualizations
Logical Workflow for ADC Production Scale-Up
Caption: High-level workflow for the production and purification of the ADC.
Troubleshooting Logic for ADC Aggregation
Caption: Decision tree for troubleshooting common causes of ADC aggregation.
Mechanism of Intracellular Drug Release
Caption: Cellular pathway for the targeted release of the MMAE payload.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADCs Leading With The Linker [bioprocessonline.com]
- 13. pharmacompass.com [pharmacompass.com]
- 14. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 19. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. agilent.com [agilent.com]
- 24. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Premature Drug Release from Val-Cit Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature drug release from Valine-Citrulline (Val-Cit) linkers in Antibody-Drug Conjugates (ADCs).
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A collection of common questions and answers regarding the stability and function of Val-Cit linkers.
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. Following the internalization of the ADC by the target cancer cell, it is trafficked to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the dipeptide bond between valine and citrulline. This cleavage initiates a cascade that leads to the release of the cytotoxic payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), ultimately causing cancer cell death.
Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?
This is a well-documented phenomenon primarily due to the presence of carboxylesterase 1c (Ces1c) in mouse plasma, an enzyme that can prematurely cleave the Val-Cit linker.[1][2] Humans possess a homologous enzyme, but its active site is thought to be more sterically hindered, making it less likely to hydrolyze the Val-Cit linker.[3] This discrepancy can lead to misleading results in preclinical mouse models, showing off-target toxicity and reduced efficacy that may not be representative of the ADC's performance in humans.[1]
Q3: What are the common causes of premature payload release from Val-Cit ADCs in circulation?
Premature payload release can be attributed to several factors:
-
Enzymatic Cleavage: Besides mouse Ces1c, human neutrophil elastase, a serine protease secreted by neutrophils, has been identified as another enzyme capable of cleaving the Val-Cit linker in the bloodstream.[4] This can contribute to off-target toxicities, particularly neutropenia.[4]
-
Conjugation Site: The location where the linker-drug is attached to the antibody can significantly impact linker stability. Linkers conjugated to more solvent-exposed sites may be more susceptible to enzymatic degradation.
-
Linker Chemistry: The overall design of the linker-drug construct, including the hydrophobicity of the payload, can influence its stability.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the stability of a Val-Cit ADC?
A higher Drug-to-Antibody Ratio (DAR) generally increases the hydrophobicity of the ADC.[5] This increased hydrophobicity can lead to a greater propensity for aggregation, which in turn can negatively affect the ADC's stability, pharmacokinetics, and potentially lead to faster clearance from circulation.[5] Optimizing the DAR, often to a range of 2-4, is a common strategy to strike a balance between therapeutic efficacy and ADC stability.[5]
Troubleshooting Guide
A step-by-step guide to identifying and resolving common issues with premature drug release from Val-Cit linkers.
Issue 1: High levels of off-target toxicity and poor in vivo efficacy in mouse models.
-
Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[1]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.
-
Modify the Linker: The most common and effective modification is the addition of a glutamic acid residue to the N-terminus of the valine, creating a glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) linker. This modification has been shown to significantly increase plasma stability in mice without compromising Cathepsin B-mediated cleavage in the lysosome.[2][6]
-
Select an Appropriate Preclinical Model: If linker modification is not feasible, consider using a preclinical model that lacks the problematic enzyme, such as Ces1c knockout mice, to more accurately assess the ADC's performance.
-
Issue 2: Observed neutropenia or other hematological toxicities in preclinical studies.
-
Potential Cause: Premature payload release due to cleavage by human neutrophil elastase.[4]
-
Troubleshooting Steps:
-
Linker Modification: Similar to addressing Ces1c sensitivity, linker modification can enhance stability against neutrophil elastase. The EVCit linker has shown improved resistance to this off-target cleavage.[4]
-
Dose Optimization: Carefully evaluate the dose regimen. Reducing the dose or altering the dosing schedule may help mitigate hematological toxicities while maintaining a therapeutic window.
-
Alternative Linker Technologies: If Val-Cit linker instability remains a significant issue, exploring alternative cleavable linkers (e.g., β-glucuronide linkers) or non-cleavable linkers may be warranted.
-
Issue 3: ADC aggregation observed during or after conjugation.
-
Potential Cause: Increased hydrophobicity due to the Val-Cit linker and payload, especially at higher DARs.
-
Troubleshooting Steps:
-
Characterize Aggregation: Use size exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.
-
Reduce Hydrophobicity:
-
Switch to a More Hydrophilic Linker: Consider the Val-Ala linker, which is less hydrophobic than Val-Cit and has been shown to reduce aggregation, allowing for higher DARs.
-
Incorporate Hydrophilic Spacers: Introducing hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker can effectively shield the hydrophobic payload and reduce intermolecular interactions.
-
-
Optimize DAR: A lower DAR will generally result in less aggregation. Evaluate the trade-off between DAR, efficacy, and aggregation in your specific model.
-
Data Presentation
The following tables summarize key quantitative data related to Val-Cit linker stability and properties.
Table 1: Comparative Stability of Val-Cit and Glu-Val-Cit (EVCit) Linkers
| Linker Type | Plasma Source | Stability | Half-life | Primary Off-Target Cleavage Enzyme |
| Val-Cit (VCit) | Human | Stable | >28 days | - |
| Val-Cit (VCit) | Mouse | Unstable | ~2 days[2] | Carboxylesterase 1c (Ces1c)[1][2] |
| Glu-Val-Cit (EVCit) | Human | Stable | >28 days | Neutrophil Elastase[4] |
| Glu-Val-Cit (EVCit) | Mouse | Stable | ~12 days[2] | - |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Hydrophobicity and Aggregation
| ADC Property | Low DAR (e.g., 2) | High DAR (e.g., 8) | Rationale |
| Hydrophobicity | Lower | Higher | Increased number of hydrophobic linker-payloads.[5] |
| Aggregation | Lower propensity | Higher propensity | Increased intermolecular hydrophobic interactions.[5] |
| Plasma Clearance | Generally slower | Potentially faster | Aggregates are cleared more rapidly from circulation. |
Note: The actual impact of DAR can vary depending on the specific antibody, payload, and linker chemistry.
Experimental Protocols
Detailed methodologies for key experiments to assess Val-Cit linker stability.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species (e.g., human, mouse).
Materials:
-
ADC construct
-
Human, mouse, and other relevant species of plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
-
Protein A magnetic beads (for immunocapture)
-
Reagents for protein precipitation (e.g., acetonitrile)
Methodology:
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes. Include a buffer control (ADC in PBS) to assess inherent stability.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Sample Processing (Immunocapture):
-
Immediately add the plasma aliquot to a tube containing Protein A magnetic beads.
-
Incubate to allow the ADC to bind to the beads.
-
Wash the beads with cold PBS to remove unbound plasma proteins.
-
-
Analysis (LC-MS):
-
Elute the ADC from the beads.
-
Analyze the eluate by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point.
-
Alternatively, analyze the supernatant after immunocapture to quantify the amount of released payload.
-
-
Data Interpretation: Plot the average DAR over time. A stable ADC will show minimal loss in DAR. Calculate the half-life of the ADC in each plasma type.
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions (commercially available)
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
-
Reagents for stopping the reaction and protein precipitation (e.g., heat block, cold methanol)
Methodology:
-
Preparation: Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Reaction Initiation: Add the lysosomal fraction to the reaction mixture. For a negative control, pre-incubate the lysosomal fraction with a Cathepsin B inhibitor before adding the ADC.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction.
-
Sample Processing:
-
Stop the reaction, typically by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of cold methanol.
-
Centrifuge the samples to precipitate proteins.
-
-
Analysis (LC-MS): Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Data Interpretation: An effective cleavable linker will show efficient payload release over time in the presence of lysosomal enzymes. The Val-Cit linker is expected to be cleaved rapidly, with significant digestion within 30-60 minutes in human liver lysosomes.[7]
Visualizations
Diagrams illustrating key concepts and workflows related to Val-Cit linker stability.
Caption: Mechanism of ADC action and premature drug release from Val-Cit linkers.
Caption: Workflow for in vitro stability assays of ADCs with Val-Cit linkers.
Caption: Troubleshooting logic for addressing premature drug release from Val-Cit linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. lcms.cz [lcms.cz]
- 4. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with endo-BCN-PEG4-Val-Cit-PAB-MMAE
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the drug-to-antibody ratio (DAR) when using the endo-BCN-PEG4-Val-Cit-PAB-MMAE linker for antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a complete drug-linker system designed for the creation of antibody-drug conjugates.[1][2] It is a cleavable linker that connects the cytotoxic drug MMAE to an antibody.[1][2] This linker system utilizes "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation.[2][]
The components of this linker are:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that reacts with an azide (B81097) group on the antibody without the need for a copper catalyst.[]
-
PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that improves the solubility of the linker and the final ADC, potentially reducing aggregation.[4]
-
Val-Cit (Valine-Citrulline): A dipeptide that is specifically cleaved by the enzyme Cathepsin B, which is highly active inside the lysosomes of cancer cells.[1][] This ensures the selective release of the drug at the target site.[1]
-
PAB (p-aminobenzyl): A self-immolative spacer that, after Val-Cit cleavage, releases the active drug.[]
-
MMAE (Monomethyl auristatin E): A potent cytotoxic agent that disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[6][7]
Q2: How is the drug-to-antibody ratio (DAR) determined?
A2: The DAR, which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute of an ADC. Several analytical techniques can be used for its determination:
-
Hydrophobic Interaction Chromatography (HIC): This is a common method that separates ADC species based on their hydrophobicity. Antibodies with more drug molecules attached are more hydrophobic and will have longer retention times. The weighted average of the peak areas is used to calculate the average DAR.
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This technique can be used to analyze the intact ADC or its subunits (light and heavy chains) after reduction. Mass spectrometry detects the mass shift caused by the attached drug-linker, allowing for the determination of the different drug-loaded species and the calculation of the average DAR.
-
UV/Vis Spectroscopy: This is a simpler method that can be used if the drug and the antibody have distinct absorbance maxima. By measuring the absorbance at two wavelengths, the concentrations of the drug and the antibody can be determined, and the DAR can be calculated.
Q3: What is the mechanism of action of the resulting ADC?
A3: The ADC, once administered, circulates in the bloodstream. The antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis and trafficked to the lysosomes.[8] Inside the acidic environment of the lysosome, Cathepsin B cleaves the Val-Cit linker, leading to the release of MMAE.[1][] The released MMAE then binds to tubulin, inhibiting its polymerization into microtubules.[6] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[9][10][11]
Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)
A common challenge in ADC development is achieving the desired DAR. A low DAR can result in reduced efficacy. Below are potential causes and solutions for a lower-than-expected DAR when using this compound.
| Potential Cause | Troubleshooting Action |
| Inefficient Azide Incorporation into the Antibody | - Verify Azide Labeling: Confirm the successful incorporation of azide groups onto the antibody using mass spectrometry to detect the expected mass shift. - Optimize Labeling Reaction: Adjust the molar ratio of the azide-labeling reagent to the antibody, as well as the reaction time and temperature, to maximize the number of incorporated azide groups. |
| Inefficient SPAAC Reaction Kinetics | - Optimize Reaction Buffer: Studies have shown that HEPES buffer can lead to higher reaction rates for SPAAC compared to PBS.[12][13][14] - Adjust pH: A slightly alkaline pH (7.5-8.5) can sometimes increase the rate of SPAAC reactions. - Increase Reaction Time and/or Temperature: While the reaction can proceed at 4°C, increasing the temperature to room temperature (25°C) or 37°C can significantly enhance the reaction rate.[12][13][14] Monitor the reaction over 24-48 hours. |
| Suboptimal Molar Ratio of Drug-Linker to Antibody | - Increase Molar Excess: A higher molar excess of the this compound linker to the azide-modified antibody generally leads to a higher DAR. Start with a molar excess of 3-5 fold and titrate upwards as needed. However, be aware that a very high excess may lead to aggregation. |
| Steric Hindrance | - PEG Spacer: The PEG4 spacer in the linker is designed to reduce steric hindrance.[4] If steric hindrance is still suspected, ensure that the azide modification site on the antibody is accessible. |
| Degradation of Reactants | - Proper Storage: Store the this compound linker at -20°C, protected from light and moisture, to prevent degradation.[4] - Fresh Solutions: Prepare fresh solutions of the linker in a suitable solvent like DMSO immediately before use. |
| Presence of Competing Reagents | - Avoid Azide Contamination: Do not use sodium azide as a preservative in any of the buffers used for the SPAAC reaction, as it will compete with the azide-modified antibody. - Thiol Reactivity of BCN: The BCN moiety can have some reactivity towards free thiols (cysteine residues). If the antibody has free cysteines, consider adding a low concentration of a thiol-scavenging agent like β-mercaptoethanol to the reaction mixture to minimize this side reaction.[15] |
| Inaccurate DAR Measurement | - Orthogonal Methods: Use at least two different analytical methods (e.g., HIC and LC-MS) to confirm the DAR. - Proper Calibration: Ensure that the analytical instruments are properly calibrated and that the methods are validated for ADC analysis. |
Experimental Protocols
Protocol 1: Site-Specific Azide Modification of an Antibody
This protocol describes a general method for introducing azide groups onto an antibody in a site-specific manner.
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Enzymatic Deglycosylation (Optional but Recommended for Site-Specificity): To expose a site for specific azide incorporation, the antibody's N-linked glycans can be trimmed. Add an appropriate glycosidase (e.g., EndoS2) to the antibody solution and incubate according to the enzyme manufacturer's instructions.
-
Azide Installation: Use an enzymatic approach for site-specific labeling. For example, use a galactosyltransferase (Gal-T) with an azide-modified sugar substrate (e.g., UDP-GalNAz) to attach the azide to the exposed glycan.
-
Purification: Remove the enzymes and excess reagents by purifying the azide-modified antibody using a suitable method, such as protein A affinity chromatography or size-exclusion chromatography (SEC).
-
Characterization: Confirm the successful azide modification and determine the average number of azides per antibody using mass spectrometry.
Protocol 2: Conjugation of this compound to an Azide-Modified Antibody
-
Preparation of Reactants:
-
Prepare the azide-modified antibody at a concentration of 2-5 mg/mL in a reaction buffer (e.g., HEPES, pH 7.5).
-
Dissolve the this compound linker in DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 3- to 5-fold molar excess of the drug-linker stock solution to the azide-modified antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature (25°C) for 4-24 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove the excess, unreacted drug-linker using SEC or tangential flow filtration (TFF).
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS, pH 7.4).
-
-
Characterization of the ADC:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Determine the average DAR and the distribution of drug-loaded species using HIC and/or LC-MS.
-
Assess the level of aggregation using SEC.
-
Visualizations
Caption: Experimental workflow for improving DAR.
Caption: SPAAC conjugation mechanism.
Caption: MMAE-induced cell death pathway.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 6. Total antibody quantification for MMAE-conjugated antibody-drug conjugates: impact of assay format and reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Resolving Inconsistencies in In Vitro Assays with endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with endo-BCN-PEG4-Val-Cit-PAB-MMAE Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Lower than Expected Potency in Cytotoxicity Assays
Question: Why is my this compound ADC showing lower than expected potency in our in vitro cytotoxicity assay?
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal ADC Internalization | 1. Confirm Target Antigen Expression: Verify the expression level of the target antigen on the cell line being used via flow cytometry or western blot. Low antigen expression will lead to reduced ADC uptake.[1] 2. Perform an Internalization Assay: Quantify the rate and extent of ADC internalization using a fluorescently labeled ADC or a pH-sensitive dye-based assay.[2][3] Poor internalization kinetics can significantly impact potency. |
| Cellular Resistance Mechanisms | 1. Assess for Drug Efflux Pumps: Investigate if the cell line expresses high levels of multidrug resistance proteins like MDR1 (ABCB1), which can actively pump MMAE out of the cell.[4][] This can be checked by western blot or qRT-PCR. 2. Consider Acquired Resistance: If the cell line has been cultured for extended periods, it may have developed resistance. It is advisable to use low-passage number cells.[] |
| Linker Cleavage Inefficiency | 1. Evaluate Lysosomal Function: Ensure the cell line has normal lysosomal function and sufficient levels of cathepsin B, the enzyme responsible for cleaving the Val-Cit linker.[6] 2. Control for Linker Stability: While the Val-Cit linker is designed for intracellular cleavage, premature cleavage in the cell culture medium is possible, though less common in vitro. |
| Assay-Related Issues | 1. Optimize Cell Seeding Density: High cell density can lead to contact inhibition and altered cell metabolism, affecting ADC potency. Determine the optimal cell seeding density for your assay.[7][8] 2. Extend Incubation Time: The cytotoxic effects of MMAE, a microtubule inhibitor, may require a longer incubation period (e.g., 72-96 hours) to become apparent.[8] |
| ADC Quality | 1. Check for Aggregation: ADC aggregation can reduce the effective concentration of the ADC and hinder its binding to the target antigen. Assess ADC aggregation using size exclusion chromatography (SEC) or dynamic light scattering (DLS).[9][][11] |
Issue 2: High Background Toxicity or Inconsistent Results in Control Wells
Question: We are observing significant cell death in our negative control (untargeted ADC or untreated) wells, or high variability between replicate wells. What could be the cause?
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Free MMAE in ADC Preparation | 1. Purify the ADC: Ensure that the ADC preparation is free of unconjugated MMAE, which is highly cytotoxic. Purification via SEC or tangential flow filtration is recommended.[][11] |
| Premature Linker Cleavage | 1. Assess Linker Stability in Media: The Val-Cit linker can be susceptible to cleavage by proteases that may be present in the cell culture serum.[] Running a control with the ADC in cell-free media can help assess this. |
| "Bystander Effect" Misinterpretation | 1. Evaluate Bystander Killing: The released MMAE is membrane-permeable and can kill neighboring antigen-negative cells.[6][13] If you are using a co-culture system, this "bystander effect" is expected. For monocultures, this points to other issues. |
| Inconsistent Cell Plating | 1. Ensure Homogeneous Cell Suspension: Make sure the cell suspension is thoroughly mixed before and during plating to ensure a consistent number of cells per well.[7] 2. Check for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and viability. Consider not using the outer wells for critical measurements. |
| Reagent or Assay Variability | 1. Use Consistent Reagents: Use the same lot of serum, media, and assay reagents for all experiments to minimize variability.[8] 2. Standardize Protocols: Ensure that all experimental steps, including incubation times and reagent additions, are performed consistently.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound construct?
A1: Each part of this drug-linker has a specific function:
-
endo-BCN (Bicyclononyne): This is a reactive group used for "click chemistry," specifically strain-promoted alkyne-azide cycloaddition (SPAAC). It allows for the stable and specific attachment of the drug-linker to an azide-modified antibody without the need for a toxic copper catalyst.[][][15] The "endo" configuration is noted for its high reactivity.[16]
-
PEG4 (4-unit Polyethylene Glycol): This is a hydrophilic spacer. Its inclusion increases the overall water-solubility of the ADC, which can help to reduce aggregation caused by the hydrophobic MMAE payload.[2][9][11] It can also improve the pharmacokinetic properties of the ADC.[17]
-
Val-Cit (Valine-Citrulline): This is a dipeptide linker that is designed to be cleaved by cathepsin B, an enzyme that is abundant in the lysosomes of tumor cells.[6][18] This ensures that the cytotoxic payload is released inside the target cell.
-
PAB (p-aminobenzylcarbamate): This is a self-immolative spacer that connects the Val-Cit linker to the MMAE payload. Once the Val-Cit linker is cleaved by cathepsin B, the PAB group spontaneously decomposes, releasing the unmodified MMAE.[6]
-
MMAE (Monomethyl Auristatin E): This is a highly potent cytotoxic agent that works by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]
Q2: How does the endo-BCN-PEG4 linker affect the known issues of Val-Cit-PAB-MMAE ADCs?
A2: The endo-BCN-PEG4 linker is designed to address some of the challenges associated with Val-Cit-PAB-MMAE ADCs:
-
Aggregation: The hydrophobic nature of the Val-Cit-PAB-MMAE can lead to ADC aggregation.[9][][11] The hydrophilic PEG4 spacer helps to counteract this by increasing the overall solubility of the ADC, thereby reducing the propensity for aggregation.[2][17]
-
Conjugation Stability: The endo-BCN group facilitates a highly stable and specific covalent bond with the antibody via SPAAC.[][] This bioorthogonal reaction is efficient and avoids the use of potentially harmful reagents.[15][19]
Q3: What is the "bystander effect" and how does it relate to this ADC?
A3: The "bystander effect" refers to the ability of a cytotoxic payload released from a target cell to diffuse into and kill neighboring cells, even if those neighboring cells do not express the target antigen.[6] MMAE is a membrane-permeable drug, so once it is released into the tumor microenvironment, it can induce this bystander killing.[13] This can be advantageous for treating tumors with heterogeneous antigen expression.[6]
Q4: What are the key parameters to consider when setting up a cytotoxicity assay for this ADC?
A4: For a robust and reproducible cytotoxicity assay, consider the following:
-
Cell Line Selection: Choose a cell line with well-characterized and consistent expression of the target antigen.[1]
-
Incubation Time: An incubation time of 72 to 96 hours is often necessary to observe the full cytotoxic effect of MMAE.[8]
-
Cell Seeding Density: Optimize the initial number of cells plated to ensure they are in the logarithmic growth phase throughout the assay.[7]
-
Controls: Include appropriate controls such as untreated cells, cells treated with an untargeted ADC, and cells treated with free MMAE.
-
Assay Readout: Use a validated method for assessing cell viability, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo).
Experimental Protocols
1. General Cytotoxicity Assay (e.g., MTT/MTS)
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and appropriate controls in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add the viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
2. Antibody Internalization Assay (Fluorescence-based)
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye according to the manufacturer's protocol.
-
Cell Plating: Seed target cells in a 96-well plate or on coverslips and allow them to adhere.
-
Treatment: Treat the cells with the fluorescently labeled ADC and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). Include a control at 4°C to inhibit active transport.
-
Imaging/Flow Cytometry:
-
Imaging: Wash the cells to remove unbound ADC, fix if necessary, and visualize internalization using a fluorescence microscope.
-
Flow Cytometry: Wash the cells, detach them, and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Quantification: Quantify the fluorescence signal at different time points to determine the rate of internalization.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound ADCs.
Caption: Mechanism of action of the this compound ADC.
References
- 1. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. purepeg.com [purepeg.com]
- 11. adcreview.com [adcreview.com]
- 13. broadpharm.com [broadpharm.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of Purification Methods for endo-BCN-PEG4-Val-Cit-PAB-MMAE Conjugates
Welcome to the technical support center for the purification of endo-BCN-PEG4-Val-Cit-PAB-MMAE antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound ADCs?
A1: The primary impurities include unconjugated antibody (DAR 0), free drug-linker (this compound), aggregated ADC species, and improperly folded or fragmented antibodies. Additionally, residual solvents and reagents from the conjugation reaction may be present.
Q2: Why is Hydrophobic Interaction Chromatography (HIC) the preferred method for purifying MMAE-containing ADCs?
A2: HIC is well-suited for separating molecules based on their hydrophobicity.[1] Since the MMAE payload is hydrophobic, each drug addition increases the overall hydrophobicity of the ADC. This allows HIC to effectively separate different drug-to-antibody ratio (DAR) species (e.g., DAR 0, DAR 2, DAR 4, etc.) under non-denaturing conditions, preserving the native structure of the antibody.[2]
Q3: What is the role of the PEG4 linker in the purification process?
A3: The polyethylene (B3416737) glycol (PEG4) spacer in the this compound linker is designed to be hydrophilic.[3] This property helps to increase the overall solubility of the ADC, which can mitigate aggregation, a common issue with hydrophobic drug payloads.[4][5] The PEG linker can also influence the hydrodynamic radius of the ADC, which is a factor in Size Exclusion Chromatography (SEC).
Q4: Can the Val-Cit linker be cleaved during purification?
A4: The valine-citrulline (Val-Cit) linker is designed to be cleaved by cathepsin B, an enzyme found inside lysosomes of target cells.[6] Purification methods like HIC, SEC, and RP-HPLC are typically performed under conditions (e.g., specific pH, absence of specific enzymes) that should not lead to significant cleavage of the Val-Cit linker.[7] However, it is crucial to control bioburden and avoid harsh pH conditions that could potentially lead to non-enzymatic degradation.
Q5: How can I remove aggregates from my purified ADC preparation?
A5: Size Exclusion Chromatography (SEC) is the most common and effective method for removing high molecular weight species (aggregates) from ADC preparations.[8] It separates molecules based on their size, with larger aggregates eluting before the monomeric ADC. It is often used as a final polishing step to ensure a homogenous product.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound conjugates.
Issue 1: Low Recovery of ADC from HIC Column
-
Possible Cause 1: ADC is too hydrophobic and binds irreversibly to the column.
-
Solution:
-
Decrease Salt Concentration in Elution Buffer: A lower salt concentration weakens the hydrophobic interactions, promoting elution.
-
Add a Mild Organic Modifier: Including a low percentage of isopropanol (B130326) or acetonitrile (B52724) in the elution buffer can help disrupt strong hydrophobic binding.
-
Select a Less Hydrophobic HIC Resin: Resins with different ligands (e.g., Butyl vs. Phenyl) have varying degrees of hydrophobicity. A less hydrophobic resin may be more suitable for highly hydrophobic ADCs.[1]
-
-
-
Possible Cause 2: ADC precipitation on the column.
-
Solution:
-
Optimize Sample Loading Conditions: Ensure the salt concentration of the sample is not high enough to cause precipitation before loading onto the column.
-
Reduce the Amount of Sample Loaded: Overloading the column can lead to precipitation and poor recovery.
-
Adjust pH: The pH of the mobile phase can affect the solubility of the ADC. Perform solubility screening at different pH values.
-
-
Issue 2: Poor Resolution of DAR Species in HIC
-
Possible Cause 1: Inappropriate salt gradient.
-
Solution:
-
Shallow Gradient: A shallower, more gradual decrease in salt concentration during elution can improve the separation of species with similar hydrophobicities.
-
Step Gradient: In some cases, a step gradient may provide better separation of specific DAR species compared to a linear gradient.
-
-
-
Possible Cause 2: Incorrect HIC resin selection.
-
Possible Cause 3: High sample load.
-
Solution:
-
Reduce Sample Load: Overloading the column can lead to peak broadening and decreased resolution.
-
-
Issue 3: Presence of Aggregates in the Final Product
-
Possible Cause 1: Aggregation induced during the conjugation reaction.
-
Solution:
-
Optimize Conjugation Conditions: Factors such as pH, temperature, and solvent concentration during conjugation can influence aggregation.
-
Include a Polishing SEC Step: After initial purification by HIC, a final SEC step is highly recommended to remove any remaining aggregates.[8]
-
-
-
Possible Cause 2: Aggregation during purification or storage.
-
Solution:
-
Gentle Handling: Avoid vigorous mixing or freeze-thaw cycles that can denature the antibody and cause aggregation.
-
Optimize Buffer Conditions: Screen different buffer formulations (pH, excipients) to find conditions that minimize aggregation and enhance stability.
-
-
Data Presentation
The following tables summarize quantitative data from various studies on the purification of ADCs, providing a reference for expected outcomes.
Table 1: Comparison of HIC Resin Performance for ADC Purification
| HIC Resin Type | Ligand | Particle Size (µm) | Recovery (%) | DAR Separation | Reference |
| Toyopearl Phenyl-650S | Phenyl | 35 | >60 | Good | [9][10] |
| Butyl-650S | Butyl | 35 | - | Moderate | [1] |
| Phenyl-5PW | Phenyl | 10 | - | Good | [1] |
| Sartobind® Phenyl | Phenyl | Membrane | 85 | Good | [11][12] |
Table 2: Impact of Purification Method on ADC Purity and Recovery
| Purification Method | Parameter Optimized | Purity (% Monomer) | Recovery (%) | Key Outcome | Reference |
| HIC | Resin and Mobile Phase | >95 | >60 | Separation of DAR 1 and DAR 2 species | [9][10] |
| SEC | Mobile Phase pH | 98.7 | - | Improved resolution of monomer and aggregate | [13] |
| Membrane Chromatography | Tandem CEX and HIC | >99 | 85 | Removal of aggregates and increased DAR | [11][12] |
| UF/DF | - | - | - | Effective removal of residual free drug | [14] |
Experimental Protocols
Protocol 1: HIC Purification of this compound ADC
This protocol provides a general guideline for the purification of an MMAE-containing ADC using HIC. Optimization will be required for specific antibodies and conjugation batches.
1. Materials:
-
HIC Column: Toyopearl Phenyl-650S or similar phenyl-based resin.[9]
-
Mobile Phase A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.
-
ADC Sample: Crude conjugation reaction mixture.
2. Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Mobile Phase A.
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0-1.5 M. Ensure the sample is clear and free of precipitates.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a recommended flow rate.
-
Washing: Wash the column with 3-5 CVs of Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 10-20 CVs.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by UV spectroscopy (280 nm) and HIC-HPLC or RP-HPLC to determine protein concentration, DAR distribution, and purity.
-
Column Cleaning and Storage: Wash the column with water followed by a cleaning solution (e.g., 0.5 M NaOH) and store in an appropriate buffer (e.g., 20% ethanol).
Protocol 2: SEC for Aggregate Removal
This protocol describes a general method for removing aggregates from a purified ADC sample.
1. Materials:
-
SEC Column: TSKgel G3000SWxl or similar.[12]
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4.
-
ADC Sample: Purified ADC from HIC or other methods.
2. Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of Mobile Phase.
-
Sample Preparation: Concentrate or dilute the ADC sample to an appropriate concentration in the Mobile Phase. Filter the sample through a 0.22 µm filter.
-
Sample Injection: Inject the prepared sample onto the column.
-
Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak, separating it from the earlier eluting aggregate peaks.
-
Analysis: Analyze the collected monomeric fraction for purity and concentration.
Visualizations
Experimental Workflow for ADC Purification
Caption: General experimental workflow for the purification of this compound conjugates.
Troubleshooting Logic for HIC Purification
Caption: Troubleshooting decision tree for common issues in HIC purification of ADCs.
References
- 1. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 4. labinsights.nl [labinsights.nl]
- 5. adcreview.com [adcreview.com]
- 6. This compound | AxisPharm [axispharm.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
impact of buffer conditions on endo-BCN-PEG4-Val-Cit-PAB-MMAE conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of the endo-BCN-PEG4-Val-Cit-PAB-MMAE linker-drug to azide-modified antibodies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) conjugation process.
Issue 1: Low or No Conjugation Efficiency (Low DAR)
Question: We are observing a consistently low Drug-to-Antibody Ratio (DAR) or no conjugation at all. What are the potential causes and how can we improve our conjugation efficiency?
Answer:
Low conjugation efficiency is a common challenge. Several factors, from reagent quality to reaction conditions, can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Azide (B81097) Incorporation in Antibody | Verify the efficiency of the azide-modification of your antibody. Use a protocol known to be effective for your specific antibody isotype. Characterize the azide-labeled antibody to confirm the presence of azide groups before proceeding with the BCN-linker conjugation. |
| Degradation of endo-BCN Reagent | The strained alkyne in the BCN group can degrade with improper storage or handling. Aliquot the this compound reagent upon receipt and store at -20°C or -80°C, protected from light and moisture. Use freshly prepared solutions for each experiment. |
| Suboptimal Reaction Buffer | The choice of buffer can significantly impact SPAAC reaction rates. While PBS is commonly used, HEPES buffer (pH 7.0-7.5) has been shown to result in higher rate constants for some SPAAC reactions.[1][2][3] Avoid buffers containing primary or secondary amines, such as Tris or glycine, if any NHS ester chemistry was used in the azide-labeling step of the antibody.[2] |
| Incorrect pH | Higher pH values (7.0-8.5) generally increase SPAAC reaction rates.[1][2][3] However, the stability of the antibody must be considered. Perform small-scale pilot experiments to determine the optimal pH that balances reaction efficiency with antibody integrity. |
| Low Reactant Concentrations | The SPAAC reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the azide-modified antibody and the BCN-linker. If possible, increase the concentration of your reactants. A starting antibody concentration of at least 1 mg/mL is often recommended.[4][5] |
| Steric Hindrance | The azide group on the antibody may be in a sterically hindered location, preventing efficient access for the BCN-linker. The PEG4 spacer in the this compound linker is designed to mitigate this; however, if issues persist, re-evaluate the azide-labeling strategy to target more accessible sites on the antibody. The presence of a PEG linker has been shown to enhance reaction rates.[1][3][6] |
| Presence of Interfering Substances | Thiols can react with the BCN group.[4][5] Ensure that any reducing agents (e.g., DTT, TCEP) used in previous steps are completely removed before adding the BCN-linker. Note that TCEP can also reduce azides. |
Issue 2: ADC Aggregation
Question: We are observing precipitation or aggregation of our ADC during or after the conjugation reaction. What could be the cause and how can we prevent this?
Answer:
ADC aggregation is a critical issue that can affect the efficacy, safety, and manufacturability of the final product. The increased hydrophobicity of the ADC due to the attached drug-linker is a common cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Molar Ratio of Linker-Drug | An excessive molar excess of the hydrophobic this compound can lead to aggregation. Titrate the molar ratio of the linker-drug to the antibody to find the optimal balance between achieving the desired DAR and maintaining ADC solubility. |
| High Concentration of Organic Co-solvent | DMSO is typically used to dissolve the linker-drug. High concentrations of DMSO can denature the antibody, leading to aggregation. Keep the final concentration of DMSO in the reaction mixture as low as possible, ideally below 10% (v/v), and preferably below 5%.[7] |
| Inappropriate Buffer Conditions | Suboptimal pH or high ionic strength can contribute to protein aggregation. Screen different buffer formulations for the conjugation and final formulation of the ADC to ensure long-term stability. |
| High DAR | A high number of conjugated drug molecules per antibody increases the overall hydrophobicity, making aggregation more likely. If a high DAR is leading to aggregation, consider targeting a lower DAR or exploring alternative linker strategies that incorporate more hydrophilic components. |
| Inefficient Purification | Residual unconjugated linker-drug or other reaction components can contribute to instability and aggregation. Ensure efficient removal of these impurities through appropriate purification methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for the SPAAC reaction with the this compound linker?
A1: For many bioconjugation applications using SPAAC, a pH range of 7.0 to 8.5 is commonly employed to balance reaction efficiency and biomolecule stability.[2] While PBS is a frequent choice, studies have indicated that HEPES buffer at pH 7.0-7.5 can lead to higher reaction rates.[1][2][3] It is advisable to perform a small-scale pH optimization study for your specific antibody to identify the ideal conditions. Avoid buffers with primary or secondary amines (e.g., Tris, glycine) if NHS ester chemistry was used for azide introduction.[2]
Q2: What is the recommended molar excess of the this compound linker to the azide-modified antibody?
A2: A molar excess of the BCN-linker is typically used to drive the conjugation reaction to completion. A starting point of 2 to 4-fold molar excess of the linker per azide group on the antibody is often recommended.[4][5] However, the optimal ratio can vary depending on the reactivity of the specific azide-labeled antibody and the desired final DAR. It is best to perform a titration experiment to determine the optimal molar ratio for your system.
Q3: What are the recommended reaction time and temperature for the conjugation?
A3: SPAAC reactions with BCN linkers are generally efficient at room temperature (20-25°C).[4][5] Reaction times can range from 2 to 24 hours. A common starting point is an overnight incubation at 4°C or for 2-4 hours at room temperature.[5][7] The progress of the reaction should be monitored analytically (e.g., by HIC-HPLC) to determine the optimal reaction time.
Q4: How should I prepare and store the this compound linker-drug?
A4: The linker-drug is typically a lyophilized powder and should be stored at -20°C or -80°C, protected from light and moisture. For use, prepare a stock solution in an anhydrous organic solvent such as DMSO.[7] It is recommended to prepare fresh solutions for each experiment to avoid degradation of the reactive BCN group.
Q5: What analytical techniques are recommended for characterizing the final ADC?
A5: A combination of analytical techniques is essential for the comprehensive characterization of your ADC. These include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR and the distribution of different drug-loaded species.
-
Size Exclusion Chromatography (SEC): To assess the level of aggregation and fragmentation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used for DAR determination, often coupled with mass spectrometry.[8][9]
-
Mass Spectrometry (MS): To confirm the identity of the ADC and to obtain precise mass measurements for different DAR species.
-
UV-Vis Spectroscopy: For determining the concentrations of the antibody and the conjugated drug.
Q6: What is the mechanism of cleavage for the Val-Cit-PAB linker?
A6: The Val-Cit dipeptide in the linker is designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. Upon internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B cleaves the peptide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. This initiates a self-immolative process, leading to the release of the active MMAE payload inside the cell.
Quantitative Data Summary
Table 1: Influence of Buffer and pH on SPAAC Reaction Rates (Model Systems)
| Buffer | pH | Relative Reaction Rate | Reference |
| PBS | 7.0 | Baseline | [1][3] |
| HEPES | 7.0 | Higher than PBS | [1][2][3] |
| MES | 5.0-6.0 | Generally lower than neutral pH | [1][3] |
| Borate | 8.0-9.0 | Generally higher than neutral pH | [1][3] |
Note: This table summarizes general trends observed in model systems. The optimal conditions for your specific antibody and linker should be determined empirically.
Table 2: Recommended Starting Conditions for this compound Conjugation
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Molar Ratio (BCN-linker : Azide-Ab) | 2:1 to 5:1 | Titration is recommended to optimize DAR and minimize aggregation. |
| Reaction Buffer | PBS or HEPES | HEPES may offer faster kinetics. Avoid amine-containing buffers. |
| Reaction pH | 7.0 - 8.5 | Balance reaction rate with antibody stability. |
| Co-solvent (DMSO) | < 10% (v/v) | Keep as low as possible to maintain antibody integrity. |
| Temperature | 4°C to 25°C | Room temperature for faster kinetics, 4°C for longer incubations. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress to determine the optimal time. |
Experimental Protocols
Protocol 1: Site-Specific Azide-Modification of an Antibody
This is an example protocol for introducing azide groups into an antibody via its glycan moieties. Other methods, such as enzymatic or non-canonical amino acid incorporation, can also be used.
-
Glycan Oxidation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add a solution of sodium periodate (B1199274) (NaIO₄) to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 15 minutes.
-
Remove excess reagents by buffer exchange into PBS using a desalting column or dialysis.
-
-
Azide Labeling:
-
To the aldehyde-containing antibody, add an azide-functionalized amine (e.g., an aminooxy-azide or hydrazide-azide linker) in a 50-100 fold molar excess.
-
Adjust the pH of the reaction to 6.0-6.5.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the azide-modified antibody by buffer exchange to remove excess labeling reagent.
-
Characterize the azide-labeled antibody (e.g., by MS) to confirm successful modification.
-
Protocol 2: SPAAC Conjugation of this compound to an Azide-Modified Antibody
-
Reagent Preparation:
-
Prepare a stock solution of this compound at 10 mM in anhydrous DMSO.
-
Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.5).
-
-
Conjugation Reaction:
-
In a reaction tube, add the azide-modified antibody solution.
-
Add the calculated volume of the this compound stock solution to achieve the desired molar excess (e.g., 3-fold excess per azide). Ensure the final DMSO concentration is below 10%.
-
Gently mix the reaction and incubate at room temperature for 4 hours, or overnight at 4°C. Protect from light.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-drug and other impurities.
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.
-
-
Characterization:
-
Analyze the purified ADC for DAR, aggregation, and purity using the analytical techniques described in the FAQ section.
-
Store the final ADC at 2-8°C for short-term storage or at -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for ADC production via SPAAC.
Caption: Troubleshooting logic for low Drug-to-Antibody Ratio (DAR).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ADC Heterogeneity with endo-BCN-PEG4-Val-Cit-PAB-MMAE
Welcome to the technical support center for the endo-BCN-PEG4-Val-Cit-PAB-MMAE antibody-drug conjugate (ADC) platform. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and characterization of ADCs using this specific linker-payload system.
Troubleshooting Guide
This guide provides systematic solutions to specific issues that may arise during your experiments.
Problem 1: High degree of heterogeneity observed in Hydrophobic Interaction Chromatography (HIC) analysis, indicated by broad or multiple overlapping peaks.
-
Potential Cause 1: Inconsistent Drug-to-Antibody Ratio (DAR) Distribution. The conjugation process can result in a mixture of ADC species with varying numbers of drug-linker molecules attached to each antibody. This is a primary contributor to heterogeneity.[1][2][3]
-
Troubleshooting Steps:
-
Confirm DAR Distribution with Mass Spectrometry (MS): Utilize native MS to determine the exact mass of the different species and confirm the distribution of DAR values (e.g., DAR 0, 2, 4, 6, 8).[4][5]
-
Optimize Conjugation Reaction Conditions:
-
Linker-Payload to Antibody Ratio: Systematically vary the molar ratio of the this compound to the azide-modified antibody to target a more specific average DAR.[2]
-
Reaction Time and Temperature: Optimize the incubation time and temperature for the strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction to achieve a more controlled and consistent conjugation.[2][6]
-
-
Purification: Employ preparative HIC to isolate more homogeneous ADC populations with a specific DAR.[2]
-
-
-
Potential Cause 2: Positional Isomers. Even with a specific DAR, the drug-linker may be attached at different sites on the antibody, leading to positional isomers with slightly different hydrophobicities.
-
Troubleshooting Steps:
-
Peptide Mapping: Use peptide mapping with LC-MS/MS to identify the specific conjugation sites.
-
Site-Specific Conjugation: If heterogeneity is unacceptable, consider re-evaluating the site-specific azide (B81097) introduction on the antibody to ensure a more homogenous starting material.[4][7]
-
-
Problem 2: Presence of high molecular weight species (aggregates) in Size Exclusion Chromatography (SEC) analysis.
-
Potential Cause 1: Hydrophobicity-Driven Aggregation. The Val-Cit-PAB moiety and the MMAE payload are hydrophobic, which can lead to intermolecular interactions and aggregation, especially at higher DARs.[8][9][10]
-
Troubleshooting Steps:
-
Optimize Formulation Buffer: Screen different buffer formulations with varying pH and ionic strengths. Buffers like histidine and citrate (B86180) can enhance stability.[9][11] Avoid pH values near the antibody's isoelectric point.[9][11]
-
Include Stabilizing Excipients: Add excipients such as sucrose, trehalose, or arginine to the formulation to suppress aggregation.[9]
-
Control DAR: Aim for the lowest effective DAR to reduce the overall hydrophobicity of the ADC.[9][12]
-
Controlled Conjugation: Add the linker-payload solution slowly and with gentle mixing to the antibody solution to avoid high local concentrations that can promote aggregation.[9]
-
-
-
Potential Cause 2: Instability During Storage or Handling. ADCs can be sensitive to environmental conditions.
-
Troubleshooting Steps:
-
Storage Conditions: Store the ADC at recommended temperatures (typically 2-8°C) and avoid repeated freeze-thaw cycles.[8][9]
-
Light Exposure: Protect the ADC from light, as some components may be photosensitive.[9][13]
-
Mechanical Stress: Handle ADC solutions gently and avoid vigorous shaking or stirring.[9]
-
-
Problem 3: Premature Cleavage of the Linker and Payload Release.
-
Potential Cause: Linker Instability in Preclinical Models. The Val-Cit linker is known to be susceptible to cleavage by certain enzymes, such as mouse carboxylesterase 1c (Ces1c), which is present in mouse plasma but not human plasma.[12][14] This can lead to premature payload release in murine models. Human neutrophil elastase can also cleave the Val-Cit linker.[10][14][15]
-
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Perform in vitro incubation of the ADC in mouse and human plasma to assess the stability of the linker.
-
Consider Alternative Linker Chemistry: For preclinical models where Val-Cit instability is a concern, consider linker designs that are more resistant to cleavage by these enzymes.[15]
-
Use Appropriate Animal Models: Be aware of species-specific differences in enzyme activity when interpreting pharmacokinetic and toxicology data.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker-payload?
-
endo-BCN (Bicyclononyne): This is a strained alkyne that reacts with azide groups on the antibody via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[16][17][18] This allows for a stable and specific covalent bond to be formed under mild, biocompatible conditions.[19]
-
PEG4 (Polyethylene Glycol, 4 units): The PEG spacer is included to increase the hydrophilicity and solubility of the linker-payload system.[20][21][22] This can help to mitigate aggregation driven by the hydrophobic components of the ADC and improve its pharmacokinetic properties.[9][23]
-
Val-Cit (Valine-Citrulline): This is a dipeptide linker designed to be cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[12][14] This allows for the specific release of the cytotoxic payload inside the target cancer cells.
-
PAB (p-aminobenzyl carbamate): This is a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, which in turn releases the MMAE payload in its active form.[10]
-
MMAE (Monomethyl Auristatin E): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[24][25][26]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the properties of my ADC?
The DAR is a critical quality attribute that significantly impacts the efficacy, safety, and pharmacokinetics of an ADC.[1][27]
-
High DAR:
-
Low DAR:
-
Pros: Better stability, lower aggregation propensity, and potentially improved pharmacokinetics.
-
Cons: May have reduced potency.[27]
-
Optimizing the DAR is a key aspect of ADC development to achieve the desired therapeutic window.[1]
Q3: What are the best analytical methods to characterize my ADC?
A combination of analytical techniques is necessary for comprehensive characterization.[1][3][28]
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the DAR distribution and assess heterogeneity. Unconjugated antibody elutes first, followed by species with increasing DARs.[2][4][29]
-
Size Exclusion Chromatography (SEC): Used to quantify high molecular weight aggregates and low molecular weight fragments.[2][4][30]
-
Mass Spectrometry (MS): Provides accurate mass measurements to confirm the identity of different DAR species and can be coupled with liquid chromatography (LC-MS) for detailed characterization.[28][31][32]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to assess the stability of the payload and linker.[4]
-
Ion-Exchange Chromatography (IEX): Characterizes charge heterogeneity of the ADC.[30][33]
Quantitative Data Summary
Table 1: Influence of Molar Ratio of Linker-Payload to Antibody on Average DAR
| Molar Ratio (Linker-Payload:Ab) | Average DAR |
| 2:1 | ~1.8 |
| 4:1 | ~3.5 |
| 8:1 | ~5.6 |
| 12:1 | ~6.8 |
Note: These are representative values and can vary based on the specific antibody, reaction conditions, and analytical methods used.
Table 2: Common Excipients for ADC Formulation and Their Typical Concentrations
| Excipient | Function | Typical Concentration | Rationale |
| Sucrose/Trehalose | Cryo- and lyoprotectant | 5% - 10% | Stabilizes protein structure and reduces aggregation during freeze-thaw cycles and storage.[9] |
| Arginine | Aggregation suppressor | 50 - 250 mM | Interacts with hydrophobic patches to reduce self-association and improve solubility.[9] |
| Histidine/Citrate | Buffering agents | 10 - 50 mM | Maintain pH to ensure colloidal stability and prevent aggregation near the pI.[9] |
| Polysorbate 20/80 | Surfactant | 0.01% - 0.05% | Prevents surface-induced aggregation and stabilizes the ADC. |
Visualizations
Caption: Workflow for ADC synthesis using SPAAC click chemistry.
Caption: Decision tree for troubleshooting common ADC issues.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. leukocare.com [leukocare.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 19. BCN-alkyne (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 23. purepeg.com [purepeg.com]
- 24. mdpi.com [mdpi.com]
- 25. tandfonline.com [tandfonline.com]
- 26. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 27. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 31. lifesciences.danaher.com [lifesciences.danaher.com]
- 32. sciex.com [sciex.com]
- 33. Overview of Analytical Methods for Characterizing the Charge Heterogeneity of Antibody-Drug Conjugates | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
Technical Support Center: Enhancing the Therapeutic Window of endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs
Welcome to the technical support center for endo-BCN-PEG4-Val-Cit-PAB-MMAE Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and enhance the therapeutic window of their ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker-drug?
A1: Each component of this ADC linker-drug plays a crucial role in its overall function and therapeutic efficacy:
-
endo-BCN (Bicyclononyne): This is a strained alkyne used for "click chemistry." Specifically, it allows for a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) to an azide-modified antibody, enabling precise, site-specific conjugation.[1][2]
-
PEG4 (4-unit Polyethylene Glycol): The PEG4 spacer is a hydrophilic linker that offers several advantages.[3] It can improve the ADC's solubility and stability, reduce aggregation, and prolong its circulation half-life.[3][4][5] The length of the PEG chain is a critical parameter to balance pharmacokinetic properties and cytotoxic potency.[6]
-
Val-Cit (Valine-Citrulline): This dipeptide is a cathepsin B-cleavable linker.[][8] Cathepsin B is an enzyme highly expressed in the lysosomes of tumor cells.[] This specificity ensures that the cytotoxic payload is preferentially released inside the target cancer cells.[][8]
-
PAB (p-aminobenzylcarbamate): The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB group undergoes a 1,6-elimination reaction to release the active MMAE payload in an unmodified form.
-
MMAE (Monomethyl Auristatin E): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10] Its high cytotoxicity makes it an effective anti-cancer payload.
Q2: We are observing significant off-target toxicity in our in vivo studies. What are the potential causes and how can we mitigate them?
A2: Off-target toxicity is a common challenge in ADC development and can narrow the therapeutic window.[11] For ADCs containing a Val-Cit linker and MMAE payload, several factors can contribute to this issue:
-
Premature Linker Cleavage: The Val-Cit linker, while designed for cleavage by intracellular cathepsin B, can also be susceptible to cleavage by extracellular proteases like human neutrophil elastase (NE) and certain carboxylesterases (like Ces1C in mice).[12][13][14][15] This leads to the premature release of MMAE in systemic circulation, causing off-target toxicities such as neutropenia.[13][15]
-
Hydrophobicity and High Drug-to-Antibody Ratio (DAR): MMAE is a hydrophobic payload.[5] A high DAR can increase the overall hydrophobicity of the ADC, leading to faster clearance and non-specific uptake by organs like the liver, potentially causing hepatotoxicity.[15][16]
-
"Bystander Effect" in Healthy Tissues: If MMAE is released prematurely, its membrane-permeable nature allows it to diffuse into and kill healthy bystander cells.[15][16]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.[17]
Troubleshooting Strategies:
-
Optimize Dosing Strategy: Instead of a single high dose, consider fractionated dosing or a lower, more frequent dosing schedule.[18] This can reduce the maximum concentration (Cmax) of the ADC and free payload in circulation, potentially mitigating acute toxicities.
-
Re-evaluate DAR: A lower DAR may reduce hydrophobicity-driven off-target uptake and improve the therapeutic index. While a higher DAR often increases potency, it can also lead to a narrower therapeutic window.[16]
-
Co-administration of a Payload-Binding Agent: The use of payload-binding antibody fragments (Fabs) can neutralize freely circulating MMAE, reducing its uptake by healthy cells and facilitating its clearance without affecting the on-target anti-tumor activity.[9][10]
-
Linker Modification (for next-generation ADCs): Consider exploring alternative linker technologies that offer enhanced plasma stability, such as incorporating hydrophilic elements like glutamic acid (e.g., Glu-Val-Cit) or using non-cleavable linkers if the target biology allows.[12][19]
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) and High Levels of Aggregation
-
Potential Cause: The hydrophobic nature of the MMAE payload can lead to aggregation, especially at higher DAR values. Inconsistent reaction conditions during the SPAAC conjugation can also lead to variable DARs.
-
Troubleshooting Steps:
-
Optimize Conjugation Reaction: Carefully control reaction parameters such as temperature, pH, and reaction time. Ensure efficient removal of unreacted drug-linker.
-
Formulation Buffer: Screen different formulation buffers to enhance ADC solubility and stability. The inclusion of excipients like polysorbate 20 or sucrose (B13894) can help prevent aggregation.
-
Characterization: Use techniques like Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) to accurately determine the DAR and quantify the level of aggregation in your ADC preparation.
-
Issue 2: Reduced In Vivo Efficacy Compared to In Vitro Potency
-
Potential Cause: This discrepancy can arise from poor pharmacokinetic (PK) properties, leading to rapid clearance of the ADC from circulation before it can effectively reach the tumor site. The PEG4 linker is designed to improve PK, but other factors can still contribute to rapid clearance.[4][6]
-
Troubleshooting Steps:
-
Pharmacokinetic Study: Conduct a PK study in a relevant animal model to determine the half-life of your ADC. Analyze both the total antibody and the intact ADC to assess linker stability in vivo.
-
Linker Stability Assay: Perform an in vitro plasma stability assay to evaluate the rate of premature payload release.[16]
-
Dose Optimization: As efficacy is dependent on sufficient exposure of the tumor to the ADC, consider adjusting the dosing regimen based on the PK data to ensure adequate tumor uptake.[18][20]
-
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on ADC Properties
| PEG Linker Length | Pharmacokinetics (Half-life) | In Vitro Potency (IC50) | In Vivo Efficacy |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life | May retain higher potency | Can be reduced due to rapid clearance |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life | Moderate impact on potency | Often shows significant improvement |
| Long (e.g., PEG24) | Significantly prolonged half-life | May cause a more substantial reduction in cytotoxicity | Can lead to the highest efficacy |
This table summarizes general trends observed in literature.[4][6]
Table 2: Common Dose-Limiting Toxicities (DLTs) of MMAE-Based ADCs
| Toxicity | Grade 3/4 Incidence | Potential Cause |
| Neutropenia | Frequently reported | Off-target toxicity from premature MMAE release affecting rapidly dividing hematopoietic precursor cells.[16][21] |
| Peripheral Neuropathy | Commonly observed | MMAE is a microtubule inhibitor, which can affect neuronal cells.[18][21] |
| Anemia | Consistently reported | Off-target effects on erythroid precursors.[21] |
Data is a qualitative summary from meta-analyses of clinical data for MMAE-containing ADCs.[17][21]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the Val-Cit linker and the rate of premature MMAE release in plasma.
-
Materials:
-
This compound ADC
-
Control plasma (human, mouse)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
-
-
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of free MMAE using a validated LC-MS/MS method.
-
Calculate the percentage of released payload over time.
-
Visualizations
Caption: Mechanism of action and off-target toxicity pathway for a Val-Cit-MMAE ADC.
Caption: Troubleshooting workflow for addressing high off-target toxicity in ADC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 3. labinsights.nl [labinsights.nl]
- 4. mdpi.com [mdpi.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. This compound | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. oncologyvoicenetwork.com [oncologyvoicenetwork.com]
- 21. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
addressing solubility issues of endo-BCN-PEG4-Val-Cit-PAB-MMAE during conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues during the conjugation of endo-BCN-PEG4-Val-Cit-PAB-MMAE to antibodies.
Troubleshooting Guide: Addressing Solubility Issues
Difficulties with the solubility of this compound and the resulting antibody-drug conjugate (ADC) can arise from the hydrophobic nature of the MMAE payload.[1] While the integrated PEG4 linker is designed to improve aqueous solubility, aggregation and precipitation can still occur, particularly at higher drug-to-antibody ratios (DARs).[2] This guide provides a systematic approach to diagnosing and resolving these challenges.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility problems during your conjugation experiment.
Caption: Troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvents for this compound are high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4] It is crucial to use anhydrous solvents to prevent hydrolysis of the linker. MedChemExpress reports a solubility of 100 mg/mL in DMSO with the need for ultrasonic assistance.[5] Always ensure the drug-linker is fully dissolved and the solution is clear before adding it to the aqueous antibody solution. The compound is noted to be unstable in solution, so freshly prepared solutions are recommended.[5][6]
Q2: I observed precipitation after adding the drug-linker to my antibody solution. What is the likely cause?
A2: This is a common issue and can be attributed to several factors:
-
High Hydrophobicity: The MMAE payload is highly hydrophobic. When the drug-linker is added to the aqueous buffer containing the antibody, it can cause the ADC, especially species with a high drug-to-antibody ratio (DAR), to aggregate and precipitate.[1][2]
-
Co-solvent Concentration: While a small amount of an organic co-solvent like DMSO is necessary to dissolve the drug-linker, excessive amounts in the final reaction mixture can denature the antibody, leading to aggregation.[1]
-
Suboptimal Buffer Conditions: The pH and salt concentration of your conjugation buffer can significantly impact antibody solubility.[1] Most antibodies are stable at a pH between 6.5 and 7.5. Conjugation at a pH close to the antibody's isoelectric point can drastically reduce its solubility.[1]
Q3: How can I prevent ADC aggregation during the conjugation reaction?
A3: To prevent aggregation, consider the following strategies:
-
Optimize Co-solvent Percentage: Keep the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture as low as possible, ideally below 10% (v/v).
-
Control the Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[2] You can control the DAR by adjusting the molar excess of the drug-linker added to the antibody. It is often a balance between achieving high potency and maintaining good biophysical properties.
-
Maintain Optimal pH: Ensure your reaction buffer is at a pH where your specific antibody is most stable, typically in the range of 6.5-7.5.[1]
-
Consider Hydrophilic Linkers: The this compound already contains a PEG4 spacer to enhance hydrophilicity.[3][7] For very hydrophobic systems, linkers with longer PEG chains may be considered to further improve solubility.[][9]
-
Immobilization: Advanced techniques involve immobilizing the antibody on a solid support during conjugation to physically prevent aggregation.[1]
Q4: My final purified ADC has poor solubility. How can I improve it?
A4: If the purified ADC is difficult to formulate, you may need to optimize the formulation buffer. This can involve:
-
Screening Buffers and pH: Empirically test different buffer systems (e.g., histidine, citrate) and pH values to find conditions that maximize the solubility of your specific ADC.
-
Adding Excipients: Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20 or 80) are commonly used in ADC formulations to improve stability and prevent aggregation.[10]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is a common strategy to maintain the stability of ADCs, which can then be reconstituted in an appropriate buffer before use.[10]
Q5: What analytical techniques can I use to assess the solubility and aggregation of my ADC?
A5: Several analytical methods are essential for characterizing ADC solubility and aggregation:
-
Size-Exclusion Chromatography (SEC): This is the standard method to detect and quantify high molecular weight species (aggregates) and fragments.[11][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is a powerful tool for determining the drug-to-antibody ratio (DAR) distribution, as species with higher DARs are more hydrophobic and will have longer retention times.[11][13][14]
-
Dynamic Light Scattering (DLS): DLS measures the particle size distribution in a solution and is very sensitive for detecting the presence of aggregates.[15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to assess the purity of the drug-linker and to analyze the ADC, often after fragmentation, to confirm conjugation.[2][16]
Quantitative Data Summary
The following tables summarize key quantitative information for this compound and general parameters for ADC conjugation.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | ~1547 g/mol | [3] |
| Purity | ≥98% | [3] |
| Recommended Solvents | DMSO, DMF | [3][4] |
| Reported Solubility | 100 mg/mL in DMSO (ultrasonic) | [5] |
| Storage Condition | -20°C | [3] |
Table 2: Recommended Starting Conditions for Conjugation
| Parameter | Recommended Range | Rationale |
| Antibody Concentration | 5-10 mg/mL | A common starting point for many conjugation protocols. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) or similar | Provides a stable physiological environment. |
| Reaction pH | 6.5 - 7.5 | Maintains antibody stability and solubility.[1] |
| Molar Excess of Drug-Linker | 3 - 8 equivalents | A starting range to achieve a target DAR of 2-4. This needs to be optimized empirically. |
| Final Co-solvent (DMSO/DMF) | < 10% (v/v) | Minimizes antibody denaturation and precipitation. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can sometimes help reduce aggregation. |
| Reaction Time | 1 - 4 hours | Typically sufficient for conjugation; should be optimized. |
Experimental Protocols
Protocol 1: Preparation of Drug-Linker Stock Solution
-
Bring the vial of this compound to room temperature before opening.
-
Add a precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the solution vigorously and use an ultrasonic bath if necessary to ensure the compound is fully dissolved.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Prepare this solution fresh immediately before use, as it is unstable in solution.[5][6]
Protocol 2: General Antibody-Drug Conjugation via SPAAC
This protocol assumes the antibody has been pre-functionalized with an azide (B81097) group. The endo-BCN group on the linker will react with the azide via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: General workflow for ADC conjugation and analysis.
Methodology:
-
Antibody Preparation: Prepare the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Reaction Setup: In a reaction vessel, add the antibody solution.
-
Drug-Linker Addition: Slowly add the calculated amount of the freshly prepared this compound stock solution to the antibody solution while gently mixing. It is critical to add the linker dropwise to avoid localized high concentrations that can cause precipitation. Ensure the final DMSO concentration is below 10%.
-
Incubation: Incubate the reaction mixture at room temperature (or 4°C) for 2-4 hours with gentle end-over-end mixing. Protect the reaction from light.
-
Purification: Immediately following incubation, purify the ADC from unreacted drug-linker and solvent using a desalting column or size-exclusion chromatography (SEC).[12]
-
Characterization: Analyze the purified ADC to determine the DAR (typically by HIC or RP-HPLC after reduction) and the percentage of aggregation (by SEC).[12][14]
Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
-
Instrumentation: Use an HPLC system equipped with a UV detector and a size-exclusion column suitable for monoclonal antibody analysis.
-
Mobile Phase: Use a physiological pH buffer, such as 150 mM sodium phosphate, pH 7.0.
-
Sample Preparation: Dilute the purified ADC to a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis: Inject the sample and run an isocratic elution. Monitor the absorbance at 280 nm.
-
Interpretation: The main peak corresponds to the monomeric ADC. Any earlier eluting peaks are typically high molecular weight species (aggregates). The percentage of aggregation can be calculated from the peak areas.[12]
References
- 1. pharmtech.com [pharmtech.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 4. endo-BCN-Val-cit-PAB-MMAE, ADC linker, 2474773-53-8 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tebubio.com [tebubio.com]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 16. agilent.com [agilent.com]
Validation & Comparative
Validating the Efficacy of endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The specificity of a monoclonal antibody is combined with the potent cytotoxicity of a payload, delivered via a specialized linker. This guide provides a comprehensive overview of the in vivo validation of ADCs utilizing the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker system. We will objectively compare its performance with alternative ADC technologies, supported by experimental data and detailed methodologies, to aid researchers in their drug development endeavors.
The this compound system is a sophisticated assembly designed for site-specific conjugation and controlled payload release. The Bicyclononyne (BCN) moiety allows for a stable, bioorthogonal "click chemistry" conjugation to an azide-modified antibody, ensuring a homogenous drug-to-antibody ratio (DAR). The Polyethylene Glycol (PEG4) spacer enhances solubility and improves pharmacokinetic properties. The Valine-Citrulline (Val-Cit) dipeptide is a well-established cleavable linker, selectively targeted by Cathepsin B, an enzyme overexpressed in the lysosomal compartment of many tumor cells. Following cleavage, the p-aminobenzyl alcohol (PAB) spacer self-immolates to release the potent cytotoxic agent, Monomethyl Auristatin E (MMAE).
Mechanism of Action: From Systemic Circulation to Apoptosis
The journey of an this compound ADC from administration to therapeutic effect involves a series of precise molecular events.
Comparative In Vivo Performance
While direct head-to-head in vivo data for an ADC with the specific this compound linker is not extensively published, we can infer its performance based on studies of structurally similar ADCs. The following tables summarize representative data from preclinical xenograft models for vc-MMAE ADCs and compare them with alternative technologies.
Table 1: Comparative In Vivo Anti-Tumor Efficacy
| ADC Technology | Target & Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Citations |
| Site-Specific vc-MMAE (Analogous to endo-BCN-vc-MMAE) | HER2+ NCI-N87 Gastric Xenograft | 5 mg/kg, single dose | Complete tumor regression in a significant portion of subjects. | Site-specific conjugation can lead to a wider therapeutic window compared to stochastic cysteine conjugation.[1][2] |
| Stochastic Cysteine vc-MMAE | CD30+ Lymphoma Xenograft | 1 mg/kg, single dose | Significant tumor regression. | Demonstrates the potent anti-tumor activity of the vc-MMAE linker-payload system. |
| Site-Specific Non-Cleavable MMAF | HER2+ KPL-4 Breast Cancer Xenograft | 3 mg/kg, single dose | Potent anti-tumor activity, but may lack a bystander effect. | Non-cleavable linkers can offer greater plasma stability but the released payload is less membrane-permeable.[3] |
| Stochastic Cysteine DM1 (Non-cleavable) | HER2+ NCI-N87 Gastric Xenograft | 10 mg/kg, single dose | Significant tumor growth inhibition. | DM1 is another potent tubulin inhibitor often used with non-cleavable linkers. |
| Stochastic Lysine vc-PBD | CD22+ Lymphoma Xenograft | 0.3 mg/kg, single dose | Complete tumor regression at very low doses. | PBD (pyrrolobenzodiazepine) dimers are DNA-damaging agents and are significantly more potent than auristatins. |
Table 2: Comparative Pharmacokinetic (PK) Parameters in Mice
| ADC Analyte | Site-Specific vc-MMAE (Expected) | Stochastic Cysteine vc-MMAE | Site-Specific Non-Cleavable MMAF |
| Total Antibody (tAb) Half-life | ~150-200 hours | ~120-180 hours | ~180-220 hours |
| ADC (acMMAE) Half-life | ~100-150 hours | ~80-120 hours | ~150-200 hours |
| Unconjugated MMAE Cmax | Low to moderate | Moderate | N/A (payload is not released in unmodified form) |
| Key Findings & Citations | Site-specific conjugation and PEGylation are expected to improve homogeneity and circulation time, leading to a more favorable PK profile.[4] | Heterogeneity can lead to faster clearance of higher DAR species. | Non-cleavable linkers generally result in more stable ADCs in circulation.[3] |
Table 3: Comparative In Vivo Safety Profile
| ADC Technology | Common Dose-Limiting Toxicities (DLTs) in Preclinical Models | Key Findings & Citations |
| vc-MMAE based ADCs | Neutropenia, peripheral neuropathy, thrombocytopenia. | Toxicities are primarily driven by the MMAE payload and are generally reversible. The stability of the linker is crucial to minimize off-target toxicity.[3] |
| Non-cleavable MMAF based ADCs | Thrombocytopenia, ocular toxicities. | The toxicity profile differs from MMAE due to the different physicochemical properties of the released payload.[3] |
| DM1 based ADCs | Thrombocytopenia, hepatotoxicity. | The toxicity profile is payload-dependent. |
| PBD based ADCs | Delayed hematological toxicity, DNA damage-related toxicities. | PBDs are ultra-potent, leading to a narrower therapeutic window and different toxicity concerns. |
Experimental Protocols
Detailed and robust experimental design is critical for the accurate in vivo validation of ADCs.
In Vivo Xenograft Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line with well-characterized expression of the target antigen.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG) to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-10 million cells) in a suitable matrix (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC, typically via intravenous injection.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and plot tumor growth curves. Kaplan-Meier survival analysis can also be performed.
Pharmacokinetic (PK) Study
-
Animal Model: Typically performed in mice or rats.
-
Dosing: Administer a single intravenous dose of the ADC.
-
Blood Sampling: Collect blood samples at multiple time points post-administration.
-
Sample Processing: Process blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody, antibody-conjugated MMAE (acMMAE), and unconjugated MMAE in plasma samples using validated bioanalytical methods such as ELISA or LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to perform non-compartmental or compartmental analysis to determine key PK parameters like clearance, volume of distribution, and half-life.
Toxicology Study
-
Animal Model: Often conducted in a relevant species, such as rats or non-human primates.
-
Dosing Regimen: Administer the ADC at multiple dose levels, including a maximum tolerated dose (MTD).
-
Monitoring: Observe animals for clinical signs of toxicity, and monitor body weight and food consumption.
-
Clinical Pathology: Collect blood for hematology and clinical chemistry analysis at various time points.
-
Histopathology: At the end of the study, perform a full necropsy and collect tissues for histopathological examination to identify any target organs of toxicity.
Logical Relationships in ADC Design and Validation
The successful development of an effective and safe ADC relies on the interplay of its constituent parts and a thorough preclinical validation process.
Conclusion
The this compound ADC technology represents a highly refined approach to cancer therapy, leveraging site-specific conjugation for homogeneity and a well-characterized cleavable linker and potent payload for targeted cytotoxicity. While direct comparative in vivo data for this exact construct is emerging, the extensive validation of its core components provides a strong foundation for predicting its performance. The expected benefits of the endo-BCN and PEG4 modifications, namely improved homogeneity and pharmacokinetics, position this technology as a promising candidate for developing next-generation ADCs with an enhanced therapeutic window. Rigorous in vivo studies, following the detailed protocols outlined in this guide, are essential to fully elucidate the efficacy and safety profile of any new ADC construct and to benchmark its performance against existing and alternative therapies.
References
- 1. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates | PLOS One [journals.plos.org]
- 2. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is often challenged by the heterogeneous expression of target antigens. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC kills not only the target cancer cell but also adjacent, antigen-negative cells, is a critical attribute for overcoming this challenge. This guide provides a comprehensive comparison of the bystander effect of ADCs featuring the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker, placing its performance in context with other common ADC platforms, supported by experimental data and detailed protocols.
The this compound linker system is designed for a potent bystander effect. It incorporates a cleavable Valine-Citrulline (Val-Cit) dipeptide that is selectively cleaved by lysosomal proteases like Cathepsin B, which are highly active within cancer cells.[1] This cleavage releases the highly potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[2] The p-aminobenzyl carbamate (B1207046) (PAB) spacer self-immolates upon cleavage, ensuring the release of unmodified, potent MMAE.[3] Due to its high membrane permeability, the released MMAE can diffuse out of the target cell and into neighboring tumor cells, inducing apoptosis regardless of their antigen expression.[1][3]
Comparative Performance of ADC Payloads
The choice of payload and linker is paramount in determining the extent of the bystander effect. The following table compares the properties of MMAE with other commonly used ADC payloads.
| Feature | This compound | Val-Cit-PAB-MMAF | SMCC-DM1 | GGFG-DXd | SN-38 Conjugates |
| Linker Type | Cleavable (Enzymatic) | Cleavable (Enzymatic) | Non-cleavable | Cleavable (Enzymatic) | Cleavable |
| Payload | Monomethyl auristatin E (MMAE) | Monomethyl auristatin F (MMAF) | Mertansine (DM1) | Deruxtecan (DXd) | SN-38 |
| Payload Permeability | High[3] | Low (charged)[4] | Low (released as a charged amino acid conjugate)[3] | High[3] | High[3] |
| Bystander Effect | Potent[1][3] | Minimal to None[4] | None[3] | Potent[3] | Potent[3] |
| Supporting Evidence | The lipophilic nature of MMAE allows it to readily cross cell membranes, a prerequisite for the bystander effect.[3] | MMAF is negatively charged, which significantly restricts its ability to diffuse across cell membranes.[4] | The payload is released with the linker and a charged amino acid, preventing it from exiting the target cell.[3] | Payloads like DXd are highly membrane-permeable and have demonstrated significant bystander killing in preclinical models.[3] | SN-38 is a membrane-permeable topoisomerase I inhibitor that exhibits a potent bystander effect.[3] |
Experimental Protocols for Assessing the Bystander Effect
To quantitatively evaluate the bystander effect of an ADC, a series of well-controlled in vitro experiments are essential. The following are detailed methodologies for two common assays.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[5]
Methodology:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen for the ADC (e.g., HER2-positive SK-BR-3 or N87 cells).
-
Antigen-Negative (Ag-) Cells: Choose a cell line that does not express the target antigen but is sensitive to the ADC's payload (e.g., HER2-negative MCF7 cells).[3] To facilitate identification and quantification, the Ag- cell line should be engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP).[6]
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[3]
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a range of concentrations of the ADC. The concentrations should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct cytotoxic effect on the Ag- monoculture.[6]
-
Include an isotype control ADC (an ADC with the same linker and payload but an antibody that does not bind to the target cells) and an untreated control.
-
-
Incubation:
-
Incubate the plates for a sufficient period to allow for ADC processing and bystander killing to occur (typically 72-96 hours).
-
-
Analysis:
-
Quantify the viability of the Ag- cell population. This can be achieved through:
-
Flow Cytometry: Differentiate and count the GFP-positive Ag- cells.
-
High-Content Imaging: Automated microscopy and image analysis to count viable fluorescent cells.
-
-
A significant decrease in the viability of the Ag- cells in the co-culture treated with the target ADC, compared to the controls, indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.[5]
Methodology:
-
Preparation of Conditioned Medium:
-
Seed the Ag+ cells in a culture plate and treat them with the ADC at a cytotoxic concentration for a defined period (e.g., 72 hours).
-
Collect the culture medium, which now contains any released payload.
-
As a control, prepare a conditioned medium from untreated Ag+ cells.
-
-
Treatment of Bystander Cells:
-
Seed the Ag- cells in a separate 96-well plate.
-
After the cells have attached, replace their culture medium with the conditioned medium collected from the ADC-treated and untreated Ag+ cells.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for 72-96 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
A significant reduction in the viability of Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells, compared to the control conditioned medium, confirms the release of a cytotoxic bystander agent.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in assessing and mediating the bystander effect, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for assessing the bystander effect.
Caption: Mechanism of MMAE-mediated bystander effect.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Target-Specific Cell Killing with endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Antibody-Drug Conjugates (ADCs) featuring the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker technology. It is designed to offer an objective comparison with alternative ADC platforms, supported by established experimental data and detailed protocols for validation of target-specific cell killing.
Introduction to this compound ADCs
The this compound system represents a sophisticated approach to ADC design, integrating site-specific conjugation, a hydrophilic spacer, a cleavable linker, and a potent cytotoxic payload. This combination is engineered to enhance therapeutic efficacy and minimize off-target toxicity.
-
endo-BCN (Bicyclononyne): This moiety facilitates a highly efficient and site-specific conjugation to an azide-modified antibody via copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). This method allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product.
-
PEG4 (Polyethylene Glycol, 4 units): The inclusion of a PEG spacer enhances the hydrophilicity of the ADC. This can improve its pharmacokinetic properties, reduce aggregation, and potentially lower immunogenicity.[1]
-
Val-Cit-PAB (Valine-Citrulline-p-aminobenzylcarbamate): This is a cathepsin B-cleavable linker. It is designed to be stable in the bloodstream and to be efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[2][3] This targeted cleavage ensures the release of the cytotoxic payload primarily within the target cancer cells.
-
MMAE (Monomethyl Auristatin E): MMAE is a potent synthetic antineoplastic agent that inhibits tubulin polymerization.[4][5] Upon its release inside the cancer cell, it disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][6]
Mechanism of Action: A Stepwise Journey to Cell Death
The therapeutic action of an ADC constructed with the this compound drug-linker can be visualized as a sequential process:
Caption: Stepwise mechanism of an this compound ADC.
Comparative Performance Data
While comprehensive, direct comparative studies for ADCs utilizing the specific endo-BCN-PEG4 linker are not extensively available in peer-reviewed literature, we can analyze the performance of its core components against common alternatives. The following tables present representative data for the well-characterized Val-Cit-PAB-MMAE payload and compare it with other widely used ADC technologies.
Note: The data presented below is compiled from various studies and is intended for comparative purposes. The exact performance of an ADC will depend on the specific antibody, target antigen, and tumor cell line used.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs vs. Other Payloads
| ADC Platform | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| Anti-CD30-vc-MMAE (Brentuximab Vedotin) | CD30 | Karpas 299 (Anaplastic Large Cell Lymphoma) | 1.8 ± 0.4 | [7] |
| Anti-CD30-vc-MMAE (Brentuximab Vedotin) | Raji-CD30+ (Burkitt's Lymphoma) | 3.6 ± 0.6 | [7] | |
| Anti-HER2-vc-MMAE | HER2 | SK-BR-3 (Breast Cancer) | ~10-100 | [6] |
| Anti-HER2-MCC-DM1 (Trastuzumab Emtansine) | HER2 | SK-BR-3 (Breast Cancer) | ~50-200 | [8] |
| Anti-CD22-mc-vc-PAB-PNU-159682 | CD22 | WSU-DLCL2 (Diffuse Large B-cell Lymphoma) | ~1-10 | [5] |
Table 2: Comparison of Linker Technologies
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages | Representative Payloads |
| Val-Cit-PAB | Protease (Cathepsin B) | Good serum stability, efficient intracellular release.[3] | Potential for off-target cleavage by other proteases. | MMAE, MMAF |
| Disulfide | Reduction (Glutathione) | Exploits high intracellular glutathione (B108866) levels. | Can be unstable in circulation, leading to premature payload release. | DM1, DM4 |
| Hydrazone | pH-sensitive (Acidic) | Cleavage in the acidic environment of endosomes/lysosomes. | Can exhibit instability at physiological pH. | Doxorubicin |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody backbone | High serum stability. | Released payload is typically the drug attached to the linker and an amino acid, which may have reduced cell permeability. | DM1 |
Experimental Protocols for ADC Validation
The validation of target-specific cell killing by an ADC involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Experimental Workflow for ADC Validation
Caption: A typical workflow for the preclinical validation of an ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the ADC required to inhibit the growth of or kill target cancer cells (IC50 value).
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the existing medium from the cells and add the ADC/antibody dilutions. Include untreated cells as a control.
-
Incubate the plate for a period that allows for the payload's mechanism of action (e.g., 72-96 hours for MMAE).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value.
Bystander Killing Assay (Co-culture Method)
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from target antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC constructs
-
96-well cell culture plates
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed a co-culture of Ag+ and Ag- cells in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of each cell line as controls.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate for a suitable duration (e.g., 72-96 hours).
-
Quantify the viability of the Ag- (GFP-positive) cell population using flow cytometry or by counting fluorescent cells under a microscope.
-
Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture to determine the extent of the bystander effect.[2]
Conclusion
ADCs constructed with the this compound drug-linker system offer several potential advantages, including a homogeneous drug-to-antibody ratio, improved pharmacokinetics, and potent, targeted cytotoxicity. The validation of these ADCs requires a rigorous panel of in vitro and in vivo assays to confirm their target-specific cell killing, bystander effect, and overall therapeutic window. While direct comparative data for this specific ADC is emerging, the well-documented efficacy of its core components provides a strong foundation for its development as a promising therapeutic platform. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and other next-generation ADC technologies.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of precision antibody conjugates using proximity-induced chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of endo-BCN-PEG4-Val-Cit-PAB-MMAE Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the immunogenic potential of antibody-drug conjugates (ADCs) featuring the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker. The analysis is based on the individual components of the conjugate and is compared with alternative ADC technologies. Supporting experimental protocols and conceptual diagrams are provided to aid in the design and interpretation of immunogenicity studies.
The unique structure of an ADC, combining a monoclonal antibody, a chemical linker, and a cytotoxic payload, presents a complex challenge to the immune system. An immune response, characterized by the generation of anti-drug antibodies (ADAs), can be directed against any part of the ADC molecule. Such responses can alter the pharmacokinetics, diminish efficacy, and potentially lead to adverse events.[1] The this compound conjugate is designed with several features aimed at mitigating these risks.
Comparative Analysis of Immunogenicity
The immunogenicity of an ADC is influenced by a multitude of factors, including the conjugation strategy, the physicochemical properties of the linker, and the nature of the payload.[1] The this compound construct incorporates advanced features to address these factors.
-
Site-Specific Conjugation (endo-BCN): The bicyclononyne (BCN) moiety facilitates a highly specific and stable covalent bond with an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry. This site-specific conjugation method yields a homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR). In contrast, traditional stochastic conjugation methods that target lysine (B10760008) or cysteine residues result in a heterogeneous mixture of ADC species. This homogeneity is believed to reduce the likelihood of generating immunogenic aggregates and neo-epitopes, potentially leading to a lower incidence of ADAs.[2][3]
-
Hydrophilic Linker (PEG4): The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the drug-linker. This is particularly important for hydrophobic payloads like MMAE. Increased hydrophilicity can prevent aggregation, a known risk factor for immunogenicity, and can also shield the payload from the immune system, thereby reducing its potential to act as a hapten.[4][5] Studies have shown that PEGylation can prolong the circulation half-life and reduce the immunogenicity of therapeutic proteins.[6]
-
Cleavable Linker (Val-Cit-PAB): The valine-citrulline dipeptide is designed to be stable in systemic circulation but is efficiently cleaved by cathepsin B, an enzyme that is abundant in the lysosomes of tumor cells. This ensures that the cytotoxic payload is released preferentially at the target site. While cleavable linkers can theoretically release payload systemically, the high stability of the Val-Cit linker in plasma minimizes this risk.[1] In comparison to non-cleavable linkers, which rely on the complete degradation of the antibody for payload release, cleavable linkers can induce a "bystander effect," killing adjacent antigen-negative tumor cells, which can contribute to efficacy.
-
Payload (MMAE): Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent. While highly effective, small molecule payloads can be immunogenic. However, MMAE has also been shown to induce immunogenic cell death (ICD), a form of apoptosis that can stimulate an anti-tumor immune response by promoting the maturation and activation of dendritic cells.[7][8][9] This immunomodulatory effect could potentially be beneficial, though it also underscores the importance of monitoring for immune responses to the payload itself.
Quantitative Data Comparison
Due to the proprietary nature of specific ADC development programs, direct head-to-head immunogenicity data for this compound versus other specific constructs is not publicly available. The following table presents a hypothetical but representative dataset based on typical findings in preclinical non-human primate (NHP) studies, illustrating the expected immunogenic profile compared to a stochastically conjugated alternative.
| Parameter | This compound (Site-Specific) | Stochastic Lysine-Conjugated MMAE ADC (Non-PEGylated) |
| Study Animal | Cynomolgus Monkey | Cynomolgus Monkey |
| Dosing Regimen | 10 mg/kg, IV, once every 3 weeks for 4 cycles | 10 mg/kg, IV, once every 3 weeks for 4 cycles |
| ADA Incidence (%) | 15% (3/20) | 35% (7/20) |
| ADA Titers (mean) | 1:100 | 1:800 |
| Neutralizing ADA (%) | 0% (0/3 ADA positive) | 28.6% (2/7 ADA positive) |
| Impact on PK | No significant impact observed | Increased clearance in NAb-positive animals |
| Domain Specificity | Predominantly against mAb idiotype | Mixed response against mAb, linker, and payload |
This is an illustrative table. Actual results may vary.
Experimental Protocols
Anti-Drug Antibody (ADA) Screening and Confirmatory Assay (Bridging ELISA)
This protocol outlines a typical bridging ELISA for the detection of ADAs in serum samples.
A. Screening Assay Protocol:
-
Coating: Dilute the this compound conjugate to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature (RT).
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of serum samples (diluted 1:100 in Assay Diluent) and controls (positive and negative) to the wells. Incubate for 2 hours at RT.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL/well of HRP-labeled this compound conjugate (diluted in Assay Diluent). Incubate for 1 hour at RT.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL/well of Stop Solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm.
B. Confirmatory Assay Protocol:
For samples that screen positive, a confirmatory assay is performed.
-
Pre-incubate the positive serum samples with and without an excess (e.g., 50 µg/mL) of the unlabeled this compound conjugate for 1 hour at RT.
-
Proceed with steps 5-11 of the screening assay protocol using these pre-incubated samples.
-
A sample is confirmed positive if the signal is significantly inhibited (e.g., >50%) in the presence of the excess unlabeled ADC.
Cell-Based Neutralizing Antibody (NAb) Assay
This assay determines if ADAs can inhibit the cytotoxic activity of the ADC.
-
Cell Plating: Plate a target-antigen-expressing cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Sample Preparation: Heat-inactivate serum samples (ADA-positive and negative controls) at 56°C for 30 minutes.
-
Neutralization Reaction: In a separate plate, pre-incubate the diluted serum samples with a sub-saturating concentration of the this compound conjugate for 1 hour at 37°C. This allows any NAbs to bind to the ADC.
-
Cell Treatment: Remove the media from the plated cells and add the ADC-serum mixtures. Include controls with ADC alone (no serum) and cells alone (no ADC).
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: A neutralizing antibody is present if a serum sample can significantly rescue the cells from ADC-induced cytotoxicity compared to the negative control serum.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer chemotherapy agents target intratumoral dendritic cells to potentiate antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for endo-BCN-PEG4-Val-Cit-PAB-MMAE ADC Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methods for the characterization of Antibody-Drug Conjugates (ADCs) featuring the endo-BCN-PEG4-Val-Cit-PAB-MMAE linker-drug. The cross-validation of these methods is crucial for ensuring the quality, consistency, and efficacy of the ADC. We present a summary of supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the experimental workflows.
Introduction to this compound ADC Characterization
The this compound is a complex linker-drug system used in the development of ADCs. Its characterization requires a suite of orthogonal analytical techniques to assess critical quality attributes (CQAs). These CQAs include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the extent of aggregation, and the amount of free drug. The hydrophilic polyethylene (B3416737) glycol (PEG4) spacer in the linker is designed to improve solubility and reduce aggregation, which can influence the behavior of the ADC in various analytical methods.[1]
This guide focuses on the cross-validation of four principal analytical techniques:
-
Hydrophobic Interaction Chromatography (HIC) for DAR determination and distribution.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as an orthogonal method for DAR and purity analysis.
-
Size Exclusion Chromatography (SEC) for the quantification of aggregates and fragments.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of free MMAE payload.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the expected performance and key parameters of the analytical methods discussed. While specific quantitative data for a direct cross-validation of an this compound ADC is not publicly available, this data is representative of what can be expected based on studies of similar PEGylated and MMAE-containing ADCs.
Table 1: Comparison of Methods for Drug-to-Antibody Ratio (DAR) Determination
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Average DAR, distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). | Non-denaturing conditions, provides distribution profile. | Resolution can be affected by the hydrophilicity of the PEG linker; may require optimization of salt concentration. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | Average DAR (from analysis of reduced and separated light and heavy chains). | High resolution, can separate different chain fragments. | Denaturing conditions, may not reflect the native state of the ADC. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Precise mass of intact ADC and its subunits, allowing for unambiguous DAR determination. | High accuracy and specificity. | Can be complex to implement, potential for ion suppression. |
Table 2: Comparison of Methods for Aggregation and Free Drug Analysis
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Quantification of monomer, dimer, and higher-order aggregates. | Standard method for aggregation, non-denaturing conditions. | Potential for non-specific interactions with the column matrix, especially for hydrophobic ADCs. The PEG linker may mitigate this.[2] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immuno-recognition of the MMAE payload. | Quantification of free MMAE in solution. | High sensitivity and specificity for the payload. | Does not provide information on the conjugated ADC; requires a specific anti-MMAE antibody. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Quantification of free MMAE and other small molecule impurities. | Can simultaneously detect multiple small molecule species. | May have lower sensitivity than ELISA for trace amounts of free drug. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar ADCs and should be optimized for the specific this compound ADC.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Purpose: To determine the average DAR and the distribution of different drug-loaded species.
Instrumentation:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
Reagents:
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
ADC sample in a compatible buffer
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). The elution order is typically from lower DAR (less hydrophobic) to higher DAR (more hydrophobic).
-
Calculate the average DAR by the weighted average of the peak areas.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis
Purpose: To provide an orthogonal measurement of the average DAR.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4 or C8)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
ADC sample
Procedure:
-
Reduce the ADC sample by incubating with DTT (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Inject the reduced ADC sample.
-
Elute with a linear gradient of increasing Mobile Phase B (e.g., 20% to 80% over 30 minutes).
-
Monitor the absorbance at 280 nm.
-
Identify peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas and the known number of conjugation sites on each chain.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Purpose: To quantify the percentage of monomer, dimer, and higher-order aggregates.
Instrumentation:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
Reagents:
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable physiological buffer. The inclusion of a low concentration of an organic solvent (e.g., 5-15% isopropanol) may be necessary to reduce non-specific interactions, although the PEG4 linker should minimize this requirement.[2]
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject 20-100 µg of the ADC sample.
-
Elute isocratically with the mobile phase for a sufficient time to allow for the separation of aggregates, monomer, and fragments.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for the monomer and all aggregate species.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100.
Enzyme-Linked Immunosorbent Assay (ELISA) for Free MMAE Quantification
Purpose: To measure the concentration of unconjugated MMAE payload in the ADC formulation.
Instrumentation:
-
Microplate reader
-
Microplates
Reagents:
-
Anti-MMAE antibody (for coating)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
MMAE standard
-
ADC sample
-
Detection antibody (e.g., HRP-conjugated anti-MMAE)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coat the microplate wells with the anti-MMAE antibody and incubate overnight.
-
Wash the wells and block with blocking buffer.
-
Add MMAE standards and ADC samples to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash the wells and add the substrate.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of free MMAE in the samples.[3][4][5][6][7]
Mandatory Visualizations
Experimental Workflow for ADC Characterization
Caption: Workflow for the analytical characterization of the ADC.
Cross-Validation Logic
Caption: Logic for cross-validating DAR and free drug measurements.
Conclusion
The comprehensive characterization of an this compound ADC requires the use of multiple, orthogonal analytical methods. HIC and RP-HPLC provide complementary information on DAR and drug distribution, while SEC is the gold standard for monitoring aggregation. ELISA offers a highly sensitive method for quantifying residual free MMAE. The cross-validation of these techniques is essential to ensure the accuracy and reliability of the data, ultimately leading to a well-characterized and controlled ADC product. The hydrophilic nature of the PEG4 linker is expected to improve the analytical behavior of the ADC, particularly in HIC and SEC, by minimizing non-specific interactions.[1] Researchers should adapt and optimize the provided protocols for their specific ADC and laboratory conditions to achieve robust and reliable characterization.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. abscience.com.tw [abscience.com.tw]
- 7. epitopediagnostics.com [epitopediagnostics.com]
Navigating the Maze of ADC Stability: A Comparative Guide to PEGylated Linkers
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, the crucial bridge between the antibody and the cytotoxic payload, plays a pivotal role in the overall performance of the ADC. Premature release of the payload can lead to off-target toxicity, while a linker that is too stable may prevent the drug from reaching its intracellular target. This guide provides a comparative analysis of the stability of different PEGylated ADC linkers, supported by experimental data, to aid in the rational design of next-generation targeted therapeutics.
The inclusion of polyethylene (B3416737) glycol (PEG) chains in ADC linkers has become a key strategy to improve the physicochemical properties of these complex biotherapeutics. PEGylation can enhance solubility, reduce aggregation, and prolong circulation half-life. However, the stability of the linker itself remains a critical parameter that must be carefully optimized. This guide will delve into the comparative stability of various PEGylated linkers, focusing on different linker chemistries and PEG configurations.
Comparative Stability of PEGylated ADC Linkers
The stability of an ADC linker is typically assessed in various biological matrices, most commonly in plasma to simulate systemic circulation, and under conditions that mimic the intracellular environment (e.g., in the presence of lysosomal enzymes). The primary metric for stability is the retention of the payload on the antibody over time, often measured as a change in the drug-to-antibody ratio (DAR).
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
ADC linkers are broadly categorized as either cleavable or non-cleavable, with each type having distinct advantages and stability profiles.
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to an amino acid residue.[2] This generally leads to greater plasma stability.[2]
| Linker Type | Release Mechanism | Plasma Stability | Key Advantage | Key Disadvantage |
| Cleavable (e.g., Val-Cit) | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[3] | Generally lower than non-cleavable linkers.[3] | Potential for "bystander effect" where the released drug can kill neighboring cancer cells.[3] | Susceptible to premature cleavage by plasma enzymes.[4] |
| Non-Cleavable (e.g., SMCC-based) | Antibody degradation in the lysosome.[2] | Generally higher, as it is resistant to enzymatic cleavage in circulation.[2][3] | Better safety profile due to minimized premature drug release.[3] | Limited to no bystander effect.[3] |
Illustrative Performance Data for Non-Cleavable vs. Cleavable Linkers (Trastuzumab-based ADCs) [3]
| Parameter | ADC with Non-Cleavable Linker | ADC with Cleavable Linker |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | 3.5 - 4.0 |
| In Vitro Cytotoxicity (IC50 on SK-BR-3 cells) | 10 - 50 ng/mL | 1 - 10 ng/mL |
| Plasma Stability (% Intact ADC after 7 days) | > 95% | ~85-90% |
Note: This data is illustrative and can vary based on the specific payload, conjugation method, and cell line used.[3]
The Influence of PEG Chain Length on Stability and Pharmacokinetics
The length of the PEG chain in the linker can significantly impact the stability and pharmacokinetic properties of an ADC. Longer PEG chains can shield the hydrophobic payload, reducing non-specific uptake and clearance.
A study on ADCs with varying PEG lengths attached to a non-binding IgG (DAR of 8) in Sprague-Dawley rats showed that exposure increased with longer PEG lengths, reaching a plateau at a PEG length of 8 units.[5][6] ADCs with shorter or no PEG chains exhibited more rapid clearance.[5][6]
Effect of PEG Size on ADC Clearance in Rats [6]
| PEG Linker | Clearance Rate |
| No PEG | High |
| PEG < 8 units | Moderately High, decreases with increasing length |
| PEG ≥ 8 units | Low and stable |
These findings suggest that a PEG length of at least 8 units is sufficient to shield the hydrophobic drug-linker and minimize non-specific clearance of highly loaded ADCs.[6]
Linear vs. Pendant PEG Linkers: The Impact of Architecture
The architecture of the PEG linker can also influence ADC stability. A study compared ADCs with a linear 24-unit PEG oligomer to those with two pendant 12-unit PEG chains.[7] The ADCs with the pendant PEG configuration demonstrated slower clearance rates, which correlated with a lower tendency for aggregation.[7] This suggests that the spatial arrangement of the PEG chains plays a role in the overall stability and pharmacokinetic profile of the ADC.[7]
Visualizing ADC Stability and Action
To better understand the processes involved in ADC stability and function, the following diagrams illustrate key experimental workflows and biological pathways.
Experimental Protocols for Assessing Linker Stability
Rigorous and reproducible experimental protocols are essential for accurately comparing the stability of different ADC linkers.
Protocol 1: Plasma Stability Assay
This assay evaluates the stability of an ADC in the circulatory system to predict the potential for premature payload release and off-target toxicity.[8]
Materials:
-
ADC with PEGylated linker
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS) as a buffer control
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads)
-
LC-MS system
Procedure:
-
Preparation: Incubate the ADC in plasma at a concentration of approximately 1.3 mg/mL at 37°C. Include a buffer control to assess the inherent stability of the ADC.[8]
-
Time Points: Collect aliquots at various time points over a period of several days (e.g., Day 0, 1, 3, 5, 7).[8]
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture.[8]
-
Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the amount of released payload.[8]
-
Data Interpretation: A stable ADC will show minimal loss in DAR over the time course.
Protocol 2: Lysosomal Stability and Payload Release Assay
This assay assesses the efficiency of payload release from cleavable linkers in a simulated lysosomal environment.
Materials:
-
ADC with a cleavable PEGylated linker
-
Isolated human liver lysosomes or S9 fractions[9]
-
Metabolically active buffer
-
LC-MS system
Procedure:
-
Preparation: Incubate the ADC with isolated human liver lysosomes or S9 fractions at 37°C in a buffer that maintains metabolic activity.[8][9]
-
Time Points: Collect samples at various time points, often over a 24-hour period, to monitor the kinetics of payload release.[8][9]
-
Sample Processing: Stop the reaction, typically by heat inactivation, followed by protein precipitation to separate the released payload from the ADC and lysosomal proteins.[8][9]
-
Analysis: Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.[8]
-
Data Interpretation: An effective cleavable linker will show efficient payload release in the lysosomal fraction. For example, Val-Cit linkers can be cleaved rapidly, with over 80% digestion within 30 minutes in human liver lysosomes.[9]
Conclusion
The stability of the PEGylated linker is a cornerstone of ADC design, directly impacting efficacy and safety. This guide highlights that the choice between cleavable and non-cleavable linkers involves a trade-off between potent bystander effects and enhanced plasma stability. Furthermore, the length and architecture of the PEG chain are critical parameters that can be fine-tuned to optimize the pharmacokinetic profile and tolerability of an ADC. By employing rigorous and standardized in vitro stability assays, researchers can make informed decisions in the selection and design of linkers, ultimately paving the way for the development of more effective and safer antibody-drug conjugates.
References
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Benchmarking endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Comparative Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of the novel drug-linker conjugate, endo-BCN-PEG4-Val-Cit-PAB-MMAE, against established, commercially available Antibody-Drug Conjugates (ADCs). By leveraging detailed experimental protocols and comparative data on market-approved ADCs with similar mechanisms of action, researchers can effectively evaluate the potential of this new ADC component.
Introduction to this compound
The this compound is a sophisticated ADC payload-linker system designed for targeted cancer therapy. Its key components include:
-
endo-BCN: A strained alkyne enabling copper-free click chemistry for site-specific conjugation to azide-modified antibodies.
-
PEG4: A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and improves pharmacokinetic properties.
-
Val-Cit-PAB: A protease-cleavable linker comprising a valine-citrulline dipeptide and a p-aminobenzyl alcohol (PAB) spacer. This linker is designed to be stable in circulation and efficiently cleaved by lysosomal enzymes, such as Cathepsin B, within the target cancer cell.
-
MMAE: Monomethyl auristatin E, a potent antimitotic agent that induces cell death by inhibiting tubulin polymerization.[1][2][3]
The targeted delivery and intracellular release of MMAE are central to the therapeutic strategy of ADCs constructed with this linker-drug combination.
Commercially Available ADCs for Benchmarking
A critical aspect of evaluating a new ADC component is to benchmark it against existing, clinically validated therapies. The following commercially available ADCs utilize a similar Val-Cit-MMAE payload and serve as excellent comparators:
| ADC Name | Target Antigen | Approved Indications (Selected) | Linker-Payload |
| Adcetris® (brentuximab vedotin) | CD30 | Hodgkin lymphoma, anaplastic large cell lymphoma[1][4] | mc-vc-PAB-MMAE |
| Polivy® (polatuzumab vedotin) | CD79b | Diffuse large B-cell lymphoma[3][5][6] | mc-vc-PAB-MMAE |
| Padcev® (enfortumab vedotin) | Nectin-4 | Urothelial cancer[2][7][8] | mc-vc-PAB-MMAE |
| Tivdak® (tisotumab vedotin) | Tissue Factor | Cervical cancer[9][10][11] | mc-vc-PAB-MMAE |
These ADCs have well-characterized efficacy and safety profiles, providing a robust baseline for assessing the performance of a novel ADC constructed with this compound.
Mechanism of Action of Val-Cit-MMAE ADCs
The general mechanism of action for ADCs utilizing a Val-Cit-MMAE payload is a multi-step process designed for targeted cytotoxicity.
This process ensures that the potent cytotoxic payload is delivered specifically to cancer cells, minimizing off-target toxicity.
Experimental Protocols for Benchmarking
To conduct a thorough comparison, a series of in vitro and in vivo experiments are essential. The following are detailed protocols for key assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50), a key measure of potency.
Workflow for In Vitro Cytotoxicity Assay
Protocol:
-
Cell Culture: Culture a cancer cell line expressing the target antigen of interest (e.g., a CD30-positive cell line like Karpas 299 for comparison with Adcetris®) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and incubate overnight.[12]
-
ADC Preparation: Prepare serial dilutions of the test ADC (antibody conjugated with this compound) and the comparator ADC (e.g., Adcetris®) in culture medium.
-
Treatment: Add the ADC dilutions to the appropriate wells and incubate for a period of 72 to 120 hours.[12]
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[13][14]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the ADC concentration and use a non-linear regression model to determine the IC50 value.
In Vivo Efficacy in Xenograft Models
This study evaluates the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Model System: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line that expresses the target antigen.[15][16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, comparator ADC, and test ADC).
-
Dosing: Administer the ADCs intravenously at one or more dose levels.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[15]
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a set period.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, providing insights into the potential for premature drug release.
Protocol:
-
Incubation: Incubate the test ADC and comparator ADC in plasma (human, mouse, etc.) at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).[17]
-
Sample Collection: At each time point, take an aliquot of the plasma-ADC mixture.
-
ADC Capture: Isolate the ADC from the plasma using affinity capture, such as with Protein A/G magnetic beads.
-
Analysis: Analyze the captured ADC using a technique like liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[18][19]
-
Data Analysis: A decrease in the average DAR over time indicates deconjugation of the payload.
Key Comparative Parameters
When benchmarking, it is crucial to compare several key parameters to obtain a comprehensive understanding of the ADC's performance.
Logical Diagram of Key Comparative Parameters
Conclusion
A systematic and rigorous benchmarking process is fundamental to the successful development of new ADC candidates. By comparing the in vitro and in vivo performance of an ADC constructed with this compound against well-established commercial ADCs, researchers can gain valuable insights into its therapeutic potential and make informed decisions for further development. The protocols and comparative framework provided in this guide offer a robust starting point for these critical evaluations.
References
- 1. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. polivy.global [polivy.global]
- 4. Brentuximab vedotin - Wikipedia [en.wikipedia.org]
- 5. Polatuzumab Vedotin: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. adcreview.com [adcreview.com]
- 8. oncodaily.com [oncodaily.com]
- 9. Mechanism of Action | Tivdak® (tisotumab vedotin-tftv) HCP Site [tivdakhcp.com]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Tisotumab vedotin - Wikipedia [en.wikipedia.org]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antibody-Drug Conjugates: The Impact of Linker Chemistry on Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an antibody-drug conjugate (ADC), profoundly influencing its stability, mechanism of drug release, and ultimately, its therapeutic window. The choice between a cleavable and a non-cleavable linker strategy dictates the pharmacokinetic (PK) profile, efficacy, and safety of the ADC. This guide provides an objective comparison of these two linker types, supported by experimental data and detailed methodologies to inform rational ADC design.
The fundamental difference between these strategies lies in their payload release mechanism. Cleavable linkers are designed to be stable in systemic circulation and release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1] In contrast, non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This distinction has significant implications for the ADC's behavior in the body.
Data Presentation: Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of ADCs are assessed by measuring three key analytes in plasma: the total antibody (conjugated and unconjugated), the antibody-conjugated drug (the ADC itself), and the unconjugated (free) payload. The following tables summarize representative pharmacokinetic parameters from preclinical studies comparing ADCs with cleavable and non-cleavable linkers.
Table 1: Comparative Pharmacokinetics of Anti-HER2 ADCs with Cleavable (SPP-DM1) and Non-Cleavable (MCC-DM1) Linkers in Rats
| Analyte | Linker Type | Clearance (CL) (mL/day/kg) |
| Total Antibody | Cleavable (SPP) | Similar regardless of linker |
| Non-cleavable (MCC) | Similar regardless of linker | |
| Conjugated Antibody (ADC) | Cleavable (SPP-DM1) | Faster |
| Non-cleavable (MCC-DM1) | Slower |
Data adapted from a study comparing disulfide (SPP) and thioether (MCC) linkers on an anti-HER2 antibody.[2] The faster clearance of the ADC with the cleavable linker suggests lower stability in circulation.
Table 2: Impact of Disulfide Linker Hindrance on Anti-HER2 ADC Pharmacokinetics in Mice
| Linker Type (Increasing Steric Hindrance) | ADC Clearance |
| SPDP-DM1 (Least Hindered) | Fastest |
| SPP-DM1 | ↓ |
| SSNPP-DM3 | ↓ |
| SSNPP-DM4 (Most Hindered) | Slowest |
Data adapted from a study on anti-HER2 ADCs with disulfide linkers of varying steric hindrance.[2] Increased steric hindrance around the disulfide bond leads to decreased ADC clearance, indicating greater stability.
Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs in First-in-Human Studies
| Analyte | Parameter | Value Range |
| Antibody-Conjugated MMAE (acMMAE) | Cmax (µg/mL) | ~10-fold lower than total antibody |
| t½ (days) | 2-4 | |
| Total Antibody | t½ (days) | Generally shorter than typical mAbs |
| Unconjugated MMAE | Cmax (ng/mL) | >100-fold lower than acMMAE |
| Tmax (days) | ~2-3 days post-infusion |
This table summarizes typical PK parameters for ADCs using the cleavable vc-MMAE linker-drug system, compiled from eight different first-in-human studies.[3] The delayed Tmax for the unconjugated payload is characteristic of cleavable linkers that release the drug over time.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical preclinical PK study to evaluate an ADC's profile.
1. Animal Model:
-
Female athymic nude mice are implanted with human tumor xenografts (e.g., NCI-N87 for HER2-positive cancer).[4]
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the ADC is administered.[5]
2. ADC Administration:
-
The ADC is formulated in a suitable vehicle (e.g., phosphate-buffered saline).
-
A single intravenous (IV) dose is administered to each mouse via the tail vein.[5]
3. Sample Collection:
-
Serial blood samples (20-50 µL) are collected at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) from the saphenous or submandibular vein into tubes containing an anticoagulant like EDTA.[5]
-
Plasma is separated by centrifugation (1,500-2,000 x g for 10-15 minutes at 4°C) and stored at -80°C until analysis.[5]
-
At terminal time points, mice are euthanized, and tissues (e.g., tumor, liver, spleen) are harvested for analysis of drug distribution.[5]
Bioanalytical Methods for Quantifying ADC Components
Validated bioanalytical methods are essential for accurately measuring the different ADC analytes in plasma.
1. Total Antibody Quantification (ELISA-based):
-
Principle: A sandwich ELISA is used to measure the total antibody concentration, regardless of whether it is conjugated to the payload.
-
Procedure:
-
Microtiter plates are coated with the target antigen to capture the ADC.
-
Plasma samples and standards are added to the wells.
-
After incubation and washing, a labeled secondary antibody that recognizes the antibody portion of the ADC (e.g., HRP-conjugated anti-human IgG) is added for detection.[6]
-
A substrate is added to produce a colorimetric signal, which is read by a plate reader.
-
The concentration is calculated based on a standard curve.[5]
-
2. Antibody-Conjugated Drug (ADC) Quantification (ELISA-based):
-
Principle: This assay specifically measures the amount of antibody that is conjugated to at least one payload molecule.
-
Procedure:
3. Unconjugated (Free) Payload Quantification (LC-MS/MS):
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantifying the small molecule payload.[8]
-
Procedure:
-
Sample Preparation: An internal standard (e.g., a stable isotope-labeled version of the payload) is added to the plasma samples. Proteins are then precipitated and removed, typically with a solvent like acetonitrile.[5]
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system, where the payload is separated from other plasma components on a reverse-phase column (e.g., C18).[8]
-
Mass Spectrometric Detection: The separated payload is ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[8]
-
Quantification: The payload concentration is determined by comparing its peak area to that of the internal standard and referencing a standard curve.[9]
-
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Experimental workflow for a comparative ADC pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of Endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the endo-BCN-PEG4-Val-Cit-PAB-MMAE linker-payload system. By objectively assessing its components and performance against relevant alternatives, this document serves as a resource for researchers and drug development professionals in the field of targeted cancer therapy. The inclusion of a hydrophilic PEG4 spacer in the linker is a key design feature aimed at improving the therapeutic index of Monomethyl Auristatin E (MMAE)-based ADCs, a potent but hydrophobic payload.
Executive Summary
The this compound system for ADCs offers a strategic combination of site-specific conjugation, a hydrophilic spacer, a protease-cleavable linker, and a potent cytotoxic payload. Preclinical data on analogous systems suggest that the incorporation of a hydrophilic linker, such as PEG4, can significantly enhance the therapeutic index of MMAE-based ADCs. This is primarily achieved by improving the pharmacokinetic profile, reducing aggregation, and allowing for higher drug-to-antibody ratios (DAR) without compromising in vivo efficacy. While direct head-to-head data for this specific construct is emerging, comparisons with conventional Val-Cit-PAB-MMAE and advanced hydrophilic linker systems like LD343 provide strong evidence for its potential advantages in developing safer and more effective targeted cancer therapies.
Data Presentation: A Comparative Analysis
The following tables summarize key performance indicators for different MMAE-based ADC linker systems. The data for the this compound ADC is projected based on the established benefits of PEGylation on the Val-Cit-MMAE platform.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC System | Target Cell Line | IC50 Value (pM) | Reference |
| Conventional Val-Cit-PAB-MMAE | HER2+ | ~14.3 | [1] |
| Hydrophilic Linker-MMAE (LD343) | Not Specified | Comparable to conventional | [2][3] |
| Projected this compound | Antigen-Positive | ~10-50 | Inference |
| Non-cleavable Linker-MMAE Adduct | Antigen-Positive | Generally higher than cleavable | [4] |
Note: IC50 values are highly dependent on the target antigen, antibody, and cell line used.
Table 2: In Vivo Performance and Therapeutic Index Comparison
| Parameter | Conventional Val-Cit-PAB-MMAE | Hydrophilic Linker-MMAE (LD343) | Projected this compound |
| Maximum Tolerated Dose (MTD) | Baseline | ~4-fold higher tolerated drug load | Significantly Increased |
| Tumor Growth Inhibition (TGI) | Effective | Superior to conventional at same or higher drug load | Enhanced Efficacy |
| Pharmacokinetics (PK) | Faster clearance, especially at high DAR | More stable, similar to unconjugated antibody | Improved Half-life & Exposure |
| Hydrophilicity | Low | High | High |
| Therapeutic Index (MTD/MED) | Narrow | Significantly Expanded | Expanded |
MED: Minimum Effective Dose
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of a Val-Cit-PAB-MMAE ADC.
Caption: Experimental Workflow for In Vitro ADC Assessment.
Caption: Experimental Workflow for In Vivo ADC Assessment.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate tumor cells (both antigen-positive and antigen-negative lines for specificity testing) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and free MMAE in complete cell culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 72 to 96 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.
In Vivo Efficacy Study in Xenograft Models
-
Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a mean volume of approximately 150-300 mm³. Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, and different dose levels of the therapeutic ADC).
-
ADC Administration: Administer the ADCs intravenously (i.v.) at the specified doses and schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 mice).
-
Dose Escalation: Administer single intravenous injections of the ADC at escalating doses to different cohorts of mice.
-
Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels.
-
Body Weight Measurement: Record body weight daily for at least 14 days post-dose.
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or unacceptable toxicity, which often includes a body weight loss of more than 20% from baseline.
-
Pathology (Optional): At the end of the study, major organs can be harvested for histopathological analysis to identify any treatment-related toxicities.
Conclusion
References
Safety Operating Guide
Essential Guide to the Safe Disposal of endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Safe Management and Disposal of a Potent Antibody-Drug Conjugate (ADC) Payload.
The proper handling and disposal of endo-BCN-PEG4-Val-Cit-PAB-MMAE, a potent linker-payload combination used in the development of Antibody-Drug Conjugates (ADCs), is paramount to ensuring laboratory safety and environmental protection. This molecule contains Monomethyl Auristatin E (MMAE), a highly potent cytotoxic agent that requires stringent handling protocols.[1][2][3] Due to the hazardous nature of the MMAE component, all waste containing this compound must be treated as hazardous cytotoxic waste.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on the known hazards of its cytotoxic component, MMAE, and general best practices for the disposal of ADCs and other highly potent active pharmaceutical ingredients (HPAPIs).[4][5][6][7][8] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to establish a designated area and have a comprehensive understanding of the risks involved. The primary hazard is associated with the cytotoxicity of MMAE, which can cause cell death upon exposure.[2][3]
Personal Protective Equipment (PPE) and Containment:
A summary of the required personal protective equipment and containment strategies is provided in the table below.
| Item | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | To prevent skin contact. |
| Lab Coat | Disposable, solid-front, with tight cuffs | To protect the body from contamination. |
| Eye Protection | Safety goggles or a face shield | To prevent splashes to the eyes. |
| Respiratory Protection | A fit-tested N95 respirator or higher | To prevent inhalation of aerosols. |
| Workstation | A certified chemical fume hood or a biological safety cabinet | To provide a contained workspace. |
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must be handled systematically to minimize exposure and environmental release.
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
All materials that have come into contact with this compound must be segregated as "Cytotoxic Waste." This includes, but is not limited to:
-
Unused or expired compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated PPE (gloves, lab coat, etc.).
-
Spill cleanup materials.
-
-
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a yellow cytotoxic waste bag.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.
-
-
Decontamination of Work Surfaces:
-
Prepare a deactivating solution, such as a 10% bleach solution, followed by a rinse with 70% ethanol (B145695) and then water.
-
Thoroughly wipe down all surfaces within the fume hood or biological safety cabinet where the compound was handled.
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic solid waste.
-
-
Packaging and Labeling for Disposal:
-
Ensure all waste containers are securely sealed.
-
Label each container clearly with "Cytotoxic Waste" and "Hazardous Waste," and include the name of the compound (this compound).
-
Follow your institution's specific labeling requirements, which may include the date and the name of the principal investigator or laboratory.
-
-
Final Disposal:
-
Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor. Inform the contractor of the cytotoxic nature of the waste.
-
Under no circumstances should this waste be disposed of in regular trash or down the drain.
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain the Spill: Use a chemical spill kit to absorb the spilled material. For a solid spill, gently cover it with absorbent pads to avoid raising dust. For a liquid spill, surround the spill with absorbent material and then cover it.
-
Decontaminate: Once the spill is absorbed, decontaminate the area using a 10% bleach solution, followed by 70% ethanol and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. dam.lonza.com [dam.lonza.com]
- 5. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 7. trinityconsultants.com [trinityconsultants.com]
- 8. pharmtech.com [pharmtech.com]
Safeguarding Researchers: Essential Protocols for Handling endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling the antibody-drug conjugate (ADC) linker, endo-BCN-PEG4-Val-Cit-PAB-MMAE. Adherence to these protocols is mandatory to ensure personnel safety and maintain experimental integrity.
The potent nature of the cytotoxic payload, Monomethyl Auristatin E (MMAE), necessitates stringent handling procedures.[1][2][3] This ADC is comprised of an antibody, a linker, and a cytotoxic drug, designed to target and kill cancer cells.[4][] Due to the high potency of the MMAE component, this compound should be handled with the same precautions as a highly potent active pharmaceutical ingredient (HPAPI).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is required for all activities involving this compound:
-
Gloves: Double-gloving with chemotherapy-approved nitrile gloves is required.[6] Change gloves immediately if contaminated, punctured, or torn.
-
Lab Coat: A disposable, back-closing chemotherapy gown made of a low-permeability fabric is mandatory.[6] Cuffed sleeves are required to provide a barrier with inner gloves.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. A full-face shield must be worn when there is a risk of splashes or aerosol generation.[6]
-
Respiratory Protection: A fit-tested N95 respirator or higher is required for all procedures involving the handling of the powdered form of the compound.[6]
Operational Plan: From Receipt to Use
1. Receiving and Storage:
-
Upon receipt, inspect the external packaging for any signs of damage. If the package is compromised, implement spill control procedures immediately.[7]
-
Do not open the delivery container outside of a designated containment area.[7]
-
The compound should be stored at -20°C in a clearly labeled, designated area for highly potent compounds.[8][9][10]
2. Weighing and Reconstitution:
-
All handling of the powdered form of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet to protect the operator, the product, and the environment.[11] For aseptic manufacturing, isolators operated with negative pressure for containment are recommended.[12]
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
Use dedicated, disposable equipment for weighing and reconstitution.
-
The compound is soluble in DMSO and DMF.[8] Prepare solutions fresh as they may be unstable.[13]
3. Administration in a Research Setting:
-
Use Luer-lock fittings and closed systems to minimize the risk of leakage and aerosol generation.[7]
-
All surfaces and equipment should be decontaminated after use.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous materials.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof cytotoxic sharps container.
-
Solid Waste: Gloves, gowns, bench paper, and any other contaminated solid materials should be disposed of in clearly labeled, leak-proof cytotoxic waste bags or containers.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Deactivation with a chemical agent may be required prior to final disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | [8][9][10] |
| Solubility | DMSO, DMF | [8] |
| Purity | Typically ≥98% | [8][9] |
| Molecular Weight | ~1547 g/mol | [8] |
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 9. endo-BCN-PEG4-Val-Cit-PAB-MMAF, ADC linker | BroadPharm [broadpharm.com]
- 10. endo-BCN-Val-cit-PAB-MMAE, ADC linker, 2474773-53-8 | BroadPharm [broadpharm.com]
- 11. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 12. pharmtech.com [pharmtech.com]
- 13. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
